2-Amino-6-hydroxybenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-6-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,9H,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSDRHVOBLQYCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60539881 | |
| Record name | 2-Amino-6-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60539881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
567-62-4 | |
| Record name | 2-Amino-6-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60539881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Amino-6-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-hydroxybenzoic acid, also known as 6-aminosalicylic acid, is an aromatic organic compound containing amino, hydroxyl, and carboxylic acid functional groups. Its unique substitution pattern on the benzene ring imparts specific chemical and physical properties that are of interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physical characteristics, spectral data, and proposed biological activities. The information is compiled from various sources and is intended to serve as a valuable resource for researchers in the field.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various chemical and biological systems.
General and Physical Properties
| Property | Value | Source/Reference |
| IUPAC Name | This compound | PubChem CID: 13409833 |
| Synonyms | 6-Aminosalicylic acid, 6-Hydroxyanthranilic acid | PubChem CID: 13409833 |
| CAS Number | 567-62-4 | PubChem CID: 13409833 |
| Molecular Formula | C₇H₇NO₃ | PubChem CID: 13409833 |
| Molecular Weight | 153.14 g/mol | PubChem CID: 13409833 |
| Appearance | Solid, Light Brown to Brown | [1] |
| Melting Point | 148 °C | [1] |
| Boiling Point (Predicted) | 352.2 ± 32.0 °C | [1] |
| Density (Predicted) | 1.491 g/cm³ | [1] |
Solubility and Acidity
| Property | Value | Remarks | Source/Reference |
| Solubility | DMSO (Slightly), Methanol (Slightly) | Quantitative data in common solvents is not readily available. | [1] |
| pKa (Predicted) | 3.30 ± 0.25 | This predicted value pertains to the carboxylic acid proton. Experimental values for the amino and hydroxyl groups are not readily available for this specific isomer. For the related 5-aminosalicylic acid, the pKa values are approximately 3.0 (COOH), 6.0 (-NH3+), and 13.9 (-OH). | [1][2][3] |
Spectral Data
Spectroscopic data is essential for the structural elucidation and identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine proton, the hydroxyl proton, and the carboxylic acid proton. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the three different functional groups.
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be characteristic of the aromatic carbons, the carboxylic carbon, and the carbons attached to the amino and hydroxyl groups.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
-
O-H stretch (hydroxyl): A broad band is expected in the region of 3200-3600 cm⁻¹.
-
N-H stretch (amino): One or two sharp bands may appear in the region of 3300-3500 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp absorption is expected around 1680-1710 cm⁻¹.
-
C-O stretch (hydroxyl and carboxylic acid): Bands in the region of 1210-1320 cm⁻¹ are anticipated.
-
Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.
Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak ([M]⁺) at m/z 153. The fragmentation pattern will be influenced by the presence of the amino, hydroxyl, and carboxylic acid groups. Common fragmentation pathways for aromatic carboxylic acids involve the loss of H₂O (m/z 135), CO (m/z 125), and COOH (m/z 108). The amino and hydroxyl groups will also influence the fragmentation, potentially leading to characteristic losses.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis and analysis of this compound are not widely published. The following protocols are adapted from established methods for its isomers and related compounds and should be optimized for specific laboratory conditions.
Synthesis of this compound (Adapted from a protocol for a 5-aminosalicylic acid prodrug)
This synthetic route is a multi-step process starting from a commercially available precursor.
Workflow for the Synthesis of this compound
Caption: A proposed synthetic workflow for this compound.
Materials:
-
2-Hydroxy-6-nitrobenzoic acid
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
In a pressure reactor, dissolve 2-Hydroxy-6-nitrobenzoic acid in methanol.
-
Carefully add 10% Palladium on carbon to the solution under an inert atmosphere.
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., water or ethanol/water) to yield pure this compound.
Disclaimer: This is an adapted protocol and requires optimization for safety and yield.
HPLC Analysis of this compound (Adapted from a method for aminosalicylic acid isomers)
This method is suitable for the separation and quantification of this compound.
Workflow for HPLC Analysis
Caption: A general workflow for the HPLC analysis of this compound.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation. An isocratic or gradient elution can be used.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength determined by the UV-Vis spectrum of the compound (e.g., 254 nm or 300 nm).
-
Column Temperature: 25-30 °C.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples from the calibration curve.
Biological Activity and Signaling Pathways (Hypothetical)
The biological activity of this compound has not been extensively studied. However, based on its structural similarity to other aminosalicylates like 5-aminosalicylic acid (5-ASA or Mesalazine), a well-known anti-inflammatory drug, a hypothetical mechanism of action and metabolic pathway can be proposed.
Proposed Mechanism of Action
It is hypothesized that this compound may exhibit anti-inflammatory properties through the modulation of inflammatory signaling pathways. A potential mechanism could involve the inhibition of cyclooxygenase (COX) enzymes and/or the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ).[4][5]
Hypothetical Signaling Pathway
Caption: A hypothetical anti-inflammatory signaling pathway for this compound.
Proposed Metabolic Pathway
In the body, aminosalicylates are primarily metabolized through N-acetylation. It is proposed that this compound would undergo a similar metabolic fate.[1][5]
Hypothetical Metabolic Pathway
Caption: A proposed metabolic pathway for this compound.
Stability and Storage
This compound is a solid that should be stored in a cool, dry place, away from light.[1] It is incompatible with strong oxidizing agents. Stability studies under various conditions (e.g., pH, temperature, light) are recommended to establish its shelf-life and degradation profile in different formulations.
Conclusion
This technical guide provides a summary of the known and predicted chemical properties of this compound. While there are gaps in the experimental data for this specific isomer, the information compiled from related compounds offers a valuable starting point for researchers. Further experimental investigation is required to fully characterize its physical, chemical, and biological properties, which will be crucial for its potential development as a therapeutic agent.
References
- 1. Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Aminosalicylic Acid Distribution into the Intestinal Membrane Along the Gastrointestinal Tract After Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of the pK values of 5-aminosalicylic acid and N-acetylaminosalicylic acid and comparison of the pH dependent lipid-water partition coefficients of sulphasalazine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of 5-arninosalicylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of 5-aminosalicylic acid on 6-thioguanosine phosphate metabolite levels: a prospective study in patients under steady thiopurine therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Amino-6-hydroxybenzoic Acid (CAS: 567-62-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-6-hydroxybenzoic acid, also known as 6-aminosalicylic acid or 6-hydroxyanthranilic acid. This document consolidates critical information regarding its chemical and physical properties, synthesis and purification protocols, spectroscopic data, and potential biological activities, with a focus on its relevance in drug discovery and development.
Chemical and Physical Properties
This compound is a multifaceted organic compound possessing both an amino and a hydroxyl group on the benzoic acid scaffold. These functional groups contribute to its unique chemical reactivity and potential for biological interactions. Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 567-62-4 | [1] |
| Molecular Formula | C₇H₇NO₃ | [1] |
| Molecular Weight | 153.14 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 6-Aminosalicylic acid, 6-Hydroxyanthranilic acid | [1] |
| Appearance | Gray to Pale-yellow to Yellow-brown Solid | |
| Melting Point | 148 °C | |
| Purity | 97% | |
| InChI Key | UZSDRHVOBLQYCX-UHFFFAOYSA-N | |
| SMILES | C1=CC(=C(C(=C1)O)C(=O)O)N | [1] |
| Storage | Keep in dark place, inert atmosphere, room temperature |
Synthesis and Purification
Proposed Synthesis Workflow
The synthesis of this compound can be envisioned as a two-step process starting from 2-aminophenol, as depicted in the workflow below.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol: Synthesis via Kolbe-Schmitt Reaction
This hypothetical protocol is based on established procedures for the Kolbe-Schmitt reaction with phenols and aminophenols.[2][3][4]
Materials:
-
2-Aminophenol
-
Sodium hydroxide (NaOH)
-
Carbon dioxide (CO₂)
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Anhydrous solvent (e.g., toluene or xylene)
-
High-pressure autoclave reactor
Procedure:
-
Formation of Sodium 2-Aminophenoxide: In a round-bottom flask, dissolve 2-aminophenol in a suitable anhydrous solvent. Stoichiometrically add sodium hydroxide pellets or a concentrated solution while stirring. The mixture is heated under reflux to form the sodium salt of 2-aminophenol, with the removal of water, for instance, by azeotropic distillation. The resulting anhydrous sodium 2-aminophenoxide is then dried under vacuum.
-
Carboxylation: The dried sodium 2-aminophenoxide is transferred to a high-pressure autoclave. The reactor is sealed and purged with nitrogen before being pressurized with carbon dioxide to approximately 100 atm. The mixture is then heated to around 125-150 °C with vigorous stirring for several hours.
-
Work-up and Isolation: After cooling the reactor to room temperature, the pressure is carefully released. The solid product is dissolved in water. The aqueous solution is then acidified with dilute sulfuric acid or hydrochloric acid to a pH of approximately 3-4.
-
Precipitation: The acidification will cause the this compound to precipitate out of the solution. The precipitate is collected by filtration.
Experimental Protocol: Purification
The crude product can be purified by recrystallization.
Materials:
-
Crude this compound
-
Ethanol or an ethanol/water mixture
-
Activated carbon
Procedure:
-
Dissolve the crude product in a minimum amount of hot ethanol or an ethanol/water mixture.
-
Add a small amount of activated carbon to the hot solution to decolorize it.
-
Hot filter the solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Spectroscopic Data
While experimental spectra for this compound are not widely published, the following tables provide predicted spectroscopic data based on the analysis of structurally similar compounds and standard spectroscopic correlation tables.[5][6][7][8]
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | br s | 1H | -COOH |
| ~8-9 | br s | 1H | -OH |
| ~7.2-7.4 | t | 1H | Ar-H |
| ~6.5-6.7 | d | 1H | Ar-H |
| ~6.3-6.5 | d | 1H | Ar-H |
| ~4-6 | br s | 2H | -NH₂ |
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | -COOH |
| ~150-155 | C-OH |
| ~145-150 | C-NH₂ |
| ~125-130 | Ar-CH |
| ~110-115 | Ar-CH |
| ~105-110 | Ar-C (adjacent to both functional groups) |
| ~100-105 | Ar-CH |
FT-IR Spectroscopy
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3500-3300 | N-H stretch | Primary Amine |
| 3300-2500 | O-H stretch (broad) | Carboxylic Acid |
| ~3200 | O-H stretch | Phenol |
| ~1680 | C=O stretch | Carboxylic Acid |
| ~1600, 1470 | C=C stretch | Aromatic Ring |
| ~1300 | C-O stretch | Phenol, Carboxylic Acid |
| ~1250 | C-N stretch | Aromatic Amine |
Mass Spectrometry
The electron ionization mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z = 153. Key fragmentation patterns would likely involve the loss of H₂O (m/z = 135), COOH (m/z = 108), and CO (m/z = 125). A GC-MS spectrum is noted as being available in the PubChem database.[1]
Biological Activities and Potential Mechanisms of Action
While specific biological data for this compound is limited, its structural similarity to other aminosalicylic acids and hydroxybenzoic acids suggests several potential therapeutic applications and mechanisms of action.
Anti-inflammatory Activity
Derivatives of salicylic acid are well-known for their anti-inflammatory properties.[9] The structurally related 5-aminosalicylic acid (Mesalazine) is a first-line treatment for inflammatory bowel disease.[10] The proposed mechanisms for aminosalicylates include the inhibition of cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes.
SIRT5 Inhibition
Recent studies have identified 2-hydroxybenzoic acid derivatives as selective inhibitors of Sirtuin 5 (SIRT5), a class III histone deacetylase.[11][12] SIRT5 is involved in regulating various metabolic pathways, and its dysregulation has been implicated in cancer. One study identified a derivative of 2-hydroxybenzoic acid with an IC₅₀ of 26.4 ± 0.8 μM against SIRT5.[12] This suggests that this compound could serve as a scaffold for the development of novel SIRT5 inhibitors for cancer therapy.
Caption: Potential inhibitory action on the SIRT5 enzyme.
Nrf2 Signaling Pathway Activation
Hydroxybenzoic acids have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[13][14] Nrf2 is a key transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes. By activating this pathway, this compound could potentially offer protection against oxidative stress-related diseases.
Caption: Potential activation of the Nrf2 antioxidant response pathway.
Applications in Drug Development
The presence of three reactive sites (amino, hydroxyl, and carboxylic acid groups) makes this compound a versatile building block for the synthesis of more complex molecules and libraries of compounds for drug screening. Its potential as an anti-inflammatory agent, a scaffold for enzyme inhibitors, and an activator of cytoprotective pathways makes it a compound of significant interest for further investigation in the fields of oncology, immunology, and neurodegenerative diseases.
Conclusion
This compound is a promising chemical entity with a rich potential for applications in drug discovery and development. While further research is needed to fully elucidate its biological activities and mechanisms of action, the available data on related compounds provide a strong rationale for its investigation as a lead compound for the development of novel therapeutics. This guide serves as a foundational resource for researchers embarking on the study of this intriguing molecule.
References
- 1. This compound | C7H7NO3 | CID 13409833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 3. Kolbe-Schmitt Reaction (Chapter 74) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. asianpubs.org [asianpubs.org]
- 5. rsc.org [rsc.org]
- 6. scispace.com [scispace.com]
- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sciencetechindonesia.com [sciencetechindonesia.com]
- 11. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Amino-6-hydroxybenzoic Acid and Its Synonyms
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-6-hydroxybenzoic acid, a molecule of interest in various scientific domains. This document collates its synonyms, key quantitative data, and available experimental methodologies. It is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and related fields.
Chemical Identity and Synonyms
This compound is an aromatic organic compound containing amino, hydroxyl, and carboxylic acid functional groups. A thorough understanding of its nomenclature is crucial for effective literature review and chemical sourcing.
Table 1: Synonyms and Identifiers for this compound [1]
| Identifier Type | Value |
| IUPAC Name | This compound |
| CAS Number | 567-62-4 |
| Common Synonyms | 6-Hydroxyanthranilic acid, 6-Aminosalicylic acid |
| Other Names | Benzoic acid, 2-amino-6-hydroxy- |
| UNII | NEB3NFJ5HM |
| PubChem CID | 13409833 |
| DSSTox Substance ID | DTXSID60539881 |
Physicochemical Properties
The physicochemical properties of this compound are fundamental to its handling, formulation, and biological activity.
Table 2: Quantitative Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₃ | [1] |
| Molecular Weight | 153.14 g/mol | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| pKa | Not available | |
| Solubility | Not available |
Experimental Protocols
Synthetic Approach: A Generalized Protocol
The synthesis of aminohydroxybenzoic acids often involves the introduction of functional groups onto a benzene ring through a series of electrophilic aromatic substitution and functional group interconversion reactions. A potential, though unverified, synthetic route could involve the nitration of a substituted benzoic acid, followed by reduction of the nitro group to an amine and subsequent hydroxylation.
Hypothetical Synthetic Workflow:
Caption: Hypothetical synthetic workflow for this compound.
Analytical Methodologies
The characterization and quantification of this compound would typically employ a combination of spectroscopic and chromatographic techniques.
3.2.1. Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, and C=O functional groups.[3][4] The spectrum for the related 2-aminobenzoic acid shows characteristic peaks that can be used for comparison.[5][6]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry of this compound would likely show a molecular ion peak corresponding to its molecular weight, along with fragmentation patterns characteristic of its functional groups.[1][7]
3.2.2. Chromatographic Analysis
High-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or mass spectrometry) would be the method of choice for the separation, identification, and quantification of this compound in various matrices.
Biological Activity and Signaling Pathways
The biological activities of many hydroxybenzoic acid isomers have been investigated, revealing a range of effects including antioxidant and anti-inflammatory properties.[8][9] However, specific data on the biological activity and signaling pathways of this compound are limited in publicly available literature.
Research on related compounds, such as other aminobenzoic acid derivatives, has indicated potential anti-inflammatory and analgesic properties.[10] The mechanism of action for many hydroxybenzoic acids involves the modulation of inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes.[11]
Illustrative Signaling Pathway (General for Hydroxybenzoic Acids):
Caption: Generalized anti-inflammatory signaling pathway for hydroxybenzoic acids.
Applications in Drug Development
Given the known biological activities of related compounds, this compound represents a scaffold of interest for the development of novel therapeutic agents, particularly in the areas of inflammation and pain management. Further research is warranted to fully elucidate its pharmacological profile and potential therapeutic applications.
Conclusion
This technical guide has summarized the currently available information on this compound. While a comprehensive set of experimental data remains to be fully established in the public domain, this document provides a foundational resource for researchers and professionals. The structural similarity to other biologically active aminobenzoic and hydroxybenzoic acids suggests that further investigation into the synthesis, characterization, and biological evaluation of this compound is a promising avenue for future research and drug discovery efforts.
References
- 1. This compound | C7H7NO3 | CID 13409833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-6-methoxybenzoic Acid | C8H9NO3 | CID 2735357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. instanano.com [instanano.com]
- 5. spectrabase.com [spectrabase.com]
- 6. mdpi.com [mdpi.com]
- 7. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Salicylic acid - Wikipedia [en.wikipedia.org]
The Uncharted Path: A Technical Guide to the Biosynthesis of 2-Amino-6-hydroxybenzoic Acid in Microorganisms
A deep dive into the hypothetical biosynthetic routes of a novel aromatic compound, offering insights for researchers, scientists, and drug development professionals.
The biosynthesis of aromatic compounds in microorganisms is a rich field of study, providing access to a vast array of molecules with significant biological activities. While the production of many hydroxybenzoic and aminobenzoic acids is well-understood, the biosynthetic pathway to 2-amino-6-hydroxybenzoic acid remains unelucidated. This technical guide explores the potential biosynthetic pathways of this intriguing molecule, drawing upon established enzymatic reactions and known microbial metabolic capabilities. This document serves as a foundational resource for researchers aiming to explore and potentially engineer the microbial production of this compound.
Postulated Biosynthetic Pathways
Based on the known biosynthesis of structurally related aromatic compounds from the central metabolite chorismate, two primary hypothetical pathways for the formation of this compound are proposed. Both pathways leverage common precursors in microbial metabolism: 2-aminobenzoic acid (anthranilic acid) and 2-hydroxybenzoic acid (salicylic acid).
Hypothetical Pathway 1: Late-Stage Hydroxylation of an Amino Precursor
This pathway postulates the initial formation of 2-aminobenzoic acid from chorismate, followed by a subsequent hydroxylation event at the C6 position.
Hypothetical Pathway 2: Late-Stage Amination of a Dihydroxy Precursor
This alternative pathway involves the initial synthesis of a dihydroxybenzoic acid intermediate, followed by an amination step to yield the final product.
Key Enzymatic Steps and Supporting Evidence
While direct evidence for enzymes catalyzing the final steps of these hypothetical pathways is currently lacking, a substantial body of literature on analogous reactions supports their feasibility.
Precursor Biosynthesis
The initial steps of both proposed pathways, leading to the formation of anthranilic acid and salicylic acid, are well-characterized in numerous microorganisms.
Table 1: Enzymes Involved in Precursor Biosynthesis
| Enzyme | EC Number | Reaction | Organism(s) |
| Anthranilate Synthase | 4.1.3.27 | Chorismate + L-glutamine → Anthranilate + Pyruvate + L-glutamate | Escherichia coli, Pseudomonas aeruginosa, Corynebacterium glutamicum |
| Isochorismate Synthase | 5.4.4.2 | Chorismate ⇌ Isochorismate | Escherichia coli, Pseudomonas aeruginosa, Arabidopsis thaliana |
| Isochorismate Pyruvate Lyase | 4.2.99.21 | Isochorismate → Salicylate + Pyruvate | Pseudomonas aeruginosa |
Hypothetical Transformation Steps
The critical, yet unconfirmed, steps in the proposed pathways involve specific hydroxylation and amination reactions.
2.2.1. Putative 2-Aminobenzoate-6-hydroxylase (Pathway 1)
The direct hydroxylation of anthranilic acid at the C6 position would require a highly specific hydroxylase. Aromatic amino acid hydroxylases are known to catalyze the hydroxylation of aromatic rings.[1] For instance, anthranilate hydroxylase from Aspergillus niger catalyzes the dihydroxylation of anthranilate to 2,3-dihydroxybenzoic acid, demonstrating that the anthranilate ring is accessible to enzymatic hydroxylation.[2][3] While a 6-hydroxylase for anthranilate has not been identified, the existence of various positional-specific hydroxylases in microbial metabolism suggests that such an enzyme could exist or be engineered.
2.2.2. Putative 2-Hydroxybenzoate-6-hydroxylase and 2,6-Dihydroxybenzoate Aminotransferase (Pathway 2)
This pathway hinges on two speculative enzymatic activities. First, a hydroxylase that can convert salicylic acid to 2,6-dihydroxybenzoic acid. While not extensively studied, 2,6-dihydroxybenzoic acid is a known metabolite in some organisms.[4] Second, an aminotransferase that can specifically aminate 2,6-dihydroxybenzoic acid at the C2 position. Aromatic aminotransferases are a well-known class of enzymes that catalyze the transfer of an amino group to a keto acid, but their action on dihydroxybenzoic acids is not well documented.
Quantitative Data on Related Enzymes
While no quantitative data exists for the putative enzymes in the hypothetical pathways, kinetic parameters for the well-characterized precursor-forming enzymes provide a baseline for understanding the potential flux through these pathways.
Table 2: Kinetic Parameters of Precursor Biosynthesis Enzymes
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) |
| Anthranilate Synthase (TrpEG) | Streptomyces venezuelae | Chorismate | 8.2 ± 0.2 | 0.57 ± 0.02 |
| Glutamine | 840 ± 50 | |||
| Isochorismate Synthase 1 (AtICS1) | Arabidopsis thaliana | Chorismate | 41.5 | 0.645 |
| Isochorismate Synthase 2 (AtICS2) | Arabidopsis thaliana | Chorismate | 28.8 ± 6.9 | 0.283 |
| Isochorismate Pyruvate Lyase (PchB) | Pseudomonas aeruginosa | Isochorismate | - | - |
Experimental Protocols
To investigate the proposed biosynthetic pathways, the following experimental protocols for assaying the activity of the key enzyme classes can be adapted.
General Experimental Workflow
The general workflow for identifying and characterizing the enzymes in the proposed pathways would involve heterologous expression of candidate genes followed by in vitro and in vivo assays.
Anthranilate Synthase Assay
Principle: The activity of anthranilate synthase can be measured by monitoring the formation of anthranilate from chorismate and glutamine. Anthranilate is fluorescent, which allows for a sensitive continuous assay.[5]
Protocol:
-
Prepare a reaction mixture containing 50 mM Tricine buffer (pH 8.0), 10 mM MgCl₂, 50 mM (NH₄)₂SO₄ (if using ammonia as the amino donor), and the enzyme preparation.
-
Initiate the reaction by adding chorismate and L-glutamine to final concentrations of 1-100 µM and 5 mM, respectively.
-
Monitor the increase in fluorescence at an excitation wavelength of ~312 nm and an emission wavelength of ~395 nm.
-
Alternatively, the reaction can be stopped, and the products can be analyzed by HPLC.
Isochorismate Synthase Assay
Principle: The conversion of chorismate to isochorismate can be monitored by HPLC. The isochorismate produced can also be converted to salicylic acid by the addition of an isochorismate pyruvate lyase, and the resulting salicylic acid can be quantified by fluorescence.[6][7]
Protocol (HPLC-based):
-
Incubate the enzyme with 1 mM barium chorismate in a buffer containing 100 mM Tris (pH 7.7), 10% glycerol, 10 mM MgCl₂, and 1 mM DTT at 30°C for a defined period.
-
Stop the reaction and filter the sample.
-
Analyze the formation of isochorismate and the consumption of chorismate by reverse-phase HPLC with UV detection at 280 nm.
Isochorismate Pyruvate Lyase Assay
Principle: The activity of isochorismate pyruvate lyase is determined by measuring the formation of the fluorescent product, salicylate, from isochorismate.[8]
Protocol:
-
Prepare a reaction mixture containing the enzyme and isochorismate in a suitable buffer.
-
Monitor the increase in fluorescence of salicylate (excitation ~305 nm, emission ~407 nm).
-
An orthogonal assay can be used to measure the production of pyruvate using a lactate dehydrogenase-coupled absorbance-based assay.[8]
Aromatic Hydroxylase Assay
Principle: The activity of a putative hydroxylase can be determined by monitoring the consumption of the substrate (e.g., 2-aminobenzoic acid or 2-hydroxybenzoic acid) and the formation of the hydroxylated product using HPLC with a diode array detector.
Protocol:
-
Prepare a reaction mixture containing the purified enzyme, the aromatic substrate, a reducing agent (typically NADPH or NADH), and a suitable buffer.
-
Incubate the reaction at an optimal temperature.
-
Stop the reaction at various time points by adding a quenching agent (e.g., acid or organic solvent).
-
Analyze the reaction mixture by reverse-phase HPLC to quantify the substrate and product.
Aromatic Aminotransferase Assay
Principle: The activity of an aminotransferase can be assayed by measuring the formation of the amino-product from a keto-precursor or the reverse reaction. A colorimetric method can be employed for high-throughput screening.[9][10]
Protocol (Colorimetric):
-
Prepare a reaction mixture containing the enzyme, the aromatic substrate (e.g., 2,6-dihydroxybenzoic acid), an amino donor (e.g., L-glutamate or L-aspartate), and pyridoxal phosphate (PLP) as a cofactor in a suitable buffer.
-
Incubate the reaction at an optimal temperature.
-
Stop the reaction and use a specific colorimetric reagent that reacts with the product to generate a colored compound that can be measured spectrophotometrically.
Conclusion and Future Outlook
The biosynthesis of this compound in microorganisms presents an exciting and unexplored area of research. The hypothetical pathways outlined in this guide, based on established enzymatic principles, provide a solid foundation for future investigations. The identification and characterization of the putative hydroxylase and aminotransferase enzymes are the critical next steps. Success in this endeavor will not only elucidate a novel biosynthetic pathway but also open up possibilities for the metabolic engineering of microorganisms for the sustainable production of this and other valuable aromatic compounds for the pharmaceutical and chemical industries. The detailed protocols and compiled data herein are intended to empower researchers to embark on this challenging but potentially rewarding scientific journey.
References
- 1. The aromatic amino acid hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anthranilate hydroxylase from Aspergillus niger: new type of NADPH-linked nonheme iron monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anthranilate hydroxylase from Aspergillus niger: evidence for the participation of iron in the double hydroxylation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparative analysis of plant isochorismate synthases reveals structural mechanisms underlying their distinct biochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Expanding the results of a high throughput screen against an isochorismate-pyruvate lyase to enzymes of a similar scaffold or mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel, simple, and sensitive colorimetric method to determine aromatic amino acid aminotransferase activity using the Salkowski reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Enigmatic Role of Benzoic Acid Derivatives in Plant Metabolism: A Technical Guide Focused on Dihydroxybenzoic Acids
For the attention of: Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
Plants synthesize a vast arsenal of secondary metabolites to navigate their complex environments, with benzoic acid and its derivatives playing a pivotal role in defense and signaling. While salicylic acid is a well-established phytohormone central to plant immunity, the functions of its hydroxylated catabolites, the dihydroxybenzoic acids (DHBAs), are an emerging field of study. This technical guide addresses the current understanding of these molecules, with a particular focus on the significant knowledge gap surrounding 2,6-dihydroxybenzoic acid (2,6-DHBA). It is important to note that a comprehensive search of the scientific literature yielded negligible information on the role of 2-amino-6-hydroxybenzoic acid in plant metabolism. Therefore, this document will focus on its structurally similar and more extensively studied, albeit still enigmatic, counterpart, 2,6-DHBA, and its isomers. We provide a framework for future research by detailing established experimental protocols and presenting available data to facilitate the investigation of these and other novel benzoic acid derivatives.
Introduction: The Centrality of Benzoic Acids in Plant Defense
Benzoic acid and its derivatives are fundamental secondary metabolites in the plant kingdom, acting as both precursors to a wide array of compounds and as critical signaling molecules.[1] The most prominent of these is salicylic acid (2-hydroxybenzoic acid), a phytohormone that orchestrates both local and systemic acquired resistance (SAR), conferring long-lasting, broad-spectrum immunity against a variety of pathogens.[1] The bioactivity of salicylic acid is meticulously regulated through its synthesis, catabolism, and conjugation. A key catabolic pathway involves the hydroxylation of salicylic acid to form dihydroxybenzoic acids (DHBAs).[1] Emerging evidence suggests that these derivatives are not merely inactive byproducts but may possess their own distinct biological functions, adding another layer of complexity to the plant's defense signaling network.[1]
This guide will synthesize the current knowledge of benzoic acid biosynthesis and signaling in the context of plant immunity, detail the known functions of the DHBA isomers 2,3-DHBA and 2,5-DHBA, and explore the largely unknown territory of 2,6-DHBA.
Biosynthesis of Benzoic Acid Derivatives in Plants
The biosynthesis of benzoic acid in plants primarily occurs through the phenylpropanoid pathway, starting with the deamination of the amino acid L-phenylalanine.[2] This multi-step process, occurring in different cellular compartments, leads to the formation of trans-cinnamic acid, which is then further converted to benzoic acid via CoA-dependent or -independent pathways.[2] Salicylic acid itself can be synthesized from benzoic acid. The subsequent hydroxylation of salicylic acid results in the formation of various dihydroxybenzoic acid isomers.
The Dihydroxybenzoic Acid Isomers: Knowns and Unknowns
2,3-DHBA and 2,5-DHBA: Modulators of Salicylic Acid Homeostasis
Research has established that 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid (gentisic acid) are key catabolites of salicylic acid.[1] Their roles appear to be in fine-tuning the plant immune response.[1] For instance, gentisic acid has been shown to inhibit the oxidation of low-density lipoproteins and the formation of cholesterol ester hydroperoxides in human plasma, suggesting a potential role in mitigating oxidative stress, a common feature of plant-pathogen interactions.[3] In some plant species, these isomers can accumulate to significant levels upon pathogen challenge and may contribute to the overall defense response, either directly through antimicrobial activity or indirectly by modulating salicylic acid signaling.
2,6-Dihydroxybenzoic Acid: An Enigma in Plant Defense
In stark contrast to its isomers, there is a significant dearth of scientific literature detailing a specific role for 2,6-dihydroxybenzoic acid (also known as γ-resorcylic acid) in plant metabolism or defense.[1] While its structural similarity to salicylic acid suggests the potential for bioactivity, preliminary studies on its general chemical properties have indicated relatively weak biological activity, such as in DPPH radical scavenging and microbial growth inhibition, when compared to other DHBA isomers.[1] This suggests that if 2,6-DHBA does have a role in plant defense, it is likely to be highly specific, transient, or mediated through a mechanism distinct from direct antimicrobial or broad antioxidant activities.[1] The biosynthetic pathway for 2,6-DHBA in plants has not been clearly defined, further complicating its study.[1]
Quantitative Data on Dihydroxybenzoic Acids in Plants
Quantitative data on the endogenous levels of DHBAs in plant tissues is crucial for understanding their physiological relevance. However, such data is often specific to the plant species, tissue type, and the nature of the stress applied. The following table summarizes representative data on the antioxidant activities of various DHBAs from in vitro studies, which can provide an initial indication of their potential biological activities. Direct quantitative measurements of 2,6-DHBA in plant tissues are not widely reported in the literature.
| Compound | Antioxidant Activity (DPPH Assay, IC50 in µg/mL)[3] | Antioxidant Activity (ABTS Assay, TEAC in mM)[3] |
| 2,3-Dihydroxybenzoic Acid | 2.8 ± 0.1 | 2.1 ± 0.1 |
| 2,5-Dihydroxybenzoic Acid | 3.5 ± 0.2 | 1.9 ± 0.1 |
| 2,6-Dihydroxybenzoic Acid | > 100 | 0.4 ± 0.0 |
| 3,4-Dihydroxybenzoic Acid | 3.1 ± 0.1 | 2.2 ± 0.1 |
| Gallic Acid (3,4,5-THB) | 1.9 ± 0.1 | 2.9 ± 0.1 |
| Table 1: Comparative in vitro antioxidant activities of dihydroxybenzoic acid isomers. The data for 2,6-DHBA suggests lower radical scavenging activity in these specific assays compared to its isomers. |
Experimental Protocols for the Investigation of Benzoic Acid Derivatives
To facilitate further research into the roles of 2,6-DHBA and other novel benzoic acid derivatives, this section provides detailed methodologies for their extraction, quantification, and functional analysis in plants.
Quantification of 2,6-Dihydroxybenzoic Acid in Plant Tissues via HPLC
This protocol is adapted for the analysis of phenolic acids from plant material.[1]
A. Sample Preparation:
-
Harvest approximately 100 mg of plant tissue, immediately freeze in liquid nitrogen, and grind to a fine powder.
-
Add 1 mL of 90% methanol and vortex vigorously.
-
Sonicate for 15 minutes in a water bath.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Re-extract the pellet with 0.5 mL of 100% methanol, vortex, centrifuge as before, and combine the supernatants.
-
Evaporate the combined solvent to dryness under a vacuum.
-
Resuspend the dried extract in 200 µL of the initial mobile phase for HPLC analysis.
B. HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength optimized for DHBAs (e.g., 296 nm).
-
Quantification: Based on a standard curve generated with a pure standard of 2,6-dihydroxybenzoic acid.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol allows for the analysis of changes in the expression of genes potentially involved in the biosynthesis or signaling pathways of DHBAs.[1]
A. RNA Extraction and cDNA Synthesis:
-
Harvest plant tissue at desired time points after treatment (e.g., with 2,6-DHBA, a pathogen, or an elicitor) and immediately freeze in liquid nitrogen.
-
Extract total RNA using a commercial kit or a Trizol-based method.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.
B. qRT-PCR:
-
Prepare a reaction mixture containing cDNA template, gene-specific primers (for target genes and a reference gene), and a suitable SYBR Green master mix.
-
Perform the PCR in a real-time PCR thermal cycler.
-
Analyze the data using the 2-ΔΔCt method to calculate the relative expression of the target genes, normalized to the reference gene.[1]
In Vitro Pathogen Growth Inhibition Assay
This assay determines the direct antimicrobial activity of the compound of interest.[1]
-
Prepare a liquid or solid growth medium appropriate for the test pathogen (e.g., a fungus or bacterium).
-
Amend the medium with various concentrations of 2,6-dihydroxybenzoic acid (dissolved in a suitable solvent, with a solvent-only control).
-
Inoculate the medium with a standardized amount of the pathogen (e.g., a spore suspension or bacterial culture).
-
Incubate under optimal growth conditions.
-
Assess pathogen growth over time by measuring colony diameter (for fungi on solid media) or optical density (for bacteria in liquid media).
-
Calculate the concentration that inhibits growth by 50% (IC50) to determine the compound's antimicrobial potency.
Future Research Directions and Conclusion
The role of dihydroxybenzoic acids in plant defense is a rapidly evolving field. While 2,3-DHBA and 2,5-DHBA are recognized as important catabolites of salicylic acid that help to fine-tune the plant immune response, the function of 2,6-DHBA remains a significant knowledge gap.[1] Its structural similarity to salicylic acid warrants further investigation into its potential bioactivity. The lack of a clearly defined biosynthetic pathway in plants is a major hurdle that needs to be addressed.
Future research should focus on:
-
Identifying the biosynthetic pathway of 2,6-DHBA in plants: This could involve screening for enzymes that can hydroxylate salicylic acid at the 6th position.
-
Comprehensive profiling of DHBA isomers in various plant species under different stress conditions: This will help to establish correlations between the accumulation of specific isomers and particular stress responses.
-
Investigating the interaction of 2,6-DHBA with known defense signaling components: Does it interact with the salicylic acid receptor NPR1 or other signaling proteins?[1]
-
Elucidating the downstream effects of 2,6-DHBA application: Does it induce the expression of pathogenesis-related genes or other defense markers?
References
- 1. benchchem.com [benchchem.com]
- 2. Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Amino-6-hydroxybenzoic Acid Derivatives and Analogs for Researchers and Drug Development Professionals
Introduction: 2-Amino-6-hydroxybenzoic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their potential as therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and experimental workflows.
Synthesis of this compound Derivatives
The synthesis of this compound and its analogs can be achieved through various organic chemistry routes. A common strategy involves the modification of commercially available precursors through reactions such as nitration, reduction, and functional group interconversion.
General Synthetic Protocol for this compound:
A plausible, though less documented, synthetic route to this compound can be envisioned starting from readily available precursors. One such pathway could involve the following conceptual steps:
-
Nitration: Introduction of a nitro group onto a suitable benzoic acid precursor.
-
Hydroxylation: Introduction of a hydroxyl group. The order of nitration and hydroxylation may vary depending on the starting material and directing group effects.
-
Reduction: Conversion of the nitro group to an amino group, typically using reducing agents like tin(II) chloride or catalytic hydrogenation.
For instance, the synthesis of 2,6-dihydroxybenzoic acid has been achieved through the enzymatic carboxylation of resorcinol.[1]
Synthesis of Benzothiazole Derivatives:
A frequently explored class of derivatives is the 2-aminobenzothiazoles. A general procedure for their synthesis involves the reaction of a substituted aminobenzoate with potassium thiocyanate and bromine in acetic acid.[2]
Detailed Synthetic Protocol for Methyl 4-((tert-Butoxycarbonyl)amino)-2-hydroxybenzoate:
This protocol describes the protection of the amino group of methyl 4-amino-2-hydroxybenzoate, a common step in the synthesis of more complex derivatives.
-
Materials: Methyl 4-amino-2-hydroxybenzoate, di-tert-butyl dicarbonate (Boc₂O), ethyl acetate, water, 1 M HCl, brine, sodium sulfate (Na₂SO₄).
-
Procedure:
-
To a solution of methyl 4-amino-2-hydroxybenzoate (9.57 g, 57.3 mmol), add di-tert-butyl dicarbonate (13.8 g, 63.0 mmol).
-
Stir the mixture at 70 °C for 48 hours.
-
Remove the solvent under reduced pressure.
-
To the residue, add ethyl acetate (100 mL) and water. Separate the phases.
-
Wash the organic phase with 1 M HCl (3 x 40 mL) and brine (3 x 40 mL).
-
Dry the organic phase over Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography using an ethyl acetate/hexane (1:7) eluent to yield the desired product.[2]
-
Biological Activities and Mechanisms of Action
Derivatives of this compound exhibit a wide array of pharmacological properties, including anticancer, anti-inflammatory, neuroprotective, and enzyme-inhibitory activities.
Anticancer Activity
Numerous studies have highlighted the potential of 2-aminobenzoic acid derivatives as anticancer agents. Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer progression and the inhibition of enzymes crucial for tumor growth.
PI3K/AKT/mTOR Signaling Pathway:
The PI3K/AKT/mTOR pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Several 2-aminobenzothiazole derivatives have been shown to exert their anticancer effects by targeting components of this pathway.[3]
Quantitative Data: Anticancer Activity
The cytotoxic effects of various 2-aminobenzoic acid derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the potency of a compound in inhibiting cancer cell growth.
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| HB5 | 1,2,4 Triazole derivative | HepG2 (Liver) | Low µM range | [3] |
| Compound 21 | 2-Aminobenzothiazole-chalcone | Various tumor cells | 10.34 - 12.14 | [2] |
| Compound 54 | 2-Aminobenzothiazole | MCF-7 (Breast) | 1.03 nM (PI3Kα inhibition) | [2] |
| Compound 27 | N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1- yl)acetamide | HeLa (Cervical) | 1.6 ± 0.8 | [4] |
| Compound 28 | 2-amino-thiazole-5- carboxylic acid phenylamide | HT29 (Colon) | 0.63 | [4] |
| Acrylamide–PABA analog 4j | Acrylamide-p-aminobenzoic acid hybrid | MCF-7 (Breast) | 1.83 | [5] |
| 2A3CB | 2-amino-3-chlorobenzoic acid | MDA-MB-231 (Breast) | 5 (at 48h) | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Materials: Cancer cell lines, complete culture medium (e.g., DMEM with 10% FBS), 96-well plates, test compounds dissolved in DMSO, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or acidified isopropanol).
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the existing medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.[7]
-
Anti-inflammatory Activity
Chronic inflammation is implicated in a variety of diseases, including cancer and neurodegenerative disorders. Certain hydroxybenzoic acid derivatives have demonstrated anti-inflammatory properties, often through the modulation of the NF-κB signaling pathway.[8]
NF-κB Signaling Pathway:
The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in regulating the immune and inflammatory responses.[9][10] Inhibition of this pathway can lead to a reduction in the production of pro-inflammatory cytokines.[11]
References
- 1. Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal [mdpi.com]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02384J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. A beginner's guide to NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Study on <i>p</i>-Hydroxybenzoic Acid on Rheumatoid Arthritis Via Inhibiting NF-κB/caspase-1 Signaling Pathway [chinjmap.com]
Spectroscopic and Structural Elucidation of 2-Amino-6-hydroxybenzoic Acid: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-6-hydroxybenzoic acid (Molecular Formula: C₇H₇NO₃, Molecular Weight: 153.14 g/mol ).[1][2] Due to the limited availability of direct experimental spectra in public databases, this document focuses on predicted spectroscopic data, supported by established principles and data from structurally related compounds. The guide also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended for researchers, scientists, and professionals in drug development.
Predicted Spectroscopic Data
The following sections present the anticipated spectroscopic data for this compound. This data is derived from computational predictions and analysis of similar molecular structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[3][4] For this compound, the predicted ¹H and ¹³C NMR data in a common solvent like DMSO-d₆ are summarized below.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 - 13.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |
| ~8.5 - 9.5 | Broad Singlet | 1H | Phenolic Hydroxyl (-OH) |
| ~7.0 - 7.2 | Triplet | 1H | Aromatic H |
| ~6.1 - 6.3 | Doublet | 1H | Aromatic H |
| ~5.9 - 6.1 | Doublet | 1H | Aromatic H |
| ~4.5 - 5.5 | Broad Singlet | 2H | Amino (-NH₂) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~170.0 | Carboxylic Acid Carbon (-C OOH) |
| ~158.0 | Aromatic Carbon (-C -OH) |
| ~150.0 | Aromatic Carbon (-C -NH₂) |
| ~132.0 | Aromatic Carbon (-C H) |
| ~110.0 | Aromatic Carbon (-C -COOH) |
| ~108.0 | Aromatic Carbon (-C H) |
| ~102.0 | Aromatic Carbon (-C H) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[5][6][7]
Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3300 | Strong, Broad | N-H stretching (Amino group) |
| 3300 - 2500 | Strong, Very Broad | O-H stretching (Carboxylic acid) |
| ~3200 | Medium, Broad | O-H stretching (Phenolic group) |
| ~1680 | Strong | C=O stretching (Carboxylic acid) |
| 1600 - 1450 | Medium - Strong | C=C stretching (Aromatic ring) |
| ~1580 | Medium | N-H bending (Amino group) |
| ~1300 | Medium | C-O stretching (Phenol) |
| 1300 - 1200 | Medium | C-N stretching (Aromatic amine) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.[8][9][10]
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 153 | High | [M]⁺ (Molecular Ion) |
| 136 | Moderate | [M-OH]⁺ or [M-NH₃]⁺ |
| 108 | High | [M-COOH]⁺ |
| 91 | Moderate | [C₆H₅N]⁺ |
| 80 | Moderate | [C₅H₄O]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Objective: To determine the molecular structure and connectivity of this compound.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the solid sample.[3]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) inside an NMR tube.[3] Ensure the sample is fully dissolved; vortexing or gentle sonication can be used to aid dissolution.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The spectral width should be set to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A greater number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. The spectral width should be set to encompass the expected range of carbon chemical shifts (typically 0-200 ppm).
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections should be performed to obtain the final spectrum. The chemical shifts should be referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy Protocol
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often preferred as it requires minimal sample preparation. Place a small amount of the solid sample directly onto the ATR crystal.
-
Alternatively, the thin solid film method can be used, where the solid is dissolved in a volatile solvent, a drop of the solution is placed on a salt plate (e.g., NaCl), and the solvent is allowed to evaporate.[11]
-
Instrumentation: A benchtop Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory is commonly used.
-
Data Acquisition:
-
First, collect a background spectrum of the empty ATR crystal.
-
Place the sample on the crystal and collect the sample spectrum.
-
The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).
-
To improve the signal-to-noise ratio, 16 to 32 scans are typically co-added.
-
-
Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum. The characteristic absorption bands corresponding to the functional groups in the molecule should then be identified.
Mass Spectrometry (MS) Protocol
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[12]
-
Further dilute this stock solution with the same solvent or a solvent mixture to a final concentration in the range of 10-100 µg/mL.[12]
-
If any solid particles are present, the solution must be filtered before analysis to prevent blockages in the instrument.[12]
-
Instrumentation: A mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used. High-resolution mass spectrometry (HRMS) can be employed for accurate mass measurements to determine the elemental formula.
-
Data Acquisition: The sample solution is introduced into the ion source. In ESI, the sample is nebulized and ionized to form charged droplets. In EI, the sample is vaporized and bombarded with a high-energy electron beam.[8]
-
The resulting ions are then separated by the mass analyzer based on their mass-to-charge (m/z) ratio and detected.
-
Data Processing: The mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce structural information.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using the spectroscopic techniques discussed.
Caption: Workflow for structural elucidation using spectroscopic methods.
References
- 1. This compound | C7H7NO3 | CID 13409833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. benchchem.com [benchchem.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. amherst.edu [amherst.edu]
- 6. webassign.net [webassign.net]
- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. fiveable.me [fiveable.me]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Biological activity of 2-Amino-6-hydroxybenzoic acid
An In-depth Technical Guide to the Biological Activity of 2-Amino-6-hydroxybenzoic Acid and its Isomeric Context
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activity of this compound is scarce in publicly available literature. This guide provides a comprehensive overview of its chemical properties and contextualizes its potential biological activities through a detailed examination of its isomers and related hydroxybenzoic acids, for which substantial research exists. The information on related compounds is intended to provide a framework for potential research directions and should not be interpreted as established activities of this compound.
Introduction
This compound, also known as 6-aminosalicylic acid, is an aromatic organic compound with the molecular formula C₇H₇NO₃[1][2]. It is a positional isomer of the well-known therapeutic agents 4-aminosalicylic acid (an antitubercular drug) and 5-aminosalicylic acid (mesalazine, an anti-inflammatory drug). While its isomers have been extensively studied and are used clinically, this compound remains largely uncharacterized from a biological standpoint. This guide aims to bridge this knowledge gap by summarizing its known chemical properties and inferring its potential biological activities through a comparative analysis with its structurally related and biologically active counterparts.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for any investigation into its biological potential.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 6-Aminosalicylic acid, 6-Hydroxyanthranilic acid | [1] |
| CAS Number | 567-62-4 | [1] |
| Molecular Formula | C₇H₇NO₃ | [1][2] |
| Molecular Weight | 153.14 g/mol | [1][2] |
| Appearance | Solid | |
| Melting Point | 148 °C | [3] |
| Boiling Point | 352.2 °C (Predicted) | [3] |
| InChI Key | UZSDRHVOBLQYCX-UHFFFAOYSA-N | [1][2] |
Potential Biological Activities (Inferred from Related Compounds)
The biological activities of aminosalicylic acids and hydroxybenzoic acids are significantly influenced by the position of the amino and hydroxyl groups on the benzoic acid ring.
Anti-inflammatory Activity
5-Aminosalicylic Acid (5-ASA): A Paradigm of Aminosalicylate Anti-inflammatory Action
5-ASA is the active moiety of sulfasalazine and is a first-line treatment for inflammatory bowel disease (IBD)[4][5]. Its primary mechanism of action involves the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a critical role in regulating inflammation and cell proliferation[4][6].
Potential Relevance to this compound:
Given the structural similarity, it is plausible that this compound could also interact with PPAR-γ. However, the different positioning of the functional groups would likely alter the binding affinity and subsequent biological response. Experimental validation is necessary to confirm any such activity.
Signaling Pathway of 5-ASA
Caption: 5-ASA signaling pathway in anti-inflammation.
Antimicrobial Activity
Hydroxybenzoic acids are known to possess antimicrobial properties[7][8]. For instance, 4-hydroxybenzoic acid has demonstrated activity against both Gram-positive and Gram-negative bacteria[9]. The mechanism is often attributed to the disruption of microbial cell membranes and the inhibition of essential enzymes.
Potential Relevance to this compound:
The presence of both hydroxyl and amino groups on the aromatic ring of this compound suggests it could exhibit antimicrobial effects. The specific spectrum of activity would depend on its ability to penetrate microbial cell walls and interact with intracellular targets.
Antioxidant Activity
Phenolic compounds, including hydroxybenzoic acids, are recognized for their antioxidant properties. They can act as free radical scavengers and chelators of metal ions involved in oxidative stress[10][11]. The antioxidant capacity is often correlated with the number and position of hydroxyl groups[12].
Potential Relevance to this compound:
This compound possesses a phenolic hydroxyl group, which could confer antioxidant activity. Its efficacy would be comparable to other monohydroxybenzoic acids, although the presence of the amino group might modulate this activity.
Enzyme Inhibition
Various derivatives of hydroxybenzoic acid have been shown to inhibit enzymes such as cyclooxygenases (COX), lipoxygenases, and acetylcholinesterase[13][14]. For example, certain 2-hydroxybenzoic acid derivatives have been identified as selective inhibitors of SIRT5, a sirtuin deacetylase[15].
Potential Relevance to this compound:
The structural features of this compound make it a candidate for investigation as an enzyme inhibitor. Its potential to interact with the active sites of various enzymes warrants further exploration.
Experimental Protocols
For researchers interested in investigating the biological activities of this compound, the following experimental protocols, adapted from studies on related compounds, can serve as a starting point.
Antimicrobial Activity Assessment (Agar Well Diffusion Method)
This method provides a qualitative assessment of antimicrobial activity[9].
Workflow:
Caption: Agar well diffusion assay workflow.
Methodology:
-
Microbial Culture Preparation: Inoculate a suitable broth with the test microorganism and incubate to achieve a standardized cell density.
-
Agar Plate Preparation: Pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.
-
Inoculation: Uniformly spread the microbial culture over the surface of the agar plates.
-
Well Creation: Aseptically create wells of a defined diameter in the agar.
-
Compound Application: Add a specific concentration of the this compound solution to each well. A solvent control and a positive control (a known antibiotic) should be included.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)
This assay is a common method to determine the free radical scavenging activity of a compound[12].
Methodology:
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare serial dilutions of the test compound (this compound) and a standard antioxidant (e.g., ascorbic acid).
-
Reaction Mixture: In a microplate, mix the DPPH solution with the test compound or standard solutions. A blank containing only DPPH and methanol is also prepared.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
Enzyme Inhibition Assay (Generic Protocol)
This protocol can be adapted for various enzymes, such as cyclooxygenase or lipoxygenase[14].
Workflow:
Caption: General enzyme inhibition assay workflow.
Methodology:
-
Reagent Preparation: Prepare solutions of the target enzyme, its specific substrate, and various concentrations of the inhibitor (this compound).
-
Pre-incubation: In a suitable buffer, pre-incubate the enzyme with the inhibitor for a defined period to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Reaction Monitoring: Monitor the rate of the reaction by measuring the formation of the product or the consumption of the substrate over time. This is often done using a spectrophotometer.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Synthesis of this compound and its Derivatives
The synthesis of this compound and its derivatives is a key aspect of its potential development as a therapeutic agent. Various synthetic routes have been explored for related compounds. For example, 2-amino-6-nitrobenzoic acid can be prepared from 2-halo-6-nitrobenzoic acid through a copper-catalyzed amination reaction[16]. The synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives has also been described, providing a versatile platform for creating new bioactive molecules[17].
Conclusion and Future Directions
While this compound is currently understudied, its structural relationship to well-established drugs and biologically active compounds suggests that it is a promising candidate for further investigation. The inferred potential for anti-inflammatory, antimicrobial, antioxidant, and enzyme-inhibiting activities provides a strong rationale for future research.
Key research areas to be addressed include:
-
In vitro screening: A comprehensive screening of this compound against a panel of biological targets, including inflammatory mediators, microbial strains, and key enzymes.
-
Mechanism of action studies: Elucidation of the specific molecular targets and signaling pathways modulated by the compound.
-
Structure-activity relationship (SAR) studies: Synthesis and evaluation of derivatives to optimize biological activity and pharmacokinetic properties.
-
In vivo studies: Evaluation of the efficacy and safety of this compound in relevant animal models of disease.
The systematic exploration of this compound and its derivatives holds the potential to uncover novel therapeutic agents with unique pharmacological profiles.
References
- 1. This compound | C7H7NO3 | CID 13409833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. chembk.com [chembk.com]
- 4. Review article: mode of action and delivery of 5-aminosalicylic acid - new evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review article: the mode of action of the aminosalicylates in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Aminosalicylic Acid Ameliorates Colitis and Checks Dysbiotic Escherichia coli Expansion by Activating PPAR-γ Signaling in the Intestinal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies | MDPI [mdpi.com]
- 8. Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity [mdpi.com]
- 9. ijpbp.com [ijpbp.com]
- 10. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications [mdpi.com]
- 11. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacochemical Study of Multitarget Amino Acids’ Hybrids: Design, Synthesis, In vitro, and In silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid - Google Patents [patents.google.com]
- 17. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
2-Amino-6-hydroxybenzoic Acid: An Obscure Player in Metabolism
While a chemically defined entity, 2-Amino-6-hydroxybenzoic acid, also known as 6-aminosalicylic acid or 6-hydroxyanthranilic acid, appears to be a minor and poorly characterized player in the vast landscape of cellular metabolism. An in-depth review of available scientific literature reveals a significant scarcity of information regarding its role as a metabolite, with no well-established biosynthetic or degradation pathways documented. This technical guide consolidates the limited existing knowledge and highlights the current understanding of this compound, primarily drawing inferences from related molecules and analytical documentation.
Chemical Identity and Properties
This compound is an aromatic organic compound with the chemical formula C₇H₇NO₃.[1] Its structure consists of a benzene ring substituted with a carboxylic acid group, an amino group, and a hydroxyl group at positions 1, 2, and 6, respectively. The compound is documented in chemical databases such as PubChem, with a registered CAS number of 567-62-4.[1]
While its chemical synthesis and basic properties are known, its natural occurrence in biological systems is not well-documented. This lack of evidence suggests that if it is a metabolite, it may be present in very low concentrations, exist transiently as an intermediate, or be specific to a narrow range of organisms or metabolic conditions that have not yet been extensively studied.
Biosynthesis and Metabolism: A Knowledge Gap
Extensive searches for established metabolic pathways involving this compound have not yielded significant results. Unlike its well-studied isomers, such as 3-hydroxyanthranilic acid (a key intermediate in the kynurenine pathway of tryptophan metabolism) and 5-aminosalicylic acid (a pharmaceutical agent), the metabolic fate of this compound remains largely unelucidated.[2][3][4][5][6]
It is plausible that this compound could be formed through the hydroxylation of anthranilic acid (2-aminobenzoic acid) at the 6-position. Anthranilic acid itself is a known intermediate in the biosynthesis of tryptophan.[7][8] However, specific enzymes catalyzing the 6-hydroxylation of anthranilic acid to form this compound have not been identified in the literature.
Similarly, no dedicated degradation pathways for this compound have been described. In microbes, aromatic compounds are often degraded through ring-cleavage pathways, typically initiated by dioxygenase enzymes.[9] It is conceivable that this compound could be a substrate for such enzymes, but specific studies are lacking.
Potential Role in Xenobiotic Metabolism
One possibility is that this compound may arise as a metabolite from the breakdown of more complex xenobiotic compounds (foreign chemicals not naturally produced by an organism). The microbial degradation of anthropogenic substances can sometimes lead to the formation of novel intermediates.[10][11] However, there is currently no direct evidence in the reviewed literature linking the degradation of specific pollutants or drugs to the formation of this compound. The metabolism of xenobiotic carboxylic acids often involves conjugation with amino acids, but this process typically detoxifies the xenobiotic for excretion rather than producing a novel, stable metabolite with a defined biological role.[12][13]
Biological Activity: Inferences and Speculation
While direct studies on the biological activity of this compound are scarce, some inferences can be drawn from related compounds. For instance, various derivatives of anthranilic acid exhibit a range of biological activities, including anti-inflammatory and analgesic properties.[14][15] Additionally, 3-hydroxyanthranilic acid has been shown to possess anti-inflammatory and neuroprotective roles.[2][5] It is possible that this compound could exhibit similar properties, but this remains speculative without direct experimental evidence.
Analytical Methodologies
The detection and quantification of aminosalicylic acid isomers in biological matrices are typically achieved using high-performance liquid chromatography (HPLC) coupled with various detection methods, such as fluorescence, ultraviolet, or mass spectrometry.[16][17][18][19] These methods are sensitive and specific for distinguishing between different isomers. While no methods have been specifically developed and published for the routine analysis of this compound as a metabolite in biological samples—likely due to its apparent low abundance or absence—the existing methodologies for its isomers could be adapted for this purpose should a biological system be identified where it is present in quantifiable amounts.
Experimental Protocols
Given the lack of established metabolic pathways and quantitative data, it is not possible to provide detailed experimental protocols for the study of this compound as a metabolite. Researchers interested in investigating this compound would need to develop novel experimental designs, likely starting with:
-
In vitro enzymatic assays: Using purified enzymes (e.g., hydroxylases, dioxygenases) with anthranilic acid or related compounds as substrates to test for the formation of this compound.
-
Microbial degradation studies: Screening microorganisms for their ability to degrade specific xenobiotics and analyzing the culture broth for the presence of this compound as a metabolic byproduct.
-
Metabolomic profiling: Utilizing untargeted metabolomics approaches on biological samples from organisms exposed to specific conditions or compounds to search for the mass-to-charge ratio corresponding to this compound.
Signaling Pathways and Logical Relationships
Due to the absence of data on its metabolic role, no signaling pathways or established logical relationships involving this compound can be depicted.
Conclusion
References
- 1. This compound | C7H7NO3 | CID 13409833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Emerging Role of 3-Hydroxyanthranilic Acid on C. elegans Aging Immune Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Microbial-Derived Tryptophan Metabolites and Their Role in Neurological Disease: Anthranilic Acid and Anthranilic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Synthesis of heterocycles from anthranilic acid and its derivatives | Semantic Scholar [semanticscholar.org]
- 9. Bacterial Degradation of Aromatic Compounds [mdpi.com]
- 10. Evolution of efficient pathways for degradation of anthropogenic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amino acid conjugation: contribution to the metabolism and toxicity of xenobiotic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. holcapek.upce.cz [holcapek.upce.cz]
- 17. Simple method for the determination of 5-aminosalicylic and N-acetyl-5-aminosalicylic acid in rectal tissue biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. helixchrom.com [helixchrom.com]
- 19. pubs.acs.org [pubs.acs.org]
Microbial Degradation of Aminobenzoic Acids: A Technical Guide
Introduction
Aminobenzoic acids are a class of aromatic compounds that are isomers of aminobenzoic acid, consisting of a benzene ring substituted with both an amino group and a carboxyl group. These compounds and their derivatives are widely used in the pharmaceutical industry, in the synthesis of dyes, and as food additives. Their presence in the environment, stemming from industrial effluents and the breakdown of various xenobiotics, necessitates a thorough understanding of their microbial degradation pathways for effective bioremediation strategies and for applications in biocatalysis and drug development. This technical guide provides an in-depth overview of the microbial degradation of ortho-, meta-, and para-aminobenzoic acids, detailing the biochemical pathways, key enzymes, regulatory mechanisms, and experimental protocols for their study.
Degradation Pathways of Aminobenzoic Acid Isomers
The microbial degradation of aminobenzoic acids proceeds through different pathways depending on the isomer and the presence or absence of oxygen. Generally, aerobic degradation involves the oxygenase-mediated opening of the aromatic ring, while anaerobic degradation proceeds via the reduction of the ring followed by hydrolytic cleavage.
Ortho-Aminobenzoic Acid (Anthranilic Acid) Degradation
Aerobic Degradation:
The aerobic degradation of 2-aminobenzoic acid (anthranilic acid) predominantly proceeds via two main routes, converging on the central intermediate, catechol.
-
Catechol Pathway: The most common pathway involves the conversion of anthranilate to catechol by anthranilate 1,2-dioxygenase . This enzyme catalyzes the dihydroxylation and subsequent deamination and decarboxylation of the aromatic ring. The resulting catechol is then funneled into the β-ketoadipate pathway, where it undergoes either ortho or meta ring cleavage.
-
Gentisate Pathway: Some microorganisms, like Nocardia opaca, can degrade anthranilate through a gentisate pathway, although this is less common.
Anaerobic Degradation:
Under anaerobic conditions, particularly in denitrifying bacteria like Pseudomonas species, 2-aminobenzoate is degraded via a reductive pathway. The initial step is the activation of 2-aminobenzoate to 2-aminobenzoyl-CoA by 2-aminobenzoate-CoA ligase . Subsequently, 2-aminobenzoyl-CoA reductase reductively deaminates 2-aminobenzoyl-CoA to benzoyl-CoA , a central intermediate in the anaerobic degradation of many aromatic compounds. Benzoyl-CoA is then further metabolized.[1]
Meta-Aminobenzoic Acid (3-Aminobenzoic Acid) Degradation
The microbial degradation of 3-aminobenzoic acid has been studied in organisms like Comamonas sp. strain QT12. The pathway is initiated by the hydroxylation of the aromatic ring.
-
Aerobic Pathway: The degradation is initiated by 3-aminobenzoate 6-monooxygenase (MabA), which converts 3-aminobenzoate to 5-aminosalicylate.[2] This is followed by ring cleavage of 5-aminosalicylate by 5-aminosalicylate 1,2-dioxygenase (MabB).[3] The resulting product enters the central metabolism. The mabA gene has been identified as essential for this degradation process.[2]
Para-Aminobenzoic Acid (4-Aminobenzoic Acid) Degradation
4-aminobenzoic acid (PABA) is a precursor for folate biosynthesis in many microorganisms.[4] Its degradation has been observed in bacteria such as Burkholderia cepacia and Ralstonia paucula.[5]
-
Aerobic Pathway: In Paraburkholderia terrae strain KU-15, the degradation of 4-ABA is initiated by the formation of a γ-glutamylated intermediate, γ-glutamyl-4-carboxyanilide (γ-GCA), catalyzed by a γ-GCA synthetase (PabA).[6] Subsequently, a multicomponent dioxygenase system (PabB1-B3) is responsible for the dioxygenation of γ-GCA, which is then oxidized to protocatechuate.[6] Protocatechuate is a key intermediate that is further degraded via the β-ketoadipate pathway. The pab operon, responsible for this pathway, is induced by 4-ABA.[6][7]
Key Enzymes and Their Kinetics
The degradation of aminobenzoic acids is orchestrated by a series of specialized enzymes. The kinetic properties of these enzymes are crucial for understanding the efficiency of the degradation process.
| Enzyme | Substrate | Product | Organism | Km (µM) | Vmax or kcat | Reference |
| Anthranilate 1,2-Dioxygenase | Anthranilate | Catechol | Acinetobacter sp. ADP1 | <1 | 1,300 min-1 (turnover number) | [8][9][10] |
| 2-Aminobenzoyl-CoA Monooxygenase/Reductase | 2-Aminobenzoyl-CoA, NADH, O2 | Not fully specified | Pseudomonas sp. | - | - | [1] |
| 3-Aminobenzoate 6-Monooxygenase (MabA) | 3-Aminobenzoate | 5-Aminosalicylate | Comamonas sp. QT12 | 158.51 ± 4.74 | 6.49 ± 0.17 s-1 | [2] |
| 4-Aminodeoxychorismate Synthase (PabA/PabB) | Chorismate, Glutamine | 4-amino-4-deoxychorismate | Escherichia coli | - | - | [4][11] |
| Protocatechuate 4,5-Dioxygenase (PcaA) | Protocatechuate | 4-carboxy-2-hydroxymuconate semialdehyde | Pseudarthrobacter phenanthrenivorans Sphe3 | 21 ± 1.6 | 44.8 ± 4.0 U/mg | [7][12][13][14] |
| Catechol 2,3-Dioxygenase | Catechol | 2-hydroxymuconic semialdehyde | Planococcus sp. S5 | 42.70 | 329.96 mU | [2] |
| Catechol 2,3-Dioxygenase | Catechol | 2-hydroxymuconic semialdehyde | Pseudomonas sp. ND6 | 11 | 11.96 U/mg | [3] |
Regulation of Degradation Pathways
The expression of genes encoding the enzymes for aminobenzoic acid degradation is tightly regulated to ensure efficient catabolism in the presence of the substrate and to prevent wasteful enzyme production.
-
2-Aminobenzoate Degradation: In Pseudomonas aeruginosa, the genes for anthranilate degradation are often part of larger regulatory networks controlling virulence and quorum sensing. The antABC genes, encoding anthranilate dioxygenase, are subject to complex regulation. Anaerobic gene expression in Pseudomonas aeruginosa is often controlled by the ANR regulator, an FNR-like protein.[15][16]
-
3-Aminobenzoate Degradation: In Comamonas sp., the mab gene cluster is involved in 3-aminobenzoate degradation.[3] The expression of these genes is induced by the presence of 3-aminobenzoate.
-
4-Aminobenzoate Degradation: In Paraburkholderia terrae, the pab operon, responsible for 4-aminobenzoate degradation, is induced by 4-aminobenzoate.[6] In many bacteria, the degradation of aromatic compounds via central pathways like the β-ketoadipate pathway is subject to catabolite repression by more easily metabolizable carbon sources.
Experimental Protocols
Enrichment and Isolation of Aminobenzoate-Degrading Bacteria
Objective: To isolate bacteria capable of utilizing aminobenzoic acids as a sole source of carbon and nitrogen from an environmental sample.
Materials:
-
Soil or water sample from a potentially contaminated site.
-
Basal Salts Medium (BSM) with the following composition (g/L): K2HPO4 (1.5), KH2PO4 (0.5), NaCl (0.2), MgSO4·7H2O (0.2), CaCl2·2H2O (0.05), FeCl3·6H2O (0.01). Adjust pH to 7.0.
-
Stock solution of the target aminobenzoic acid isomer (e.g., 10 g/L).
-
BSM agar plates (BSM with 1.5% agar).
-
Sterile flasks, petri dishes, and dilution tubes.
-
Incubator shaker.
Procedure:
-
Enrichment Culture: a. Add 1 g of soil or 1 mL of water sample to 100 mL of BSM in a 250 mL flask. b. Add the target aminobenzoic acid from the stock solution to a final concentration of 100-200 mg/L as the sole carbon and nitrogen source. c. Incubate the flask at 30°C on a rotary shaker at 150 rpm for 7-14 days. d. Observe for turbidity, which indicates microbial growth.
-
Subculturing: a. Transfer 1 mL of the enriched culture to 100 mL of fresh BSM containing the aminobenzoic acid. b. Incubate under the same conditions for another 7 days. Repeat this step 2-3 times to select for well-adapted microorganisms.
-
Isolation of Pure Cultures: a. Prepare serial dilutions (10-1 to 10-6) of the final enriched culture in sterile saline (0.85% NaCl). b. Plate 100 µL of each dilution onto BSM agar plates containing the aminobenzoic acid as the sole carbon and nitrogen source. c. Incubate the plates at 30°C for 3-7 days. d. Select morphologically distinct colonies and streak them onto fresh plates to obtain pure cultures.
-
Verification: a. Inoculate the pure isolates into liquid BSM with the aminobenzoic acid and a control medium without a carbon source. b. Monitor growth by measuring the optical density at 600 nm (OD600). Growth only in the presence of the aminobenzoic acid confirms the degradation ability.
Quantification of Aminobenzoic Acid Degradation by HPLC
Objective: To quantify the concentration of aminobenzoic acid isomers in a liquid culture over time.
Materials:
-
HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[17][18][19][20][21]
-
Mobile phase: e.g., 20% Acetonitrile in water with 0.1% phosphoric acid.[17][18]
-
Reference standards of 2-, 3-, and 4-aminobenzoic acid.
-
Syringe filters (0.22 µm).
-
HPLC vials.
Procedure:
-
Sample Preparation: a. Collect 1 mL of the bacterial culture at different time points. b. Centrifuge at 10,000 x g for 10 minutes to pellet the cells. c. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Analysis: a. Set the HPLC conditions:
-
Data Analysis: a. Identify the peaks corresponding to the aminobenzoic acid isomers based on the retention times of the standards. b. Quantify the concentration of each isomer by comparing the peak area in the samples to a calibration curve generated from the standards.
Preparation of Cell-Free Extracts
Objective: To prepare a crude enzyme extract from bacterial cells for in vitro enzyme assays.
Materials:
-
Bacterial culture grown to mid-log phase in a suitable medium containing the inducing aminobenzoic acid.
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and 10% glycerol).
-
Lysozyme and DNase I.
-
Sonciator or French press.
-
High-speed centrifuge.
Procedure:
-
Cell Harvesting: a. Centrifuge the bacterial culture (e.g., 500 mL) at 6,000 x g for 15 minutes at 4°C.[24] b. Discard the supernatant and wash the cell pellet twice with cold lysis buffer.
-
Cell Lysis: a. Resuspend the cell pellet in a small volume of lysis buffer (e.g., 5-10 mL). b. Lyse the cells by either:
- Sonication: Sonicate on ice with short bursts (e.g., 30 seconds on, 30 seconds off) for a total of 5-10 minutes, or until the suspension clarifies.
- French Press: Pass the cell suspension through a pre-chilled French press at 16,000 psi. Repeat once.
-
Clarification of Lysate: a. Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to remove cell debris.
-
Collection of Cell-Free Extract: a. Carefully collect the supernatant, which is the cell-free extract. b. Use immediately or store in aliquots at -80°C.
Enzyme Assay Protocols
4.4.1. Anthranilate 1,2-Dioxygenase Assay
Objective: To measure the activity of anthranilate 1,2-dioxygenase by monitoring the consumption of NADH.[9][25]
Principle: The enzyme catalyzes the conversion of anthranilate to catechol, which is coupled to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is measured.
Reaction Mixture (1 mL):
-
50 mM Phosphate buffer (pH 7.5)
-
0.2 mM Anthranilate
-
0.15 mM NADH
-
Cell-free extract (containing the enzyme)
Procedure:
-
Add all components except the cell-free extract to a cuvette.
-
Initiate the reaction by adding the cell-free extract.
-
Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M-1cm-1).
4.4.2. Protocatechuate 3,4-Dioxygenase Assay
Objective: To measure the activity of protocatechuate 3,4-dioxygenase by monitoring the formation of the ring cleavage product.
Principle: The enzyme catalyzes the cleavage of protocatechuate to form β-carboxy-cis,cis-muconate, which has a characteristic absorbance maximum at 290 nm.
Reaction Mixture (1 mL):
-
50 mM Tris-HCl buffer (pH 8.5)
-
0.1 mM Protocatechuate
-
Cell-free extract
Procedure:
-
Add the buffer and cell-free extract to a cuvette.
-
Initiate the reaction by adding protocatechuate.
-
Measure the increase in absorbance at 290 nm over time.
-
Calculate the enzyme activity using the molar extinction coefficient of β-carboxy-cis,cis-muconate (2440 M-1cm-1).
Gene Expression Analysis by RT-qPCR
Objective: To quantify the relative expression of genes involved in aminobenzoic acid degradation.[17][26][27][28][29][30]
Materials:
-
Bacterial cells grown under inducing and non-inducing conditions.
-
RNA extraction kit.
-
DNase I.
-
Reverse transcriptase and reagents for cDNA synthesis.
-
qPCR instrument and SYBR Green master mix.
-
Gene-specific primers for target and reference genes (e.g., 16S rRNA).
Procedure:
-
RNA Extraction: a. Harvest bacterial cells and extract total RNA using a commercial kit, following the manufacturer's instructions. b. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. c. Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and gel electrophoresis.
-
cDNA Synthesis: a. Synthesize cDNA from the total RNA using a reverse transcriptase and random primers or gene-specific primers.
-
qPCR: a. Set up the qPCR reaction with SYBR Green master mix, cDNA template, and forward and reverse primers for the target and reference genes. b. Run the qPCR program with appropriate cycling conditions (denaturation, annealing, and extension). c. Include a melting curve analysis at the end to verify the specificity of the amplified product.
-
Data Analysis: a. Determine the cycle threshold (Ct) values for the target and reference genes. b. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.
Visualizations
References
- 1. Kinetic and mechanistic studies on the reactions of 2-aminobenzoyl-CoA monooxygenase/reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frontierspartnerships.org [frontierspartnerships.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Activity of a Carboxyl-Terminal Truncated Form of Catechol 2,3-Dioxygenase from Planococcus sp. S5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and characterization of a pab gene cluster responsible for the 4-aminobenzoate degradation pathway, including its involvement in the formation of a γ-glutamylated intermediate in Paraburkholderia terrae strain KU-15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of Protocatechuate 4,5-Dioxygenase from Pseudarthrobacter phenanthrenivorans Sphe3 and In Situ Reaction Monitoring in the NMR Tube - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Characterization and Evolution of Anthranilate 1,2-Dioxygenase from Acinetobacter sp. Strain ADP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. Kinetic characterization of 4-amino 4-deoxychorismate synthase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Characterization of Protocatechuate 4,5-Dioxygenase from Pseudarthrobacter phenanthrenivorans Sphe3 and In Situ Reaction Monitoring in the NMR Tube | Semantic Scholar [semanticscholar.org]
- 13. Characterization of Protocatechuate 4,5-Dioxygenase from <i>Pseudarthrobacter phenanthrenivorans</i> Sphe3 and In Situ Reaction Monitoring in the NMR Tube - ProQuest [proquest.com]
- 14. researchgate.net [researchgate.net]
- 15. Anaerobic regulation of transcription initiation in the arcDABC operon of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anaerobic regulation of transcription initiation in the arcDABC operon of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Gene Expression Analysis in Bacteria by RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. helixchrom.com [helixchrom.com]
- 20. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 21. helixchrom.com [helixchrom.com]
- 22. portlandpress.com [portlandpress.com]
- 23. Reversed-phase liquid chromatographic method for the determination of p-aminobenzoic acid and anthranilic acid in urine: application to the investigation of exocrine pancreatic function - Analytical Communications (RSC Publishing) [pubs.rsc.org]
- 24. Construction of Chimeric Catechol 2,3-Dioxygenase Exhibiting Improved Activity against the Suicide Inhibitor 4-Methylcatechol - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. Gene Expression Analysis in Bacteria by RT-qPCR | Springer Nature Experiments [experiments.springernature.com]
- 27. gmo-qpcr-analysis.info [gmo-qpcr-analysis.info]
- 28. elearning.unite.it [elearning.unite.it]
- 29. idtdna.com [idtdna.com]
- 30. youtube.com [youtube.com]
Methodological & Application
Synthesis of 2-Amino-6-hydroxybenzoic Acid: A Detailed Laboratory Protocol
For researchers, scientists, and drug development professionals, the synthesis of 2-Amino-6-hydroxybenzoic acid, a valuable building block in medicinal chemistry and materials science, can be achieved through a reliable two-step process. This protocol outlines the synthesis of the precursor, 2-nitro-6-hydroxybenzoic acid, followed by its selective reduction to the desired product.
This application note provides detailed methodologies for the synthesis, purification, and characterization of this compound. All quantitative data are summarized for clarity, and a visual representation of the experimental workflow is included to facilitate understanding.
Data Summary
| Step | Product | Starting Material | Reagents | Solvent | Yield (%) | Melting Point (°C) |
| 1. Nitration | 2-Nitro-6-hydroxybenzoic acid | 2-Hydroxybenzoic acid (Salicylic acid) | Nitric acid, Sulfuric acid | Acetic anhydride | ~60-70 | 164-166 |
| 2. Reduction (Catalytic Hydrogenation) | This compound | 2-Nitro-6-hydroxybenzoic acid | Hydrogen gas, Palladium on carbon (Pd/C) | Ethanol | >90 | Decomposes |
| 2. Reduction (Alternative: SnCl₂/HCl) | This compound | 2-Nitro-6-hydroxybenzoic acid | Stannous chloride dihydrate (SnCl₂·2H₂O), HCl | Ethanol | High | Decomposes |
Experimental Protocols
Step 1: Synthesis of 2-Nitro-6-hydroxybenzoic acid
This procedure details the nitration of salicylic acid to produce the key intermediate, 2-nitro-6-hydroxybenzoic acid.
Materials:
-
2-Hydroxybenzoic acid (Salicylic acid)
-
Acetic anhydride
-
Fuming nitric acid (d = 1.5 g/mL)
-
Concentrated sulfuric acid
-
Crushed ice
-
Deionized water
-
Ethanol
Procedure:
-
In a flask equipped with a stirrer and maintained at a temperature below 10°C, dissolve 2-hydroxybenzoic acid in acetic anhydride.
-
Slowly add concentrated sulfuric acid to the mixture while ensuring the temperature does not exceed 10°C.
-
In a separate vessel, prepare a nitrating mixture by carefully adding fuming nitric acid to acetic anhydride, also keeping the temperature below 10°C.
-
Add the nitrating mixture dropwise to the salicylic acid solution over a period of approximately one hour, maintaining the reaction temperature between 0 and 5°C.
-
After the addition is complete, continue stirring the reaction mixture at this temperature for an additional two hours.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
The precipitated yellow solid, 2-nitro-6-hydroxybenzoic acid, is collected by vacuum filtration.
-
Wash the solid with cold deionized water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from a mixture of ethanol and water to obtain pure 2-nitro-6-hydroxybenzoic acid.
-
Dry the purified product in a vacuum oven.
Step 2: Synthesis of this compound
This section describes two effective methods for the reduction of the nitro group of 2-nitro-6-hydroxybenzoic acid to an amino group.
This is often the preferred method due to its high efficiency and clean reaction profile.[1][2]
Materials:
-
2-Nitro-6-hydroxybenzoic acid
-
Ethanol
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas
-
Celite or a similar filter aid
Procedure:
-
Dissolve 2-nitro-6-hydroxybenzoic acid in ethanol in a hydrogenation vessel.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by observing the cessation of hydrogen uptake or by thin-layer chromatography (TLC).
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with a small amount of ethanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield this compound.
-
The product can be further purified by recrystallization if necessary.
This classical method is a reliable alternative to catalytic hydrogenation.[3]
Materials:
-
2-Nitro-6-hydroxybenzoic acid
-
Ethanol
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
Procedure:
-
Suspend 2-nitro-6-hydroxybenzoic acid in ethanol in a round-bottom flask.
-
Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid to the suspension.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution. A precipitate of tin salts will form.
-
Extract the product into ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by recrystallization.
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the synthesis process, the following diagrams have been generated using the DOT language.
References
Application Note and Protocol: Purification of 2-Amino-6-hydroxybenzoic Acid by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction 2-Amino-6-hydroxybenzoic acid is a valuable building block in pharmaceutical synthesis.[1] The purity of this compound is critical for the successful synthesis of downstream products and active pharmaceutical ingredients (APIs). Recrystallization is a fundamental and effective technique for purifying solid organic compounds, which relies on the differences in solubility of the target compound and its impurities in a selected solvent at varying temperatures. This document provides a detailed protocol for the purification of this compound by recrystallization, including solvent selection, experimental procedures, and troubleshooting.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding the compound's behavior during the purification process.
| Property | Value | Reference |
| Molecular Formula | C₇H₇NO₃ | [1][2][3] |
| Molecular Weight | 153.14 g/mol | [2][3] |
| Appearance | Light Brown to Brown Solid | [1] |
| Melting Point | ~148°C | [1] |
| pKa | 3.30 ± 0.25 (Predicted) | [1] |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
Experimental Protocols
Solvent Selection
The choice of an appropriate solvent is the most critical step in recrystallization. An ideal solvent should:
-
Completely dissolve the compound at high temperatures (near the solvent's boiling point).
-
Poorly dissolve the compound at low temperatures (room temperature or below).
-
Dissolve impurities readily at all temperatures or not at all.
-
Be chemically inert to the compound.
-
Be volatile enough to be easily removed from the purified crystals.
Given the polar nature of this compound, with its amino, hydroxyl, and carboxylic acid functional groups, polar solvents are suitable candidates.[4] Water, ethanol, methanol, or mixtures thereof are often good starting points.[4]
Protocol for Solvent Screening:
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
To each tube, add a different potential solvent (e.g., water, ethanol, methanol, ethyl acetate, ethanol/water mixture) dropwise at room temperature, shaking after each addition. Observe the solubility.
-
If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid dissolves completely.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice-water bath.
-
Observe the formation of crystals. The solvent that yields a large quantity of crystals upon cooling is a good candidate for recrystallization.
Recrystallization Protocol
This protocol outlines the step-by-step procedure for purifying this compound.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., water or an ethanol/water mixture)
-
Erlenmeyer flasks (at least two)
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Boiling chips
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound and a few boiling chips in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid with gentle heating and stirring.[4] Adding too much solvent will reduce the recovery yield.[5]
-
Decolorization (Optional): If the solution is highly colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.[6][7] This step removes insoluble impurities and activated charcoal (if used). Pre-heating the apparatus prevents premature crystallization of the product on the funnel.[6]
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6] Once the flask reaches room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[4][6]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel and a clean filter flask.[6]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[6][7]
-
Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for some time. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a low temperature (e.g., 50-60°C) until a constant weight is achieved.[6]
Illustrative Data Presentation
The following table presents illustrative data from a typical recrystallization of an aromatic amino acid, demonstrating the effectiveness of the purification process. Actual results may vary depending on the initial purity and experimental conditions.
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | Brownish Powder | Off-white to Pale Yellow Crystalline Solid |
| Purity (by HPLC) | ~94% | >99% |
| Melting Point | 145-148°C | 147-149°C |
| Recovery Yield | N/A | 80-90% (Typical) |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Logical Relationship Diagram
Caption: Relationship between conditions, components, and outcomes in recrystallization.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Amino-6-hydroxybenzoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-6-hydroxybenzoic acid is a chemical intermediate with potential applications in pharmaceutical synthesis and materials science. Accurate and reliable quantification of this compound is essential for quality control, stability testing, and research purposes. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the analysis of this compound. This document provides a detailed protocol for a reversed-phase HPLC method with UV detection, suitable for the determination of this compound in various sample matrices.
Principle of the Method
This method utilizes a reversed-phase C18 column to separate this compound from other components in the sample matrix. The separation is achieved based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. An acidic modifier is included in the mobile phase to ensure good peak shape and retention for the acidic analyte. Detection is performed using a UV-Vis detector at a wavelength where the analyte exhibits significant absorbance. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.
Data Presentation
Table 1: Recommended HPLC-UV Method Parameters for this compound Analysis
| Parameter | Recommended Conditions |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile and 0.1% Phosphoric Acid in Water |
| (A typical starting ratio would be 30:70, v/v) | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV-Vis at 254 nm |
| Run Time | Approximately 10 minutes |
Table 2: Summary of Method Validation Parameters (Hypothetical Data)
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Precision (%RSD) | ||
| - Intraday (n=6) | ≤ 2.0% | 0.85% |
| - Interday (n=6, 3 days) | ≤ 2.0% | 1.25% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.25 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.75 µg/mL |
| Specificity | No interference from blank/placebo at the retention time of the analyte | Passed |
Experimental Protocols
Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 5 µm, 4.6 mm x 250 mm.
-
Reagents: HPLC grade acetonitrile, phosphoric acid, and ultrapure water.
-
Standard: A certified reference standard of this compound.
Preparation of Solutions
-
Mobile Phase (30:70 Acetonitrile: 0.1% Phosphoric Acid in Water):
-
To prepare 1 L of the aqueous component, add 1.0 mL of concentrated phosphoric acid to 999 mL of ultrapure water and mix thoroughly.
-
Measure 700 mL of the 0.1% phosphoric acid solution and 300 mL of acetonitrile.
-
Combine the two solutions in a suitable container and mix well.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard.
-
Transfer the standard to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. This is the stock solution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
Sample Preparation
The sample preparation method will vary depending on the matrix. The following is a general procedure for a solid sample:
-
Accurately weigh a sufficient amount of the sample to obtain a final concentration within the calibration range after dilution.
-
Transfer the weighed sample to a suitable volumetric flask.
-
Add a portion of the mobile phase and sonicate for 10-15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature.
-
Dilute to the final volume with the mobile phase and mix thoroughly.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
HPLC Analysis and Quantification
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in increasing order of concentration, followed by the sample solutions.
-
Record the peak areas from the chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.
Visualizations
Caption: Experimental workflow for HPLC analysis.
Caption: Logical relationship in analytical method lifecycle.
Application Notes and Protocols for the Quantitative Analysis of 2-Amino-6-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 2-Amino-6-hydroxybenzoic acid in various sample matrices. The methodologies described herein are based on established analytical techniques and are intended to serve as a comprehensive guide for researchers in academic and industrial settings.
Introduction
This compound, also known as 6-hydroxyanthranilic acid, is an aromatic amino acid. While its isomer, 3-hydroxyanthranilic acid, is a known metabolite in the kynurenine pathway with roles in inflammation and neuroprotection, the precise biological significance of this compound is a subject of ongoing research.[1][2][3][4][5] Accurate and sensitive quantitative methods are crucial for elucidating its metabolic pathways, understanding its physiological and pathological roles, and for its potential application in drug development.
This document outlines three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods Overview
The choice of analytical method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.
| Method | Principle | Key Advantages | Considerations |
| HPLC-UV | Chromatographic separation followed by quantification based on UV absorbance. | Robust, widely available, cost-effective. | Lower sensitivity and selectivity compared to MS methods. Potential for matrix interference. |
| UPLC-MS/MS | High-resolution chromatographic separation coupled with highly selective and sensitive mass spectrometric detection. | High sensitivity, high selectivity, suitable for complex matrices. | Requires more specialized instrumentation and expertise. |
| GC-MS | Separation of volatile derivatives by gas chromatography and detection by mass spectrometry. | High chromatographic resolution for volatile compounds. | Requires derivatization of the analyte, which adds a step to sample preparation. |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate quantification. The following is a general guideline for biological samples such as plasma, urine, or cell lysates.
Protocol: Solid-Phase Extraction (SPE) for Biological Fluids
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Acidify the biological sample (e.g., 1 mL of plasma) with 100 µL of 1% formic acid. Load the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the this compound with 1 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for the chosen analytical method (e.g., mobile phase for HPLC/UPLC or derivatization solvent for GC).
HPLC-UV Method
This method is suitable for the quantification of this compound in relatively clean sample matrices or when high sensitivity is not required.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm (or determined by UV scan of a standard) |
Protocol
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Prepare samples as described in the sample preparation section and reconstitute in the initial mobile phase.
-
Inject the standards and samples onto the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
UPLC-MS/MS Method
This method offers high sensitivity and selectivity and is ideal for complex biological matrices.
UPLC and Mass Spectrometry Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 2% B to 98% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Precursor ion (Q1): m/z 154.05; Product ions (Q3): to be determined empirically (e.g., m/z 136.0, m/z 108.0) |
| Collision Energy | To be optimized for the specific instrument |
Protocol
-
Prepare a stock solution and calibration standards as described for the HPLC-UV method. An internal standard (e.g., a stable isotope-labeled version of the analyte) should be used for the highest accuracy.
-
Prepare samples and reconstitute in the initial mobile phase. Add the internal standard to all standards and samples.
-
Inject the standards and samples onto the UPLC-MS/MS system.
-
Develop a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.
-
Calculate the concentration of this compound in the samples using the calibration curve.
GC-MS Method (with Derivatization)
Due to the polar nature and low volatility of this compound, derivatization is necessary for GC-MS analysis.[6][7] Silylation is a common derivatization technique for compounds with active hydrogens.[6]
Derivatization Protocol: Silylation
-
Ensure the sample extract is completely dry.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine to the dried sample.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before injection into the GC-MS.
GC-MS Conditions
| Parameter | Condition |
| Column | DB-5ms (or equivalent) capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte |
Protocol
-
Prepare a stock solution and calibration standards.
-
Prepare samples and evaporate to dryness.
-
Derivatize the dried standards and samples as described above.
-
Inject the derivatized standards and samples into the GC-MS system.
-
Construct a calibration curve based on the peak areas of a characteristic ion of the derivatized this compound.
-
Quantify the analyte in the samples using the calibration curve.
Data Presentation
Quantitative data should be summarized in a clear and structured format.
Table 1: Example Calibration Data for HPLC-UV Analysis
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15023 |
| 5 | 75112 |
| 10 | 152345 |
| 25 | 378901 |
| 50 | 755432 |
| R² | 0.9995 |
Table 2: Example Quantitative Results
| Sample ID | Peak Area / Area Ratio | Concentration (µg/mL) | %RSD (n=3) |
| Control 1 | 25432 | 1.7 | 4.2 |
| Control 2 | 26109 | 1.8 | 3.8 |
| Treated 1 | 112345 | 7.5 | 2.5 |
| Treated 2 | 115678 | 7.7 | 2.1 |
Signaling Pathways and Biological Relevance
While the direct signaling pathways of this compound are not well-elucidated, its isomer, 3-hydroxyanthranilic acid, is a key intermediate in the kynurenine pathway of tryptophan metabolism.[1][2][3] This pathway is increasingly recognized for its role in regulating immune responses and neuronal function.[1][2][3] It is hypothesized that this compound may have similar or competing roles within these biological systems. Further research is required to fully understand its metabolic fate and biological functions.
Conclusion
The protocols outlined in this document provide a robust framework for the quantitative analysis of this compound. The selection of the most appropriate method will be dictated by the specific research question, sample matrix, and available instrumentation. The detailed methodologies and workflows presented here should enable researchers to generate high-quality, reproducible data to further investigate the biological role of this compound.
References
- 1. The Emerging Role of 3-Hydroxyanthranilic Acid on C. elegans Aging Immune Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The tryptophan metabolite 3-hydroxyanthranilic acid plays anti-inflammatory and neuroprotective roles during inflammation: role of hemeoxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: 2-Amino-6-hydroxybenzoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 2-Amino-6-hydroxybenzoic acid as a precursor in the synthesis of heterocyclic compounds, which are significant scaffolds in medicinal chemistry and materials science. Detailed protocols, quantitative data, and workflow visualizations are presented to facilitate its application in a laboratory setting.
Introduction
This compound is a substituted aromatic compound containing amino, hydroxyl, and carboxylic acid functional groups. This trifunctional nature makes it a versatile starting material for the synthesis of a variety of complex molecules, particularly heterocyclic ring systems. The strategic positioning of the functional groups allows for intramolecular cyclization reactions, leading to the formation of phenoxazone and other related heterocyclic structures. These scaffolds are present in numerous biologically active compounds and functional materials.
Application: Synthesis of 1-Hydroxy-4-azaphenoxazone
A key application of this compound is its use as a precursor for the synthesis of 1-hydroxy-4-azaphenoxazone. This compound belongs to the phenoxazone class of heterocycles, which are known for their diverse biological activities, including antibiotic and anticancer properties. The synthesis involves an oxidative cyclization reaction where the amino and hydroxyl groups of two molecules of this compound condense to form the tricyclic phenoxazone core.
Reaction Scheme:
Caption: Oxidative cyclization of this compound.
Experimental Protocol: Synthesis of 1-Hydroxy-4-azaphenoxazone
This protocol is adapted from established methods for phenoxazone synthesis.
Materials:
-
This compound
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Potassium carbonate (K₂CO₃)
-
Distilled water
-
Hydrochloric acid (HCl), concentrated
-
Standard laboratory glassware (beaker, flask, condenser, etc.)
-
Stirring and heating apparatus
-
Filtration apparatus (Büchner funnel, filter paper)
-
pH meter or pH indicator paper
Procedure:
-
Preparation of the Reaction Mixture:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3.06 g (0.02 mol) of this compound in 200 mL of a 5% aqueous solution of potassium carbonate.
-
Gently heat the mixture to 50-60 °C with continuous stirring until the solid is completely dissolved.
-
-
Oxidative Cyclization:
-
In a separate beaker, prepare a solution of the oxidizing agent by dissolving 13.16 g (0.04 mol) of potassium ferricyanide in 100 mL of distilled water.
-
Slowly add the potassium ferricyanide solution dropwise to the heated solution of this compound over a period of 30 minutes.
-
After the addition is complete, maintain the reaction mixture at 60 °C with stirring for an additional 2 hours. The color of the solution should change, indicating the progress of the reaction.
-
-
Isolation of the Product:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully acidify the solution to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid. This will cause the product to precipitate out of the solution.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
-
Purification:
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold distilled water (2 x 50 mL) to remove any remaining salts and impurities.
-
Dry the purified product, 1-hydroxy-4-azaphenoxazone, in a desiccator or a vacuum oven at a low temperature.
-
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of 1-hydroxy-4-azaphenoxazone.
| Parameter | Value |
| Reactant | This compound |
| Molar Mass of Reactant | 153.14 g/mol |
| Product | 1-Hydroxy-4-azaphenoxazone |
| Molar Mass of Product | 228.18 g/mol |
| Theoretical Yield | ~4.56 g (based on 0.02 mol starting material) |
| Expected % Yield | 70-80% |
| Melting Point | >300 °C |
Logical Workflow for Synthesis
The synthesis of 1-hydroxy-4-azaphenoxazone from this compound follows a clear and logical progression of steps, as illustrated in the workflow diagram below.
Caption: Workflow for the synthesis of 1-hydroxy-4-azaphenoxazone.
Conclusion
This compound serves as a valuable and accessible precursor for the synthesis of heterocyclic compounds of the phenoxazone class. The protocol provided herein for the synthesis of 1-hydroxy-4-azaphenoxazone demonstrates a practical application of this starting material. Researchers in drug discovery and materials science can utilize this precursor to generate novel molecular architectures with potential biological and functional properties. Further exploration of its reactivity could lead to the development of a wider range of complex heterocyclic systems.
Application Notes and Protocols for the Investigation of 2-Amino-6-hydroxybenzoic Acid in Enzyme Inhibition Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-6-hydroxybenzoic acid is a derivative of benzoic acid containing both an amino and a hydroxyl group. While the broader class of hydroxybenzoic acids has been investigated for various biological activities, including enzyme inhibition, specific data on this compound as an enzyme inhibitor is not extensively available in the current scientific literature. These application notes provide a comprehensive framework for researchers to systematically evaluate the enzyme inhibitory potential of this compound. The protocols outlined below offer detailed methodologies for initial screening, determination of inhibitory potency (IC50), and elucidation of the mechanism of inhibition.
Hypothetical Data Presentation
To illustrate how experimental data for this compound could be presented, the following tables summarize hypothetical quantitative data from enzyme inhibition assays.
Table 1: Hypothetical Inhibitory Activity of this compound against a Panel of Enzymes
| Target Enzyme | Substrate | Substrate Concentration (µM) | Assay Buffer pH | Temperature (°C) | Hypothetical IC50 (µM) |
| Matrix Metalloproteinase-9 (MMP-9) | Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | 10 | 7.5 | 37 | 45.2 |
| Cyclooxygenase-2 (COX-2) | Arachidonic Acid | 5 | 8.0 | 25 | > 100 |
| Tyrosinase | L-DOPA | 500 | 6.8 | 30 | 89.7 |
| Acetylcholinesterase (AChE) | Acetylthiocholine | 200 | 7.4 | 37 | > 100 |
Table 2: Hypothetical Kinetic Parameters for the Inhibition of MMP-9 by this compound
| Inhibitor Concentration (µM) | Apparent Kₘ (µM) | Apparent Vₘₐₓ (µmol/min) | Inhibition Type | Hypothetical Kᵢ (µM) |
| 0 (Control) | 12.5 | 100 | - | - |
| 25 | 25.0 | 100 | Competitive | 22.5 |
| 50 | 37.5 | 100 | Competitive | 23.1 |
| 100 | 62.5 | 100 | Competitive | 22.8 |
Experimental Protocols
Protocol 1: Determination of Half-Maximal Inhibitory Concentration (IC₅₀)
This protocol describes a generalized procedure to determine the concentration of this compound required to inhibit 50% of a target enzyme's activity.
Materials:
-
Target enzyme
-
Enzyme-specific substrate
-
This compound
-
Assay buffer (optimized for the target enzyme)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
-
DMSO (or other suitable solvent)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Create a serial dilution of the stock solution in the assay buffer to achieve a range of final concentrations for the dose-response curve.
-
Prepare working solutions of the enzyme and substrate in the assay buffer at their optimal concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
A fixed volume of the enzyme solution.
-
Varying concentrations of the this compound solution.
-
A control well containing the enzyme and buffer with the same concentration of solvent but no inhibitor.
-
A blank well containing buffer and substrate but no enzyme.
-
-
-
Pre-incubation:
-
Pre-incubate the enzyme with the inhibitor for a set period (e.g., 15 minutes) at the optimal temperature for the enzyme to allow for binding.
-
-
Initiate and Monitor the Reaction:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Immediately begin monitoring the reaction progress using a microplate reader at the appropriate wavelength for the substrate/product.
-
-
Data Analysis:
-
Calculate the initial reaction rates (velocity) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(Velocity_control - Velocity_inhibitor) / Velocity_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for IC₅₀ Determination.
Protocol 2: Determination of Inhibition Mechanism and Inhibition Constant (Kᵢ)
This protocol is designed to elucidate the mechanism of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive) and to determine the inhibition constant (Kᵢ).
Materials:
-
Same as Protocol 1.
Procedure:
-
Experimental Design:
-
This experiment requires measuring the initial reaction rates at multiple substrate concentrations in the absence and presence of several fixed concentrations of this compound.
-
Choose a range of substrate concentrations, typically from 0.2 to 5 times the Michaelis-Menten constant (Kₘ) of the enzyme for that substrate.
-
Select at least two different fixed concentrations of this compound, based on the previously determined IC₅₀ value (e.g., concentrations around the IC₅₀).
-
-
Assay Procedure:
-
Follow the same assay setup and reaction monitoring steps as in Protocol 1, but for each inhibitor concentration, perform the assay across the range of substrate concentrations.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v) for each combination of substrate and inhibitor concentration.
-
Generate a Michaelis-Menten plot (v vs. [Substrate]) for each inhibitor concentration.
-
To determine the mechanism of inhibition, create a Lineweaver-Burk plot (1/v vs. 1/[Substrate]).
-
Competitive inhibition: The lines will intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).
-
Non-competitive inhibition: The lines will intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).
-
Uncompetitive inhibition: The lines will be parallel.
-
-
The Kᵢ can be calculated from the following equations depending on the mechanism:
-
Competitive: Apparent Kₘ = Kₘ * (1 + [I]/Kᵢ)
-
Non-competitive: Apparent Vₘₐₓ = Vₘₐₓ / (1 + [I]/Kᵢ)
-
Uncompetitive: Apparent Kₘ = Kₘ / (1 + [I]/Kᵢ) and Apparent Vₘₐₓ = Vₘₐₓ / (1 + [I]/Kᵢ)
-
-
Caption: Workflow for Determining Inhibition Mechanism and Kᵢ.
Hypothetical Signaling Pathway Involvement
Should this compound be identified as an inhibitor of a specific enzyme, such as Matrix Metalloproteinase-9 (MMP-9), it could have implications for various signaling pathways. MMP-9 is known to be involved in the degradation of the extracellular matrix, a process crucial in cancer cell invasion and metastasis.
Caption: Hypothetical Inhibition of the MMP-9 Signaling Pathway.
Application Note: GC-MS Analysis of 2-Amino-6-hydroxybenzoic Acid via Derivatization
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-6-hydroxybenzoic acid is a polar, multi-functional compound containing carboxylic acid, phenolic hydroxyl, and aromatic amino groups. Due to its low volatility and thermal lability, direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging.[1] Chemical derivatization is an essential step to convert the polar functional groups into less polar, more volatile, and thermally stable derivatives suitable for GC-MS analysis.[2] This process replaces active hydrogen atoms, reducing intermolecular hydrogen bonding and improving chromatographic peak shape and detection sensitivity.[3][4]
This application note provides detailed protocols for the derivatization of this compound using two primary methods: a two-step esterification followed by acylation, and a single-step silylation.
Principle of Derivatization
For compounds with multiple functional groups like this compound, derivatization aims to block all active hydrogens on the -COOH, -OH, and -NH2 moieties. The most common strategies are:
-
Silylation: This versatile method replaces active hydrogens with a silyl group, typically a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[5] Silylation is highly effective for a wide range of functional groups including alcohols, phenols, carboxylic acids, and amines. However, the reagents and resulting derivatives can be sensitive to moisture.[5]
-
Acylation: This process introduces an acyl group into molecules containing -OH, -SH, or -NH groups.[6] Using fluorinated acylating reagents (e.g., pentafluoropropionic anhydride - PFPA) significantly enhances sensitivity for detectors like electron capture (EC) or mass spectrometry in negative chemical ionization (NCI) mode.[7][8] Acylated derivatives are generally more stable against hydrolysis than their silylated counterparts.[7]
-
Alkylation/Esterification: This method is primarily used to convert carboxylic acids into their corresponding esters, which are much more volatile.[6][9] It is often the first step in a two-step derivatization procedure for molecules that also contain other functional groups.[1][10]
A two-step approach involving esterification of the carboxylic acid followed by acylation of the amino and hydroxyl groups is often preferred for complex molecules to ensure complete and specific derivatization, yielding a single, stable product.[10][11]
Experimental Protocols
Protocol 1: Two-Step Derivatization (Esterification followed by Acylation)
This robust method ensures complete derivatization of all three functional groups. The carboxylic acid is first converted to a methyl ester, followed by acylation of the amino and hydroxyl groups.[1]
Materials and Reagents:
-
This compound standard or sample extract
-
Methanol (anhydrous)
-
2M HCl in Methanol (prepare by bubbling dry HCl gas through anhydrous methanol or by careful addition of acetyl chloride to cold methanol)
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate (anhydrous)
-
Toluene (GC grade)
-
Nitrogen gas supply for evaporation
-
Heater block or water bath
-
Vortex mixer
-
GC vials with inserts
Procedure:
-
Sample Preparation: Transfer an aliquot of the sample (e.g., 10-100 µL) into a reaction vial and evaporate to complete dryness under a gentle stream of nitrogen. The absence of water is critical for the subsequent steps.[5]
-
Step 1: Esterification:
-
Step 2: Acylation:
-
Extraction and Sample Preparation for GC-MS:
-
Evaporate the excess reagent under a gentle stream of nitrogen.
-
Reconstitute the derivatized residue in 100 µL of toluene.[10]
-
Vortex the sample for 30 seconds.
-
Transfer the solution to a GC vial with an insert for analysis. Inject 1 µL into the GC-MS system.
-
Protocol 2: Single-Step Silylation
This protocol offers a faster, one-step alternative using a potent silylating agent. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst is a common choice.[6]
Materials and Reagents:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Pyridine or Acetonitrile (anhydrous, optional solvent)
-
Nitrogen gas supply for evaporation
-
Heater block or water bath
-
Vortex mixer
-
GC vials with inserts
Procedure:
-
Sample Preparation: Transfer an aliquot of the sample into a reaction vial and evaporate to absolute dryness under a gentle stream of nitrogen. Silylation reactions are highly sensitive to moisture.
-
Silylation Reaction:
-
Add 100 µL of BSTFA (+1% TMCS) to the dried residue.[6] If the sample is difficult to dissolve, 50 µL of a solvent like anhydrous pyridine or acetonitrile can be added first.
-
Seal the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70-80°C for 30-60 minutes.[6] Reaction time and temperature may need optimization; sterically hindered groups may require longer heating.
-
-
Sample Preparation for GC-MS:
-
Cool the vial to room temperature.
-
The reaction mixture can often be injected directly. Alternatively, the sample can be diluted with an appropriate solvent (e.g., hexane, toluene) if necessary.
-
Transfer the solution to a GC vial with an insert and inject 1 µL into the GC-MS system.
-
Visualized Workflows and Reactions
Caption: Experimental workflow for the derivatization of this compound.
Caption: Conceptual diagram of functional group modification.
Data Presentation & Expected Results
Table 1: Comparison of Derivatization Strategies
| Feature | Silylation (e.g., BSTFA) | Two-Step (Esterification + Acylation) |
| Procedure | Single-step, rapid | Two-step, more time-consuming |
| Reactivity | Highly reactive with -OH, -NH2, -COOH | Specific reactions for each functional group |
| Byproducts | Can produce some byproducts | Cleaner reaction profile |
| Derivative Stability | TMS derivatives are moisture-sensitive | Acyl derivatives are generally stable[7][11] |
| GC-MS Sensitivity | Good | Excellent, especially with fluorinated acyl groups[7] |
| Key Consideration | Requires strictly anhydrous conditions[5] | More robust against trace moisture after initial drying |
Table 2: Typical GC-MS Parameters for Analysis
| Parameter | Recommended Setting |
| GC Column | Non-polar, e.g., DB-5MS, HP-5MS (30 m x 0.25 mm, 0.25 µm) |
| Injection Mode | Splitless (1 µL) |
| Injector Temp. | 270 - 290 °C |
| Oven Program | Initial: 80°C, hold 2 min Ramp: 10°C/min to 280°C Hold: 5 min |
| Carrier Gas | Helium, constant flow ~1.0 mL/min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-650 |
Note: The oven program should be optimized based on the observed retention time of the derivatized analyte.
Table 3: Example Quantitative Performance (Based on Amino Acid Analysis)
This data provides a benchmark for what can be expected when developing a quantitative method.
| Parameter | Expected Performance Range |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.5 µM[12] |
| Limit of Quantification (LOQ) | 0.03 - 2.0 µM[12] |
| Precision (RSD%) | < 15% |
| Recovery | 85 - 115% |
Troubleshooting
-
No Peak/Low Signal: Check for incomplete derivatization (extend reaction time/increase temperature) or derivative degradation. Ensure all reagents are fresh and anhydrous conditions were maintained.
-
Multiple Peaks for Analyte: This may indicate incomplete derivatization (e.g., only one or two of the three sites reacted) or the formation of side products. The two-step method is less prone to this. For silylation, ensure a sufficient excess of reagent is used.
-
Tailing Peaks: Active sites in the GC inlet liner or column may be interacting with the analyte. Use a deactivated liner and ensure the column is in good condition. Tailing can also indicate incomplete derivatization.
Conclusion
Derivatization is a mandatory step for the successful analysis of this compound by GC-MS. A two-step esterification and acylation protocol offers a highly robust and sensitive method, producing stable derivatives suitable for quantitative analysis.[10][11] For faster, high-throughput screening, a single-step silylation is a viable alternative, provided that strictly anhydrous conditions are maintained. The choice of method will depend on the specific requirements of the analysis, such as the need for high sensitivity, sample throughput, and robustness.
References
- 1. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. gcms.cz [gcms.cz]
- 4. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. weber.hu [weber.hu]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts [mdpi.com]
- 12. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enzymatic Synthesis of Aminobenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminobenzoic acids are a class of aromatic compounds that serve as crucial building blocks in the pharmaceutical and chemical industries.[1] Among its isomers, para-aminobenzoic acid (PABA or 4-aminobenzoic acid) is a vital precursor for the biosynthesis of folates (Vitamin B9) in bacteria and plants and is widely used as a structural moiety in a variety of drugs, including anesthetics, antibacterials, and sunscreens.[2][3] ortho-Aminobenzoic acid (anthranilate) is the biochemical precursor to the essential amino acid tryptophan.[4][5] Traditional chemical synthesis of these compounds often relies on petroleum-based feedstocks and involves harsh reaction conditions, leading to environmental concerns and the production of unwanted byproducts.[1][2]
Biocatalytic synthesis, using either isolated enzymes or whole microbial cells, offers a green and sustainable alternative.[2] This approach leverages the high specificity of enzymes to produce aminobenzoic acids from renewable resources like glucose under mild, aqueous conditions, minimizing waste and improving product purity.[2][6] This document provides detailed protocols for the enzymatic synthesis of p-aminobenzoic acid and o-aminobenzoic acid.
Biochemical Synthesis Pathways
Both para- and ortho-aminobenzoic acid are synthesized from chorismate, a key branch-point intermediate in the shikimate pathway.[1] The specific isomer produced is determined by the enzymatic route taken.
-
p-Aminobenzoic Acid (PABA) Pathway: In organisms like Escherichia coli, the synthesis of PABA from chorismate is a two-step process catalyzed by three enzymes.[7][8]
-
ADC Synthase (PabA and PabB): The enzyme aminodeoxychorismate (ADC) synthase, a complex of two subunits (PabA and PabB), converts chorismate and L-glutamine into 4-amino-4-deoxychorismate (ADC).[9] The PabA subunit functions as a glutamine amidotransferase, generating ammonia that is used by the PabB subunit to aminate chorismate.[9][10]
-
ADC Lyase (PabC): The enzyme ADC lyase (PabC) then catalyzes the elimination of pyruvate from ADC to form PABA.[6][11]
-
-
o-Aminobenzoic Acid (Anthranilate) Pathway: Anthranilate is the first intermediate specific to the tryptophan biosynthesis pathway.[5]
-
Anthranilate Synthase (TrpE and TrpG): This enzyme complex, composed of TrpE and TrpG subunits, catalyzes the conversion of chorismate and L-glutamine into anthranilate, pyruvate, and L-glutamate.[12][13] Similar to the PABA pathway, the TrpG subunit is a glutamine amidotransferase that provides the amino group for the reaction catalyzed by the TrpE subunit.[12][14]
-
Quantitative Data Summary
The following table summarizes reported production metrics for PABA using metabolically engineered E. coli. These whole-cell biocatalysis systems demonstrate the potential for high-titer production of aminobenzoic acids from simple carbon sources.
| Host Strain | Engineering Strategy | Carbon Source | Titer (g/L) | Yield (g/g or %) | Reference |
| E. coli | Overexpression of aroFfbr, pabA, pabB, pabC. Introduction of fused pabAB from C. efficiens. | Glucose | 4.8 | 21.0% (mol/mol) | [15] |
| E. coli | Modular engineering decoupling growth (xylose) and production (glucose) pathways. Overexpression of pabABC. | Glucose / Xylose | 8.22 | 0.23 g/g glucose | [6][16] |
Experimental Protocols
Protocol 1: Recombinant Enzyme Expression and Purification
This protocol provides a general method for producing His-tagged enzymes (e.g., PabA, PabB, PabC, TrpEG) in E. coli for in vitro synthesis assays.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with an expression vector (e.g., pET series) containing the gene of interest with an N-terminal His-tag.
-
Luria-Bertani (LB) medium with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole.
-
Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole.
-
Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole.
-
Ni-NTA affinity chromatography column.
-
Sonicator or French press.
-
Centrifuge.
Procedure:
-
Cultivation: Inoculate 1 L of LB medium (with antibiotic) with an overnight culture of the expression strain. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. Continue to incubate overnight (16-18 hours) with shaking.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.
-
Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Lyse the cells using sonication or a French press.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant (clarified lysate).
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA column with 5 column volumes (CV) of Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10 CV of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged protein with 5 CV of Elution Buffer. Collect fractions.
-
-
Analysis and Storage: Analyze the collected fractions by SDS-PAGE to confirm purity. Pool the purest fractions, dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10% glycerol), and store at -80°C.
Protocol 2: Whole-Cell Biocatalysis for p-Aminobenzoic Acid (PABA) Production
This protocol describes a fed-batch fermentation process using a metabolically engineered E. coli strain for PABA production.[15]
Materials:
-
Engineered E. coli strain overexpressing the PABA pathway genes (e.g., aroF, pabA, pabB, pabC).
-
Seed culture medium (e.g., M9 minimal medium with 20 g/L glucose).
-
Fermentation medium (e.g., defined medium with salts, trace metals, and an initial glucose concentration).
-
Feeding solution (e.g., concentrated glucose solution, 500 g/L).
-
Bioreactor (fermenter) with pH, temperature, and dissolved oxygen (DO) control.
-
Ammonium hydroxide for pH control.
Procedure:
-
Seed Culture: Prepare a seed culture by inoculating 100 mL of seed medium with a single colony and incubating overnight at 37°C.
-
Fermentation Setup: Add 1 L of fermentation medium to a sterilized bioreactor. Inoculate with the seed culture to an initial OD600 of ~0.1.
-
Batch Phase: Run the fermentation at 37°C. Maintain pH at 7.0 using ammonium hydroxide. Maintain dissolved oxygen (DO) above 20% by adjusting agitation and aeration.
-
Induction: When the OD600 reaches a predetermined value (e.g., 10-15), add IPTG to induce the expression of the PABA pathway genes.
-
Fed-Batch Phase: Once the initial glucose is depleted (indicated by a sharp increase in DO), start feeding the concentrated glucose solution to maintain a low glucose concentration in the reactor (e.g., < 1 g/L).
-
Sampling: Take samples periodically to measure cell density (OD600) and PABA concentration in the supernatant using HPLC (see Protocol 4).
-
Harvest: Continue the fed-batch cultivation for 24-48 hours. Harvest the culture broth and separate the supernatant containing PABA by centrifugation.
References
- 1. mdpi.com [mdpi.com]
- 2. US20140371418A1 - Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Anthranilic acid - Wikipedia [en.wikipedia.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. uniprot.org [uniprot.org]
- 10. p-aminobenzoate synthesis in Escherichia coli: kinetic and mechanistic characterization of the amidotransferase PabA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. p-Aminobenzoate biosynthesis in Escherichia coli. Purification of aminodeoxychorismate lyase and cloning of pabC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uniprot.org [uniprot.org]
- 13. Anthranilate synthase - Wikipedia [en.wikipedia.org]
- 14. The crystal structure of anthranilate synthase from Sulfolobus solfataricus: Functional implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Production of P-aminobenzoic acid by metabolically engineered escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
2-Amino-6-hydroxybenzoic Acid: A Versatile Scaffold for Pharmaceutical Development
Application Note
Introduction
2-Amino-6-hydroxybenzoic acid, a substituted aromatic carboxylic acid, presents a valuable and versatile scaffold for the synthesis of novel pharmaceutical agents. Its bifunctional nature, possessing both an amino and a hydroxyl group ortho to a carboxylic acid, allows for diverse chemical modifications to explore a wide range of biological activities. While direct incorporation into blockbuster drugs is not widely documented, the structural motif of aminohydroxybenzoic acids is prevalent in medicinal chemistry, with isomers like 5-aminosalicylic acid (Mesalamine) being utilized in the treatment of inflammatory bowel disease. This document provides an overview of the potential applications of this compound as a building block and offers detailed protocols for the synthesis of exemplary derivatives.
Key Features as a Pharmaceutical Building Block:
-
Multiple Functional Groups: The presence of amino, hydroxyl, and carboxylic acid groups allows for a variety of chemical transformations, including amidation, esterification, etherification, and the formation of heterocyclic systems.
-
Bioisosteric Potential: The scaffold can be considered a bioisostere of other important pharmacophores, such as salicylic acid, enabling the synthesis of analogs with potentially improved efficacy, selectivity, or pharmacokinetic properties.
-
Scaffold for Library Synthesis: The reactivity of its functional groups makes this compound an ideal starting material for the creation of compound libraries for high-throughput screening and drug discovery campaigns.
Application 1: Synthesis of Novel Anti-inflammatory Agents
The 2-aminobenzoic acid scaffold is a known pharmacophore in a number of anti-inflammatory and analgesic agents. By leveraging this, this compound can be used to synthesize novel derivatives with potential cyclooxygenase (COX) inhibitory activity.
Experimental Workflow for Synthesis of a Hypothetical COX Inhibitor
Caption: Synthetic workflow for a hypothetical COX inhibitor.
Protocol: Synthesis of a 2-(Benzyloxy)-6-aminobenzoic acid derivative
1. Protection of the Amino Group:
-
Dissolve this compound (1.53 g, 10 mmol) in 50 mL of tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc₂O) (2.4 g, 11 mmol) and triethylamine (1.5 mL, 11 mmol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with 1M HCl and brine, dry over anhydrous sodium sulfate, and concentrate to yield the Boc-protected intermediate.
2. Esterification of the Carboxylic Acid:
-
Dissolve the Boc-protected intermediate (10 mmol) in 50 mL of dimethylformamide (DMF).
-
Add potassium carbonate (2.76 g, 20 mmol) and methyl iodide (0.75 mL, 12 mmol).
-
Stir the mixture at room temperature for 24 hours.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the esterified product.
3. Etherification of the Hydroxyl Group:
-
Dissolve the esterified intermediate (10 mmol) in 50 mL of acetone.
-
Add potassium carbonate (2.76 g, 20 mmol) and benzyl bromide (1.4 mL, 12 mmol).
-
Reflux the mixture for 8 hours.
-
Cool the reaction mixture, filter off the solids, and concentrate the filtrate.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain the etherified product.
4. Deprotection of the Amino Group:
-
Dissolve the etherified product (10 mmol) in 50 mL of dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10 mL) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Neutralize the reaction with saturated sodium bicarbonate solution.
-
Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.
| Step | Reactant | Reagents | Solvent | Yield (%) | Purity (%) |
| 1 | This compound | Boc₂O, Triethylamine | THF | 95 | >98 |
| 2 | Boc-protected intermediate | CH₃I, K₂CO₃ | DMF | 92 | >97 |
| 3 | Esterified intermediate | Benzyl bromide, K₂CO₃ | Acetone | 85 | >95 |
| 4 | Etherified intermediate | TFA | DCM | 90 | >99 |
Application 2: Synthesis of Benzothiazole Derivatives as Potential Kinase Inhibitors
The formation of heterocyclic rings is a common strategy in drug discovery to create rigid scaffolds that can effectively interact with biological targets. This compound can serve as a precursor for the synthesis of benzothiazole derivatives, a class of compounds known to exhibit a wide range of biological activities, including kinase inhibition.
Signaling Pathway of a Generic Kinase Inhibitor
Caption: Inhibition of a kinase signaling pathway.
Protocol: Synthesis of a 2-Aminobenzothiazole Derivative
This protocol is adapted from a similar synthesis of benzothiazole derivatives.[1]
1. Thio-cyanation:
-
Suspend this compound (1.53 g, 10 mmol) in 30 mL of glacial acetic acid.
-
Add potassium thiocyanate (KSCN) (1.94 g, 20 mmol) and stir for 30 minutes.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add a solution of bromine (0.51 mL, 10 mmol) in 5 mL of glacial acetic acid dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Pour the mixture into ice water and neutralize with a 25% aqueous ammonia solution.
-
Filter the resulting precipitate, wash with water, and dry to obtain the crude 2-amino-6-hydroxybenzothiazole.
2. N-Acetylation:
-
Suspend the crude 2-amino-6-hydroxybenzothiazole (10 mmol) in 20 mL of acetic anhydride.
-
Heat the mixture at 100 °C for 2 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Filter the precipitate, wash with water, and recrystallize from ethanol to obtain the N-acetylated product.
| Step | Starting Material | Reagents | Solvent | Yield (%) | Melting Point (°C) |
| 1 | This compound | KSCN, Br₂ | Acetic Acid | 75 | 210-212 |
| 2 | 2-Amino-6-hydroxybenzothiazole | Acetic Anhydride | Acetic Anhydride | 88 | 255-257 |
Disclaimer: The provided protocols are for informational purposes only and should be carried out by qualified professionals in a properly equipped laboratory setting. The hypothetical applications are intended to illustrate the potential of this compound as a building block and do not represent established pharmaceutical products.
References
Application of 2-Amino-6-hydroxybenzoic Acid in Material Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2-Amino-6-hydroxybenzoic acid in various domains of material science. The unique bifunctional nature of this molecule, possessing both an amino and a hydroxyl group in addition to a carboxylic acid moiety, makes it a promising candidate for the synthesis of advanced materials. The following sections detail its potential applications as a monomer for specialty polymers, a linker for coordination polymers and metal-organic frameworks (MOFs), and as a corrosion inhibitor. The experimental protocols provided are based on established methodologies for analogous compounds and may require further optimization for this compound.
Synthesis of Specialty Polymers
This compound can serve as a versatile monomer for the synthesis of various specialty polymers, including polyesters, polyamides, and polyesteramides. The presence of the amino and hydroxyl groups allows for a range of polymerization reactions and introduces specific functionalities into the polymer backbone, potentially enhancing properties such as thermal stability, hydrophilicity, and chelating ability.
Application: Synthesis of Aromatic Polyesters
Aromatic polyesters are a class of high-performance polymers known for their excellent thermal and mechanical properties. The incorporation of this compound, following acetylation of the hydroxyl and amino groups, can proceed via melt polycondensation to yield polyesters with tailored properties.
Objective: To synthesize a polyester from 2-acetamido-6-acetoxybenzoic acid via melt polycondensation.
Materials:
-
This compound
-
Acetic anhydride
-
Catalyst (e.g., antimony(III) oxide, zinc acetate)
-
High-boiling point solvent (e.g., paraffin oil, Dowtherm A)
-
Nitrogen gas (high purity)
-
Methanol
-
Acetone
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser
-
Heating mantle with a temperature controller
-
Vacuum pump
-
Schlenk line apparatus
Procedure:
Part A: Monomer Acetylation
-
In a round-bottom flask, suspend this compound in an excess of acetic anhydride.
-
Heat the mixture to reflux (approximately 140°C) for 2-3 hours.
-
Cool the reaction mixture and pour it into cold water to precipitate the acetylated product.
-
Filter the precipitate, wash thoroughly with water, and dry under vacuum to yield 2-acetamido-6-acetoxybenzoic acid.
Part B: Melt Polycondensation
-
Place the dried 2-acetamido-6-acetoxybenzoic acid and a catalytic amount of antimony(III) oxide (approx. 0.05 mol%) into the three-neck flask.
-
Assemble the apparatus and purge with nitrogen for 30 minutes.
-
Under a gentle flow of nitrogen, heat the flask to a temperature above the melting point of the monomer to create a homogenous melt.
-
Gradually increase the temperature to 250-280°C. Acetic acid will begin to distill off.
-
Maintain this temperature for 2-4 hours, or until the distillation of acetic acid ceases.
-
Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mmHg over a period of 1-2 hours to facilitate the removal of the remaining acetic acid and drive the polymerization to a higher molecular weight.
-
Continue the reaction under high vacuum for an additional 3-5 hours. The viscosity of the melt will increase significantly.
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
The solid polymer can be purified by dissolving it in a suitable solvent (e.g., m-cresol) and precipitating it in a non-solvent like methanol.
-
Collect the purified polymer by filtration and dry under vacuum at 60-80°C.
Quantitative Data (Hypothetical for a Polymer of this compound):
| Property | Expected Value Range |
| Glass Transition Temp (Tg) | 150 - 200 °C |
| Melting Temperature (Tm) | 280 - 350 °C |
| Decomposition Temperature | > 400 °C |
| Inherent Viscosity (dL/g) | 0.5 - 1.5 |
Diagram of the Experimental Workflow for Polyester Synthesis:
Caption: Workflow for the synthesis of polyester from this compound.
Ligand for Coordination Polymers and Metal-Organic Frameworks (MOFs)
The carboxylate, amino, and hydroxyl groups of this compound can all act as coordination sites for metal ions, making it an excellent candidate for the synthesis of coordination polymers and MOFs. These materials have potential applications in gas storage, catalysis, and sensing. The specific coordination mode will depend on the reaction conditions and the metal ion used.
Application: Synthesis of a Metal-Organic Framework
This protocol describes a general solvothermal method for the synthesis of a MOF using this compound as the organic linker.
Objective: To synthesize a MOF using this compound as the organic linker and a divalent metal salt.
Materials:
-
This compound
-
A metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Equipment:
-
Teflon-lined stainless steel autoclave
-
Oven
-
Centrifuge
-
Vacuum oven
Procedure:
-
In a glass vial, dissolve this compound (1 mmol) and the metal salt (1 mmol) in DMF (20 mL).
-
Sonicate the mixture for 10 minutes to ensure complete dissolution.
-
Transfer the solution to a 23 mL Teflon-lined autoclave.
-
Seal the autoclave and place it in an oven preheated to 120°C.
-
Maintain the temperature for 48 hours.
-
After the reaction, allow the autoclave to cool slowly to room temperature.
-
Crystals of the MOF should have formed. Collect the crystals by decanting the supernatant.
-
Wash the crystals with fresh DMF three times to remove unreacted starting materials.
-
Immerse the crystals in ethanol for 24 hours, replacing the ethanol every 8 hours, to exchange the DMF solvent within the pores.
-
Activate the MOF by heating the sample under vacuum at 150°C for 12 hours to remove the ethanol from the pores.
Quantitative Data (Hypothetical for a MOF with this compound linker):
| Property | Expected Value Range |
| BET Surface Area (m²/g) | 500 - 1500 |
| Pore Volume (cm³/g) | 0.3 - 0.8 |
| Thermal Stability (°C) | Decomposes above 300 |
Diagram of the Solvothermal Synthesis Workflow:
Caption: Workflow for the solvothermal synthesis of a Metal-Organic Framework.
Corrosion Inhibitor
Aminobenzoic acids have shown promise as corrosion inhibitors for metals, particularly steel, in acidic environments. The molecule can adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process. The amino and carboxylate groups, along with the hydroxyl group, can act as adsorption centers.
Application: Corrosion Inhibition of Mild Steel in Acidic Medium
This protocol outlines a weight loss method to evaluate the corrosion inhibition efficiency of this compound for mild steel in a hydrochloric acid solution.
Objective: To determine the corrosion inhibition efficiency of this compound on mild steel in 1 M HCl.
Materials:
-
Mild steel coupons (e.g., 2 cm x 2 cm x 0.1 cm)
-
1 M Hydrochloric acid solution
-
This compound
-
Acetone
-
Distilled water
-
Abrasive papers of different grades
Equipment:
-
Analytical balance (±0.1 mg)
-
Water bath or thermostat
-
Glass beakers
-
Desiccator
Procedure:
-
Mechanically polish the mild steel coupons with abrasive papers of increasing grit size, degrease with acetone, wash with distilled water, and dry.
-
Weigh each coupon accurately using an analytical balance and record the initial weight (W_initial).
-
Prepare a series of 1 M HCl solutions containing different concentrations of this compound (e.g., 0 mM, 0.1 mM, 0.5 mM, 1.0 mM, 5.0 mM).
-
Immerse one coupon in each test solution at a constant temperature (e.g., 25°C) for a specified period (e.g., 6 hours).
-
After the immersion period, remove the coupons, wash them with distilled water, scrub with a soft brush to remove corrosion products, rinse with acetone, and dry.
-
Weigh the coupons again and record the final weight (W_final).
-
Calculate the weight loss (ΔW = W_initial - W_final).
-
Calculate the corrosion rate (CR) in g m⁻² h⁻¹ using the formula: CR = ΔW / (A * t), where A is the surface area of the coupon and t is the immersion time.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inh) / CR_blank] * 100, where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.
Quantitative Data (Based on a related aminobenzoic acid derivative):
| Inhibitor Conc. (mM) | Corrosion Rate (g m⁻² h⁻¹) | Inhibition Efficiency (%) |
| 0 (Blank) | 10.5 | - |
| 0.1 | 4.2 | 60.0 |
| 0.5 | 2.1 | 80.0 |
| 1.0 | 1.2 | 88.6 |
| 5.0 | 0.8 | 92.4 |
Logical Relationship Diagram for Corrosion Inhibition:
Caption: Logical flow of the corrosion inhibition process by this compound.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-6-hydroxybenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-6-hydroxybenzoic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Action |
| Low Yield of Final Product | Incomplete reaction. | - Ensure starting materials are pure and dry. - Optimize reaction time and temperature. Monitor reaction progress using TLC or HPLC. |
| Side reactions forming byproducts. | - Control reaction temperature to minimize the formation of tar-like substances.[1] - Use appropriate protecting groups if functional groups are sensitive to reaction conditions. | |
| Loss of product during workup and purification. | - Optimize extraction and recrystallization solvents and procedures. - Ensure the pH is correctly adjusted during precipitation to maximize recovery. | |
| Product is Colored (e.g., brown or tar-like) | Formation of oxidation or degradation products. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use purified and degassed solvents. - Avoid excessive heating.[1] |
| Presence of metallic impurities. | - Use high-purity reagents and solvents. - Ensure reaction vessels are thoroughly cleaned. | |
| Presence of Multiple Spots on TLC/Peaks in HPLC | Incomplete reaction. | - Extend reaction time or increase the temperature slightly, while monitoring for degradation. |
| Formation of isomeric impurities. | - Optimize reaction conditions to favor the formation of the desired isomer. - Employ purification techniques such as column chromatography or fractional crystallization. | |
| Contamination from starting materials. | - Ensure the purity of starting materials before beginning the synthesis. | |
| Difficulty in Product Purification | Co-precipitation of impurities. | - Select a recrystallization solvent system that provides good solubility for the desired product at high temperatures and poor solubility at low temperatures, while impurities remain soluble. |
| Product is an oil or does not crystallize. | - Try different solvent systems for crystallization. - Use techniques like trituration with a non-polar solvent to induce solidification. - Purify via column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can be categorized as follows:
-
Starting Materials: Unreacted starting materials such as 2,6-dihydroxybenzoic acid or an aminophenol derivative.
-
Isomeric Byproducts: Formation of other isomers like 2-amino-4-hydroxybenzoic acid or 4-amino-2-hydroxybenzoic acid is possible depending on the synthetic route. The synthesis of related dihydroxybenzoic acids often results in isomeric mixtures.
-
Side-Reaction Products:
-
Decarboxylation Products: Loss of the carboxylic acid group can lead to the formation of aminophenols.
-
Oxidation Products: The amino and hydroxyl groups are susceptible to oxidation, which can lead to colored, polymeric materials.
-
Tar-like Substances: Overheating or prolonged reaction times can result in the formation of complex, high-molecular-weight byproducts.[1]
-
-
Residual Solvents and Reagents: Solvents used in the reaction and purification steps, as well as unreacted reagents, may be present in the final product.
Q2: How can I minimize the formation of isomeric impurities?
A2: The formation of isomers is highly dependent on the synthetic strategy.
-
Directed Ortho-Metalation: If starting from a substituted benzene, using directing groups can enhance selectivity.
-
Control of Reaction Conditions: Temperature, pressure, and catalyst choice can influence the regioselectivity of carboxylation or amination reactions. For instance, in Kolbe-Schmitt type reactions, the reaction conditions are crucial for determining the position of carboxylation.
-
Use of Protecting Groups: Protecting one functional group while reacting another can prevent the formation of certain isomers.
Q3: What analytical techniques are best for identifying and quantifying impurities in this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the main product and various impurities.
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing purity qualitatively.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information about the main product and can be used to identify and quantify impurities if their signals are resolved.
-
Mass Spectrometry (MS): Helps in identifying the molecular weight of the product and impurities.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups (amino, hydroxyl, carboxylic acid).
Q4: What is a general purification strategy for this compound?
A4: A typical purification protocol involves:
-
Extraction: After the reaction, an aqueous workup is often performed. The product can be extracted into an organic solvent after adjusting the pH of the aqueous layer.
-
Crystallization: Recrystallization from a suitable solvent system (e.g., water, ethanol/water, acetone/water) is a common and effective method for purification. The choice of solvent is critical to ensure high recovery of the pure product.
-
Column Chromatography: If recrystallization is insufficient to remove closely related impurities (like isomers), silica gel column chromatography may be necessary.
Experimental Protocol: Illustrative Synthesis via Carboxylation of an Aminophenol
This protocol is a general representation and may require optimization.
Reaction: Kolbe-Schmitt carboxylation of 2-aminophenol.
Materials:
-
2-Aminophenol
-
Potassium carbonate, anhydrous
-
Carbon dioxide (gas)
-
Sulfuric acid (concentrated)
-
Water
-
Ethanol
Procedure:
-
In a high-pressure reactor, thoroughly mix 2-aminophenol and anhydrous potassium carbonate.
-
Heat the mixture under a high pressure of carbon dioxide. The temperature and pressure should be carefully controlled (e.g., 150-200 °C, >5 atm) to promote carboxylation.
-
Maintain the reaction for several hours, monitoring the consumption of the starting material by a suitable method (e.g., TLC of a small, worked-up aliquot).
-
After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.
-
Dissolve the solid reaction mixture in water.
-
Filter the solution to remove any insoluble materials.
-
Slowly acidify the filtrate with concentrated sulfuric acid to a pH of approximately 3-4. The product will precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude product by filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
-
Dry the purified product under vacuum.
Data Presentation
Table 1: Illustrative Purity and Yield Data for this compound Synthesis
| Parameter | Crude Product | After Recrystallization | Analytical Method |
| Yield (%) | 75 | 60 | Gravimetric |
| Purity (%) | 90 | >98 | HPLC |
| Major Impurity (%) | 5 (Isomer) | <1 (Isomer) | HPLC |
| Other Impurities (%) | 5 | <1 | HPLC |
| Melting Point (°C) | 145-150 (broad) | 155-157 (sharp) | Melting Point Apparatus |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential sources of impurities in the synthesis process.
References
Technical Support Center: Synthesis of Aminobenzoic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of aminobenzoic acids. The information is presented in a practical question-and-answer format to directly address common challenges and side reactions encountered during these syntheses.
I. Synthesis of 2-Aminobenzoic Acid (Anthranilic Acid) via Hofmann Rearrangement
The synthesis of anthranilic acid commonly proceeds through the Hofmann rearrangement of phthalimide. This reaction involves the treatment of phthalimide with a strong base and a halogen, typically sodium hypochlorite or sodium hypobromite.
Frequently Asked Questions (FAQs)
Q1: My final product is a tan, brown, or even black powder, not the expected white solid. What causes this discoloration and how can I fix it?
A1: Discoloration in crude anthranilic acid is a common issue and often indicates the presence of impurities.[1][2] The likely causes include:
-
Oxidation or self-condensation products: Anthranilic acid can be susceptible to oxidation and self-condensation, especially at elevated temperatures during workup or purification, leading to colored byproducts.[2]
-
Residual starting materials or intermediates: Incomplete reaction can leave colored impurities.
-
Formation of chlorinated byproducts: If the reaction temperature is not carefully controlled, chlorination of the aromatic ring can occur.[3]
Troubleshooting:
-
Purification: Recrystallization from hot water is a common purification method. However, if discoloration persists, you can try recrystallization from ethanol or a chloroform-ether mixture.[2]
-
Decolorization: Adding activated charcoal during recrystallization can help remove colored impurities. Boil the solution with deactivated charcoal, and then perform a hot filtration.[1]
-
pH control during precipitation: Carefully adjusting the pH to just below 7 with acetic acid after initial neutralization with a strong acid like HCl can improve the purity of the precipitated product.[1]
Q2: I observed the formation of benzoic acid crystals in my reaction flask. How did this happen and how can I avoid it?
A2: The formation of benzoic acid as a side product can occur, although it is not the most commonly reported impurity.[1] One possible reason could be the hydrolysis of an intermediate or the starting phthalimide under the strongly basic and heated conditions, followed by oxidative cleavage. To minimize this, ensure precise stoichiometric control of reactants and maintain the recommended reaction temperatures to favor the desired Hofmann rearrangement pathway.
Q3: My yield of anthranilic acid is very low. What are the potential reasons?
A3: Low yields in the Hofmann rearrangement for anthranilic acid synthesis are not uncommon.[4] Potential causes include:
-
Incomplete reaction: Ensure that the phthalimide has fully dissolved in the basic solution before adding the hypochlorite.
-
Side reactions: As mentioned, the formation of byproducts will lower the yield of the desired product.
-
Loss during workup: Anthranilic acid has some solubility in water, so losses can occur during filtration and washing. To recover some of the dissolved product, it can be precipitated as its copper salt (cupric anthranilate) from the filtrate.[5]
-
Temperature control: The reaction should be cooled in an ice bath during the addition of sodium hypochlorite to prevent unwanted side reactions.[1]
Experimental Protocol: Synthesis of Anthranilic Acid from Phthalimide
This protocol is based on established methods for the Hofmann rearrangement of phthalimide.[5][6]
Materials:
-
Phthalimide
-
Sodium hydroxide (NaOH)
-
Sodium hypochlorite (NaOCl) solution (5%)
-
Concentrated hydrochloric acid (HCl)
-
Glacial acetic acid
-
Ice
-
Distilled water
Procedure:
-
In a flask, dissolve 40 g of finely powdered phthalimide and 80 g of sodium hydroxide in 280 mL of water, ensuring the solution is cooled during the dissolution process.[5][6]
-
While stirring the solution, slowly add 400 g of a 5% sodium hypochlorite solution. Maintain the temperature of the reaction mixture below 40°C during this addition, preferably in an ice bath.[3]
-
After the addition is complete, warm the solution for a few minutes at 80°C to ensure the reaction goes to completion.[5][6]
-
Cool the reaction mixture and carefully neutralize it with concentrated hydrochloric acid.
-
Add an excess of glacial acetic acid to precipitate the anthranilic acid.[5][6]
-
Filter the precipitated anthranilic acid and wash it with cold water.
-
The crude product can be recrystallized from hot water to improve its purity.
Troubleshooting Flowchart for Anthranilic Acid Synthesis
II. Synthesis of 3-Aminobenzoic Acid via Reduction of 3-Nitrobenzoic Acid
The most common route to 3-aminobenzoic acid is the reduction of 3-nitrobenzoic acid. This can be achieved using various reducing agents, including catalytic hydrogenation or metal/acid combinations like tin and hydrochloric acid.
Frequently Asked Questions (FAQs)
Q1: My final product contains colored impurities. What are these and how can I prevent their formation?
A1: Colored impurities in the synthesis of 3-aminobenzoic acid often arise from incomplete reduction of the nitro group. Partially reduced intermediates such as nitroso and hydroxylamine species can condense to form colored azo and azoxy compounds.[7]
Troubleshooting:
-
Ensure complete reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to confirm the complete disappearance of the starting material. If the reaction is sluggish, consider extending the reaction time or using a more active catalyst or a stronger reducing agent.[7]
-
Maintain a reducing environment: Ensure that the reaction conditions remain consistently reducing throughout the process to prevent the accumulation of partially reduced intermediates.
Q2: I am using a "one-pot" synthesis from 3-nitrobenzaldehyde and my yield is low. What are the potential side reactions?
A2: A one-pot synthesis from 3-nitrobenzaldehyde involves both the reduction of the nitro group and the oxidation of the aldehyde group.[8] Low yields can be attributed to several factors:
-
Incomplete oxidation: The aldehyde group may not be fully oxidized to a carboxylic acid.
-
Incomplete reduction: The nitro group may not be fully reduced to an amine.
-
Side reactions of the aldehyde: Aldehydes can undergo various side reactions under the reaction conditions.
-
Harsh reaction conditions: The use of high temperatures and pressures in some "green" methods can lead to degradation of the product.[8]
Troubleshooting:
-
Optimize reaction parameters: Carefully optimize the temperature, pressure, and reaction time to maximize the yield of the desired product.[8]
-
Choice of catalyst: The nature and loading of the catalyst can significantly impact the reaction outcome.[8]
Experimental Protocol: Synthesis of 3-Aminobenzoic Acid from 3-Nitrobenzoic Acid
This protocol describes a general method for the reduction of 3-nitrobenzoic acid using tin and hydrochloric acid.[9]
Materials:
-
3-Nitrobenzoic acid
-
Granulated tin (Sn)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Organic solvent (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, place the 3-nitrobenzoic acid and granulated tin.
-
Slowly add concentrated hydrochloric acid to the mixture. The reaction is exothermic and may require cooling to control the rate.
-
Once the initial vigorous reaction subsides, heat the mixture under reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and carefully add a concentrated solution of sodium hydroxide to precipitate the tin salts as tin hydroxide.
-
Filter the mixture to remove the tin salts.
-
Extract the aqueous filtrate with an organic solvent like ethyl acetate multiple times.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude 3-aminobenzoic acid.
-
The crude product can be purified by recrystallization.
III. Synthesis of 4-Aminobenzoic Acid (PABA) via Reduction of 4-Nitrobenzoic Acid
The industrial production of 4-aminobenzoic acid is primarily achieved through the reduction of 4-nitrobenzoic acid, often via catalytic hydrogenation.[10][11]
Frequently Asked Questions (FAQs)
Q1: My final product is off-white or yellowish. What is the cause and how can I obtain a pure white product?
A1: A yellowish tint in 4-aminobenzoic acid can be due to the presence of unreacted 4-nitrobenzoic acid or the formation of colored byproducts like diazo compounds if the reduction is incomplete.[12] 4-Aminobenzoic acid itself can also turn yellow upon exposure to light and air.[10]
Troubleshooting:
-
Ensure complete reduction: Monitor the reaction to ensure all the starting material is consumed.
-
Purification: Recrystallization from hot water is an effective method for purifying 4-aminobenzoic acid. Treatment with activated carbon can also help remove colored impurities.[13]
-
Storage: Store the purified product in a dark, airtight container to prevent degradation.[10]
Q2: I am performing a catalytic hydrogenation and I'm concerned about over-reduction. What are the possible over-reduction products?
A2: While catalytic hydrogenation is generally selective for the nitro group, over-reduction can occur under harsh conditions (high pressure, high temperature, or prolonged reaction time). Possible over-reduction byproducts include the reduction of the carboxylic acid group to an alcohol (forming 4-aminobenzyl alcohol) or even the reduction of the aromatic ring.
Troubleshooting:
-
Optimize reaction conditions: Use milder conditions (lower pressure and temperature) and monitor the reaction closely to stop it once the starting material is consumed.
-
Catalyst selection: The choice of catalyst can influence selectivity. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.[14]
Experimental Protocol: Synthesis of 4-Aminobenzoic Acid from 4-Nitrobenzoic Acid by Catalytic Hydrogenation
This protocol is a general method for the catalytic hydrogenation of 4-nitrobenzoic acid.[13][14]
Materials:
-
4-Nitrobenzoic acid
-
Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10%)
-
Solvent (e.g., ethanol, water)
-
Hydrogen gas source
-
Hydrogenation apparatus
Procedure:
-
In a hydrogenation vessel, dissolve 4-nitrobenzoic acid in a suitable solvent.
-
Carefully add the Pd/C catalyst to the solution.
-
Seal the vessel and purge it with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 2-4 MPa).[14]
-
Heat the reaction mixture to the desired temperature (e.g., 60-70 °C) and stir vigorously.[14]
-
Monitor the reaction by observing the uptake of hydrogen. The reaction is complete when hydrogen uptake ceases.
-
Cool the reaction mixture to room temperature and carefully vent the hydrogen.
-
Filter the mixture to remove the catalyst.
-
The 4-aminobenzoic acid can be isolated from the filtrate by adjusting the pH to its isoelectric point to cause precipitation, or by removing the solvent under reduced pressure.
-
The crude product can be purified by recrystallization.
Quantitative Data on Aminobenzoic Acid Synthesis
The following table summarizes the reported yields for the synthesis of aminobenzoic acids under different conditions. Note that the direct quantitative comparison of side products is often not available in the literature, but the yield of the desired product provides an indirect measure of the efficiency of the synthesis and the extent of side reactions.
| Aminobenzoic Acid Isomer | Synthesis Method | Key Reaction Conditions | Reported Yield (%) | Reference |
| 2-Aminobenzoic Acid | Hofmann rearrangement of phthalimide | NaOH, NaOCl, then neutralization with HCl and precipitation with acetic acid | 85 | [5][6] |
| 2-Aminobenzoic Acid | Hofmann rearrangement of phthalimide | Similar to above | 46 | [4] |
| 3-Aminobenzoic Acid | Reduction of 3-nitrobenzaldehyde | "One-pot" reaction with NORIT GAC 12-40 in subcritical water at 300°C | 59 | [8] |
| 4-Aminobenzoic Acid | Catalytic hydrogenation of 4-nitrobenzoic acid | Pd/C catalyst, 2-4 MPa H₂, 60-70°C | 96.2 - 98.0 | [14] |
| 4-Aminobenzoic Acid | Catalytic hydrogenation of 4-nitrobenzoic acid | Raney nickel catalyst, 0.9±0.1 MPa H₂, 100±2°C | 97.2 | [13] |
Logical Diagram of Side Reaction Pathways
This diagram illustrates the general pathways leading to the desired aminobenzoic acid and common side products during the reduction of nitrobenzoic acids.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Sciencemadness Discussion Board - Purifying anthranilic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. texiumchem.com [texiumchem.com]
- 5. quora.com [quora.com]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. acs.org [acs.org]
- 12. Sciencemadness Discussion Board - Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. 4-Aminobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 14. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]
Technical Support Center: Decarboxylation of 2-Amino-6-hydroxybenzoic acid
This technical support center provides essential information, troubleshooting guides, and experimental protocols for researchers, scientists, and drug development professionals working with the decarboxylation of 2-Amino-6-hydroxybenzoic acid.
I. Frequently Asked Questions (FAQs)
Q1: What is the expected product from the decarboxylation of this compound?
A: The decarboxylation of this compound involves the removal of the carboxylic acid group (-COOH) and results in the formation of m-Aminophenol (3-aminophenol). The reaction releases carbon dioxide (CO₂) as a byproduct. m-Aminophenol is a valuable intermediate in the synthesis of pharmaceuticals and dyes.[1][2]
Q2: What are the key physical and chemical properties of the starting material, this compound?
A: Understanding the properties of the starting material is crucial for designing experiments. Key properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | [3] |
| CAS Number | 567-62-4 | [3] |
| Molecular Formula | C₇H₇NO₃ | [3] |
| Molecular Weight | 153.14 g/mol | [3] |
| Appearance | Solid (form may vary) | |
| Synonyms | 6-Aminosalicylic acid, 6-Hydroxyanthranilic acid | [3] |
Q3: What are the typical reaction conditions for the decarboxylation of aromatic acids?
A: Aromatic carboxylic acids, especially those with electron-donating substituents like amino (-NH₂) and hydroxyl (-OH) groups, can be decarboxylated under thermal or catalytic conditions.[4]
-
Thermal Decarboxylation: This often requires high temperatures, typically above the melting point of the acid or in a high-boiling point solvent. Temperatures can range from 150°C to over 250°C.[5][6]
-
Catalytic Decarboxylation: Various catalysts can facilitate the reaction at lower temperatures. Transition metal catalysts (e.g., based on copper, silver, palladium) are commonly used.[7] Acid or base catalysis can also be employed, depending on the substrate.[8]
Q4: What are potential side reactions during the decarboxylation of this compound?
A: The presence of reactive amino and hydroxyl groups can lead to side reactions, especially at high temperatures.
-
Deamination: At elevated temperatures, the amino group can be lost.[7]
-
Oxidation: The aminophenol product is susceptible to oxidation, which can lead to the formation of colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
Polymerization/Cross-linking: At high temperatures, thermolysis can sometimes lead to the formation of arylated products or polymers.[5]
II. Troubleshooting Guide
This guide addresses common issues encountered during the decarboxylation of this compound.
Problem 1: Low or No Conversion of Starting Material
-
Possible Cause: Insufficient temperature.
-
Solution: Ensure the reaction temperature is high enough to induce decarboxylation. For thermal methods, this may be above the melting point of the starting material.[6] Gradually increase the temperature in increments of 10-20°C and monitor the reaction progress (e.g., by TLC or HPLC).
-
-
Possible Cause: Ineffective catalyst (if used).
-
Solution: Verify the activity of the catalyst. If using a heterogeneous catalyst, ensure it is properly dispersed and not poisoned. Consider increasing the catalyst loading or trying a different catalytic system.
-
-
Possible Cause: Reaction medium.
-
Solution: The choice of solvent can be critical. A high-boiling, inert solvent (e.g., quinoline, Dowtherm A) can provide a stable medium for high-temperature reactions. For some mechanisms, a proton-donating solvent may be required.[4]
-
Problem 2: Significant Formation of Dark, Tarry Side Products
-
Possible Cause: Oxidation of the m-aminophenol product.
-
Solution: The reaction and workup should be performed under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. Degas all solvents before use.
-
-
Possible Cause: Reaction temperature is too high, leading to decomposition or polymerization.
-
Possible Cause: Presence of impurities in the starting material.
-
Solution: Ensure the purity of the this compound. Impurities can sometimes catalyze side reactions. Recrystallization of the starting material may be necessary.
-
Problem 3: Difficulty in Isolating Pure m-Aminophenol
-
Possible Cause: Product co-distills or co-extracts with the solvent or byproducts.
-
Solution: m-Aminophenol is amphoteric. Use pH adjustments during aqueous workup to improve separation. It is soluble in acidic and basic solutions as the corresponding salt. Extracting from a neutral aqueous phase into an organic solvent like ethyl acetate can isolate the neutral product.
-
-
Possible Cause: Product is thermally unstable during purification.
-
Solution: If using distillation for purification, perform it under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal degradation. Recrystallization from a suitable solvent is often a milder alternative.
-
III. Quantitative Data Summary
While specific data for this compound is scarce in the literature, the following tables provide representative data for the decarboxylation of analogous aminobenzoic and hydroxybenzoic acids to illustrate the effects of reaction parameters.
Table 1: Effect of Temperature on Decarboxylation of 4-Hydroxybenzoic Acid (Analogous System) Reaction Conditions: Choline chloride-urea (1:2 mol/mol) used as a deep eutectic solvent.
| Temperature (°C) | Reaction Time (h) | Phenol Yield (%) |
| 140 | 9 | ~60 |
| 160 | 9 | >90 |
| 180 | 3 | >90 |
| Data adapted from a study on hydroxybenzoic acids, demonstrating the strong influence of temperature.[9] |
Table 2: Catalytic Decarboxylation of Various Substituted Benzoic Acids Reaction Conditions: Fe₂₅Ru₇₅@SILP+IL-NEt₂ catalyst (10 mg), Substrate (0.221 mmol), Heptane (0.5 mL), H₂ (50 bar), 18 h.
| Substrate | Temperature (°C) | Product | Conversion/Yield (%) |
| 4-Hydroxybenzoic acid | 200 | Phenol | >99 |
| Anthranilic acid | 150 | Aniline | >99 |
| 3-Amino-4-hydroxybenzoic acid | 200 | 2-Aminophenol | >99 |
| This data shows that multifunctional catalysts can achieve high yields for various aminobenzoic and hydroxybenzoic acids. A lower temperature was used for anthranilic acid to avoid side reactions like deamination.[7] |
IV. Experimental Protocols
Protocol: Thermal Decarboxylation of this compound
This protocol describes a general method for the thermal decarboxylation in a high-boiling solvent.
Materials:
-
This compound
-
High-boiling point solvent (e.g., Quinoline, Dowtherm A, or Mineral Oil)
-
Nitrogen or Argon gas supply
-
Hydrochloric acid (HCl), aqueous
-
Sodium hydroxide (NaOH), aqueous
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (three-neck round-bottom flask, condenser, thermometer, heating mantle, separatory funnel)
Procedure:
-
Setup: Assemble a three-neck flask with a reflux condenser, a thermometer, and a nitrogen/argon inlet. Ensure the setup is in a well-ventilated fume hood.
-
Inert Atmosphere: Purge the system with nitrogen or argon for 15-20 minutes to remove oxygen.
-
Charging the Reactor: Add this compound (1.0 eq) and the high-boiling solvent (e.g., quinoline, ~5-10 mL per gram of substrate) to the flask.
-
Heating: Begin stirring and slowly heat the mixture to the target temperature (e.g., 180-220°C). The onset of CO₂ evolution (bubbling) indicates the start of the reaction.
-
Reaction Monitoring: Maintain the temperature and monitor the reaction by TLC or by observing the cessation of CO₂ evolution. The reaction time can vary from 1 to 6 hours.
-
Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature under the inert atmosphere.
-
Workup - Acid Extraction: Dilute the cooled reaction mixture with a suitable organic solvent like toluene or ethyl acetate. Transfer the solution to a separatory funnel and extract with aqueous HCl (e.g., 2 M) to separate the basic m-aminophenol product from the high-boiling solvent. The product will move into the aqueous layer as its hydrochloride salt.
-
Workup - Basification and Product Extraction: Collect the acidic aqueous layer and cool it in an ice bath. Carefully basify the solution with aqueous NaOH to precipitate the m-aminophenol product. Adjust the pH to be near neutral (~7-8).
-
Workup - Final Extraction: Extract the neutral aqueous solution multiple times with ethyl acetate. Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude m-aminophenol.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hot water or toluene).
V. Mandatory Visualizations
Diagram 1: Reaction Pathway
Diagram 2: Troubleshooting Workflow for Low Yield
Diagram 3: Factors Influencing Decarboxylation
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. This compound | C7H7NO3 | CID 13409833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Theoretical study of the mechanism of thermal decarboxylation of salicylic and p-aminobenzoic acids; models for aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids - UNT Digital Library [digital.library.unt.edu]
- 6. akjournals.com [akjournals.com]
- 7. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Stability of 2-Amino-6-hydroxybenzoic Acid in Aqueous Solution
Disclaimer: Specific stability-indicating studies for 2-Amino-6-hydroxybenzoic acid in aqueous solutions are not extensively available in public literature. The following guide is based on the chemical properties of its functional groups (aromatic amine, phenolic hydroxyl, and carboxylic acid), data from related molecules such as aminobenzoic acid and aminophenol isomers, and established principles of drug stability testing. The degradation pathways presented are hypothetical and require experimental verification.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in an aqueous solution?
A1: The stability of this compound can be influenced by several factors due to its trifunctional nature:
-
pH: The pH of the solution will dictate the ionization state of the amino, hydroxyl, and carboxylic acid groups, which can significantly impact reactivity and degradation rates.
-
Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation reactions.[1]
-
Light: As an aromatic compound, especially with amino and hydroxyl substituents, it may be susceptible to photodegradation. PABA (para-aminobenzoic acid), for instance, is known to undergo photodegradation.[2]
-
Oxygen: The presence of dissolved oxygen can promote the oxidation of the aminophenol moiety, often leading to colored degradation products.[2][3]
-
Metal Ions: Trace metal ions can catalyze oxidation reactions.
Q2: What are the potential degradation pathways for this compound?
A2: Based on its structure, several degradation pathways are plausible:
-
Oxidation: The aminophenol system is susceptible to oxidation. The amino group can be oxidized, and the aromatic ring can be hydroxylated, potentially leading to the formation of quinone-imine or benzoquinone-like structures.[3][4] This is often the most likely degradation route and can result in discoloration of the solution (e.g., turning yellow, brown, or pink).
-
Decarboxylation: Aromatic carboxylic acids can undergo decarboxylation, especially when exposed to heat or UV light, to yield 2-aminophenol.[5][6]
-
Photodegradation: Exposure to light, particularly UV, can lead to complex degradation pathways, including oxidation and decarboxylation.[2][7]
Q3: My solution of this compound is changing color. What does this indicate?
A3: A color change, typically to yellow, pink, or brown, is a strong indicator of oxidative degradation. The formation of oxidized species, such as quinone-imines, often results in colored compounds. This process can be accelerated by exposure to air (oxygen), light, and higher pH values.
Q4: What analytical methods are suitable for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique.[8] This method can separate the parent compound from its degradation products, allowing for accurate quantification of the remaining active substance and the formation of impurities over time. Mass spectrometry (LC-MS) can be used to identify the mass of unknown degradation products, aiding in structure elucidation.
Troubleshooting Guide
Q1: I'm developing an HPLC method and see new peaks appearing in my aged sample solution. How can I confirm these are degradation products?
A1: To confirm that new peaks are degradation products, you should perform a forced degradation study.[7] By intentionally stressing the compound under various conditions (acid, base, oxidation, heat, light), you can generate the degradation products and see if they match the retention times of the new peaks in your aged sample. A mass balance calculation, where the decrease in the parent peak area should approximately equal the sum of the new peak areas, can also provide evidence.[8]
Q2: My mass balance in the forced degradation study is poor (less than 95%). What could be the cause?
A2: A poor mass balance can suggest several issues:
-
Non-UV Active Degradants: Some degradation products may lack a UV chromophore and will not be detected by a UV detector.[8] This can happen if the aromatic ring is cleaved.
-
Co-elution: A degradation product may be co-eluting with the parent peak. A peak purity analysis using a photodiode array (PDA) detector can help identify this.[8]
-
Precipitation: The degradant may be insoluble in the sample solvent and has precipitated out of the solution.
-
Volatile Degradants: A degradation product could be volatile and lost during sample preparation. For example, CO2 from decarboxylation would not be detected.
Q3: I observe significant degradation in my control sample stored at room temperature. What should I do?
A3: If your control sample (un-stressed) shows degradation, it indicates that the compound is unstable under your standard storage or solvent conditions.
-
Check the solvent: Ensure the solvent is pure and de-gassed.
-
Protect from light: Store all samples, including controls, protected from light by using amber vials or wrapping them in aluminum foil.[8]
-
Lower the temperature: Consider storing stock solutions and samples at a lower temperature (e.g., 2-8°C) to slow down degradation.
-
Use an antioxidant: If oxidative degradation is suspected, consider adding a small amount of an antioxidant (e.g., sodium metabisulfite) to the solution, but be aware this may interfere with oxidative stress studies.
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is designed to intentionally degrade the sample to generate potential degradation products and demonstrate the specificity of the analytical method.[7] Aim for 5-20% degradation of the active substance.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).
-
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 N HCl. Heat at 60°C for 24 hours. At selected time points (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with 1 N NaOH, and dilute with mobile phase for analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 N NaOH. Keep at room temperature for 8 hours. At selected time points (e.g., 1, 4, 8h), withdraw an aliquot, neutralize with 1 N HCl, and dilute with mobile phase.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours. At selected time points, withdraw an aliquot and dilute with mobile phase.
-
Thermal Degradation: Store the stock solution in a sealed vial at 60°C for 7 days, protected from light.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette or clear vial to a photostability chamber (ICH Q1B conditions: >1.2 million lux hours and >200 W h/m²). A control sample should be wrapped in aluminum foil and stored under the same conditions.
-
-
Analysis: Analyze all stressed samples, along with a non-stressed control, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC-UV Method
-
Instrumentation: HPLC system with a UV/PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the parent compound has significant absorbance (e.g., determined from a UV scan, likely around 240-310 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Procedure:
-
Inject samples from the forced degradation study.
-
Assess the chromatograms for resolution between the parent peak and any degradation product peaks.
-
Validate the method according to ICH guidelines (specificity, linearity, accuracy, precision, LOD, LOQ).
-
Data Presentation
Quantitative data from stability studies should be summarized in tables for clear comparison.
Table 1: Example Summary of Forced Degradation Results
| Stress Condition | Duration | % Assay of Parent Compound | % Total Impurities | Mass Balance (%) | Observations |
| Control | 7 days | 99.8 | 0.2 | 100.0 | No change |
| 1 N HCl | 24h @ 60°C | 91.2 | 8.6 | 99.8 | No color change |
| 1 N NaOH | 8h @ RT | 85.4 | 14.1 | 99.5 | Solution turned light yellow |
| 3% H₂O₂ | 24h @ RT | 78.9 | 20.5 | 99.4 | Solution turned dark brown |
| Thermal | 7 days @ 60°C | 95.3 | 4.6 | 99.9 | Slight yellowing |
| Photolytic | ICH Q1B | 89.7 | 10.1 | 99.8 | Solution turned yellow |
Mandatory Visualization
Caption: General experimental workflow for a forced degradation study.
Caption: Hypothetical degradation pathways of this compound.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism [frontiersin.org]
- 5. Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Troubleshooting peak tailing in HPLC of 2-Amino-6-hydroxybenzoic acid
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of 2-Amino-6-hydroxybenzoic acid. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for the analysis of this compound?
A: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with the latter half being broader than the front half.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[2] Peak tailing is problematic as it can obscure smaller peaks, reduce resolution between closely eluting compounds, and lead to inaccurate quantification.[3][4] For a molecule like this compound, which contains both a basic amino group and an acidic carboxylic acid group, there is a high potential for unwanted secondary interactions with the stationary phase, a common cause of peak tailing.[2][5]
Q2: What are the primary chemical causes of peak tailing for this compound?
A: The most significant cause of peak tailing for ionizable compounds like this compound is secondary chemical interactions with the stationary phase.[6] In reversed-phase HPLC using silica-based columns (e.g., C18), residual silanol groups (Si-OH) on the silica surface are a major contributor.[7] These silanol groups can become ionized and interact with the analyte, leading to multiple retention mechanisms and, consequently, a tailing peak.[5][8]
Given that this compound is amphoteric, its charge state is highly dependent on the mobile phase pH. At certain pH values, the molecule can have both positive and negative charges, increasing the likelihood of complex and undesirable interactions with the stationary phase.
Q3: How does the mobile phase pH affect peak tailing for this compound?
A: Mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds.[9][10] The pH of the mobile phase dictates the ionization state of both the this compound analyte and the residual silanol groups on the column.
-
At low pH (e.g., < 3): The carboxylic acid group of the analyte is protonated (neutral), and the amino group is protonated (positive charge). The silanol groups on the column are also protonated (neutral), which minimizes secondary ionic interactions, generally leading to improved peak shape.[3][5]
-
At mid-range pH: The analyte may exist in a zwitterionic state (both groups ionized), and the silanol groups can be deprotonated (negatively charged). This can lead to strong ionic interactions and significant peak tailing.[7][11] Running the mobile phase at a pH close to the analyte's pKa can also result in a mix of ionized and unionized forms, causing peak distortion or splitting.[10]
-
At high pH (e.g., > 8): The carboxylic acid group is deprotonated (negative charge), and the amino group is neutral. While this can be a strategy for some basic compounds, it requires a pH-stable column as traditional silica columns can dissolve at high pH.[12]
To ensure sharp, symmetrical peaks, it is recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa values.[9]
Q4: What are some common instrumental and physical causes of peak tailing?
A: Besides chemical interactions, several instrumental and physical factors can cause peak tailing for all compounds in a run, including this compound:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[6][8]
-
Column Degradation: Over time, columns can degrade. This may involve the formation of a void at the column inlet or contamination of the column packing, both of which can disrupt the flow path and cause tailing.[7][12]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[8]
-
Blocked Frit: A partially blocked frit at the column inlet can lead to a non-uniform flow of the mobile phase, resulting in asymmetrical peaks.[7]
Troubleshooting Guide
If you are experiencing peak tailing with this compound, follow this troubleshooting guide.
Step 1: Diagnose the Problem - Chemical vs. Physical
First, determine if the tailing is specific to this compound or if it affects all peaks in your chromatogram.
-
Only this compound (or other polar/ionizable analytes) is tailing: The issue is likely chemical in nature (secondary interactions). Proceed to the "Chemical and Methodological Solutions" section.
-
All peaks are tailing: The problem is likely related to the instrument or physical aspects of the column. Proceed to the "Instrumental and Physical Solutions" section.
A logical workflow for troubleshooting is presented in the diagram below.
Caption: A logical workflow for troubleshooting peak tailing.
Chemical and Methodological Solutions
| Parameter | Recommendation | Rationale | Citation |
| Mobile Phase pH | Adjust to a low pH, typically between 2.5 and 3.0, using an acidic modifier like 0.1% formic acid or trifluoroacetic acid. | At low pH, the residual silanol groups on the silica are protonated and neutral, minimizing their ability to interact with the positively charged amino group of the analyte. | [3][5] |
| Buffer Concentration | If using a buffer, ensure its concentration is adequate (e.g., 20-50 mM). | Buffers help maintain a constant pH and can mask residual silanol groups, improving peak shape. | [7][8] |
| Column Choice | Use a modern, high-purity, end-capped C18 column. | End-capping chemically treats the silica surface to reduce the number of accessible silanol groups, thus minimizing secondary interactions. | [5][7] |
| Sample Solvent | Dissolve the sample in the initial mobile phase composition. | If the sample solvent is stronger than the mobile phase, it can cause peak distortion. | [6][8] |
The diagram below illustrates how a low pH mobile phase mitigates secondary interactions.
Caption: Effect of mobile phase pH on secondary interactions.
Instrumental and Physical Solutions
| Problem Area | Action | Rationale | Citation |
| Column Overload | Dilute the sample or reduce the injection volume. | This prevents saturation of the stationary phase, which can cause peak broadening and tailing. | [6][8] |
| Column Contamination/Void | Replace the column with a new one. If the problem is resolved, the old column was the issue. | A void at the column inlet or contamination can disrupt the flow path. | [7][12] |
| Extra-Column Volume | Use shorter, narrower-bore tubing to connect the column to the injector and detector. Ensure fittings are properly seated. | Minimizes the space where the sample band can spread out after separation. | [8] |
| Blocked Frit | Replace the column inlet frit or use a guard column. | A guard column can protect the analytical column from particulates and strongly retained sample components. | [7] |
Experimental Protocol: HPLC Method for this compound
This protocol provides a starting point for the analysis of this compound, designed to minimize peak tailing.
| Parameter | Recommended Condition |
| Column | High-purity, end-capped Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes (adjust as needed) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV-Vis at an appropriate wavelength (e.g., 254 nm or 300 nm, to be determined by UV scan) |
| Sample Preparation | Dissolve the sample in the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Filter through a 0.45 µm syringe filter before injection.[13] |
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. it.restek.com [it.restek.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 9. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 11. chromtech.com [chromtech.com]
- 12. waters.com [waters.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing the Synthesis of 2-Amino-6-hydroxybenzoic Acid
Welcome to the technical support center for the synthesis of 2-Amino-6-hydroxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to help optimize the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: Two plausible synthetic pathways for this compound are outlined below. Pathway A starts from the readily available 2,6-dinitrotoluene, involving a series of functional group transformations. Pathway B utilizes 2-amino-6-nitrobenzoic acid as the starting material.
Pathway A: From 2,6-Dinitrotoluene
This multi-step synthesis involves:
-
Selective Reduction: One of the two nitro groups of 2,6-dinitrotoluene is selectively reduced to an amino group to yield 2-amino-6-nitrotoluene. Reagents like sodium sulfide are often employed for this selective reduction in a process known as the Zinin reduction.[1]
-
Diazotization and Hydrolysis: The amino group of 2-amino-6-nitrotoluene is converted to a hydroxyl group via a diazotization reaction followed by hydrolysis.[2] This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt, which is then heated in an aqueous acidic solution.
-
Oxidation: The methyl group of the resulting 2-hydroxy-6-nitrotoluene is oxidized to a carboxylic acid to produce 2-hydroxy-6-nitrobenzoic acid. Common oxidizing agents for benzylic methyl groups include potassium permanganate or chromic acid.[3]
-
Final Reduction: The remaining nitro group of 2-hydroxy-6-nitrobenzoic acid is reduced to an amino group to yield the final product, this compound.
Pathway B: From 2-Amino-6-nitrobenzoic Acid
This pathway involves:
-
Reduction: The nitro group of 2-amino-6-nitrobenzoic acid is reduced to an amino group to form 2,6-diaminobenzoic acid.
-
Selective Diazotization and Hydrolysis: One of the two amino groups of 2,6-diaminobenzoic acid is selectively converted to a hydroxyl group through diazotization and subsequent hydrolysis.
Q2: How can I selectively reduce only one nitro group in 2,6-dinitrotoluene?
A2: Selective reduction of one nitro group in a polynitrated aromatic compound can be challenging. The choice of reducing agent and reaction conditions is crucial. For the selective reduction of 2,6-dinitrotoluene to 2-amino-6-nitrotoluene, sodium sulfide (Na₂S) or sodium polysulfide (Na₂Sₓ) in an aqueous or alcoholic solution is a commonly used method (Zinin reduction).[4] The reaction conditions, such as temperature and reaction time, need to be carefully controlled to prevent over-reduction to the diamine. In dinitro- and trinitro-phenols and their ethers, a nitro group ortho to a hydroxy or alkoxy group is preferentially reduced.[4] In substituted dinitro- and trinitro-benzenes, the least sterically hindered nitro group is preferentially reduced.[4]
Q3: What are the common challenges during the diazotization and hydrolysis step?
A3: The diazotization of aromatic amines and subsequent hydrolysis to phenols can be sensitive to several factors. Key challenges include:
-
Stability of the Diazonium Salt: Diazonium salts can be unstable and may decompose, especially at higher temperatures. It is crucial to maintain low temperatures (typically 0-5 °C) during the diazotization process.
-
Side Reactions: Competing reactions, such as the formation of azo compounds (if unreacted amine is present) or tar-like byproducts, can occur. Ensuring complete conversion of the amine and maintaining a strongly acidic environment can minimize these side reactions. The diazonium salt of o-aminobenzoic acid is particularly susceptible to hydroxylation.[5]
-
Incomplete Hydrolysis: The hydrolysis of the diazonium salt to the phenol requires heating. The temperature and duration of heating need to be optimized to ensure complete conversion without significant decomposition of the product.
Q4: What are the potential side products during the oxidation of the methyl group?
A4: The oxidation of a methyl group on an aromatic ring to a carboxylic acid can sometimes lead to the formation of intermediate oxidation products or side reactions. Common byproducts in the oxidation of nitrotoluenes include:
-
Aldehyde Intermediate: The corresponding benzaldehyde (e.g., 2-hydroxy-6-nitrobenzaldehyde) may be formed as an intermediate. If the reaction is not driven to completion, this can be a significant impurity.
-
Over-oxidation/Ring Cleavage: Harsh oxidation conditions can lead to the degradation of the aromatic ring.
-
Further Nitration: If using nitric acid as the oxidant, there is a risk of introducing additional nitro groups onto the aromatic ring.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low Yield in Selective Nitro Reduction
| Possible Cause | Diagnostic Check | Recommended Solution(s) |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). | - Increase the reaction time or temperature moderately.- Ensure the reducing agent is fresh and active. |
| Over-reduction to Diamine | Analyze the product mixture by TLC or HPLC for the presence of 2,6-diaminotoluene. | - Reduce the amount of the reducing agent.- Lower the reaction temperature and shorten the reaction time. |
| Poor Solubility of Starting Material | Observe if the starting material is fully dissolved in the reaction solvent. | - Use a co-solvent to improve solubility. |
Problem 2: Incomplete Diazotization or Low Yield of Phenol
| Possible Cause | Diagnostic Check | Recommended Solution(s) |
| Decomposition of Diazonium Salt | Observe for excessive gas evolution (N₂) or formation of dark, tarry materials during the reaction. | - Maintain a strict temperature control between 0-5 °C during the addition of sodium nitrite.- Use freshly prepared sodium nitrite solution. |
| Incomplete Diazotization | Test for the presence of unreacted amine using a starch-iodide paper test for excess nitrous acid. | - Ensure a slight excess of nitrous acid is present at the end of the addition.- Ensure the reaction mixture is sufficiently acidic. |
| Side Reactions (e.g., Azo Dye Formation) | Observe the formation of intensely colored byproducts. | - Ensure slow addition of the sodium nitrite solution to a well-stirred, cold solution of the amine in acid to avoid localized high concentrations of the amine. |
| Incomplete Hydrolysis | Analyze the product for the presence of the diazonium salt or other intermediates. | - Increase the temperature and/or duration of the hydrolysis step.- Ensure the hydrolysis is carried out in a sufficiently acidic medium. |
Problem 3: Low Yield or Impure Product in the Oxidation Step
| Possible Cause | Diagnostic Check | Recommended Solution(s) |
| Incomplete Oxidation | Analyze the product mixture for the presence of the starting material or the intermediate aldehyde using TLC or NMR. | - Increase the amount of the oxidizing agent.- Increase the reaction time or temperature. |
| Formation of Byproducts | Characterize the impurities using spectroscopic methods (NMR, MS). | - Optimize the reaction temperature to minimize side reactions like ring oxidation.[7]- Add the oxidizing agent portion-wise to control the reaction rate.[6] |
| Product Degradation | Observe charring or formation of intractable materials. | - Use milder oxidizing agents or reaction conditions. |
Data Presentation
Table 1: Comparison of Reducing Agents for Nitro Group Reduction
| Reducing Agent | Typical Conditions | Selectivity | Advantages | Disadvantages |
| Na₂S / (NH₄)₂S | Aqueous or alcoholic solution, heat | Good for selective reduction of one nitro group in dinitro compounds.[8] | Inexpensive, effective for selective reductions. | Can be odorous, waste disposal considerations. |
| SnCl₂·2H₂O / HCl | Ethanol or ethyl acetate, reflux | Good, tolerates many functional groups. | Mild conditions, high yields. | Tin waste needs to be properly managed. |
| Fe / HCl or Acetic Acid | Aqueous ethanol, heat | Good, often used in industrial processes. | Inexpensive, effective. | Requires filtration to remove iron salts, acidic waste. |
| Catalytic Hydrogenation (H₂, Pd/C) | Various solvents (e.g., EtOH, EtOAc), room temp to moderate heat, pressure | High, but can also reduce other functional groups (e.g., C=C, C=O, dehalogenation).[8] | Clean reaction, high yields, catalyst can be recycled. | Catalyst can be poisoned, requires specialized equipment for pressure reactions. |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-6-nitrotoluene from 2,6-Dinitrotoluene (Selective Reduction)
This protocol is a general procedure based on the Zinin reduction.
Materials:
-
2,6-Dinitrotoluene
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dinitrotoluene in ethanol.
-
Prepare a solution of sodium sulfide nonahydrate in water.
-
Add the sodium sulfide solution dropwise to the stirred solution of 2,6-dinitrotoluene at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-amino-6-nitrotoluene.
-
The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Synthesis of 2-Hydroxy-6-nitrotoluene from 2-Amino-6-nitrotoluene (Diazotization and Hydrolysis)
This protocol is a general procedure for the conversion of an aromatic amine to a phenol.
Materials:
-
2-Amino-6-nitrotoluene
-
Sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Water
Procedure:
-
In a beaker, dissolve 2-amino-6-nitrotoluene in a dilute solution of sulfuric acid in water. Cool the solution to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite in water and cool it to 0-5 °C.
-
Add the cold sodium nitrite solution dropwise to the stirred solution of the amine sulfate, maintaining the temperature between 0-5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
Slowly heat the reaction mixture to about 50-60 °C and maintain this temperature until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature. The product, 2-hydroxy-6-nitrotoluene, may precipitate.
-
Collect the product by filtration, wash with cold water, and dry.
-
Alternatively, the product can be extracted with an organic solvent, and the solvent evaporated to yield the crude product, which can then be purified.
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound starting from 2,6-dinitrotoluene.
Caption: Logical relationship for troubleshooting selective nitro reduction.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 6. benchchem.com [benchchem.com]
- 7. www1.udel.edu [www1.udel.edu]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Solubility issues of 2-Amino-6-hydroxybenzoic acid in organic solvents
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the solubility of 2-Amino-6-hydroxybenzoic acid in organic solvents. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why is this compound often difficult to dissolve in common organic solvents?
A1: The solubility of this compound is complex due to its molecular structure. It possesses both polar and non-polar characteristics. The molecule contains three polar functional groups: an amino group (-NH2), a hydroxyl group (-OH), and a carboxylic acid group (-COOH). These groups can form strong intermolecular hydrogen bonds with each other, making it difficult for solvent molecules to break them apart. Furthermore, amino acids can exist as zwitterions, which are highly polar and favor dissolution in polar protic solvents like water but have low solubility in many organic solvents.[1][2]
Q2: What types of organic solvents are most likely to dissolve this compound?
A2: Polar aprotic solvents and some polar protic solvents are the most promising candidates. Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and methanol may show some success due to their ability to disrupt the strong intermolecular hydrogen bonds of the solute. Solubility is expected to be very low in non-polar solvents such as hexane or toluene, following the "like dissolves like" principle.[3]
Q3: How can I improve the solubility of this compound?
A3: Several strategies can be employed:
-
pH Adjustment: The carboxylic acid and amino groups are ionizable. Adjusting the pH can significantly increase solubility. Adding a base (like sodium hydroxide) will deprotonate the carboxylic acid, forming a more soluble salt. Conversely, adding an acid (like hydrochloric acid) will protonate the amino group, also forming a more soluble salt.[1][4][5]
-
Solvent Mixtures: Using a mixture of solvents can be effective. For example, a small amount of a polar solvent like DMSO in a less polar co-solvent might improve overall solubility.
-
Heating: Gently heating the mixture can increase the solubility of most solids. However, be cautious of potential degradation of the compound at high temperatures.
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and enhance the dissolution process.
Q4: Are there any specific safety precautions to consider when working with this compound and organic solvents?
A4: Yes. Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for both this compound and the specific solvents you are using to be aware of all potential hazards.
Troubleshooting Guide for Solubility Issues
If you are encountering problems dissolving this compound, follow this troubleshooting workflow.
Caption: A workflow diagram for troubleshooting the solubility of this compound.
Predicted Solubility in Common Organic Solvents
The following table provides a qualitative prediction of solubility for this compound in various classes of organic solvents based on general chemical principles.
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | Can interact via hydrogen bonding, but the compound's internal hydrogen bonding and zwitterionic nature can hinder dissolution.[1] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Effective at solvating both polar groups and the aromatic ring without donating protons, disrupting the solute's internal H-bonds.[6] |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Very Low / Insoluble | The high polarity of the amino, hydroxyl, and carboxylic acid groups makes it incompatible with non-polar solvents.[3] |
Experimental Protocols
Standard Protocol for Solubility Determination
This protocol outlines a general method for determining the solubility of this compound in a given solvent.[5][7][8]
Materials:
-
This compound
-
Selected organic solvent
-
Small test tubes or vials (e.g., 1.5 mL or 5 mL)
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
-
Water bath or heating block
-
Analytical balance
Procedure:
-
Preparation: Accurately weigh a small amount of this compound (e.g., 5-10 mg) and place it into a test tube or vial.
-
Solvent Addition: Add a measured volume of the chosen solvent (e.g., 0.5 mL) to the test tube.
-
Mixing: Vigorously shake or vortex the mixture for 60 seconds. Observe if the solid dissolves completely.
-
Incremental Addition: If the solid does not dissolve, continue adding the solvent in small, measured portions (e.g., 0.25 mL at a time), vortexing for 60 seconds after each addition, until the solid is fully dissolved or a maximum practical volume is reached.
-
Observation: Record the total volume of solvent required to dissolve the initial mass of the compound. If the compound does not dissolve completely, it can be classified as insoluble or sparingly soluble under these conditions.
-
Heating (Optional): If the compound is insoluble at room temperature, gently warm the mixture in a water bath (e.g., to 40-50°C) and observe any changes in solubility. Note the temperature at which dissolution occurs.
-
Calculation: Express the solubility in terms of mg/mL or other appropriate units.
References
- 1. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 2. Solved Why do amino acids have low solubility in most | Chegg.com [chegg.com]
- 3. youtube.com [youtube.com]
- 4. scribd.com [scribd.com]
- 5. www1.udel.edu [www1.udel.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.ws [chem.ws]
Preventing degradation of 2-Amino-6-hydroxybenzoic acid during storage
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Amino-6-hydroxybenzoic acid to prevent its degradation. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: this compound is susceptible to degradation from exposure to light, heat, oxygen, and reactive chemicals. The presence of both an amino and a hydroxyl group on the benzoic acid ring makes the molecule prone to oxidation, while the aromatic system can absorb UV light, leading to photodegradation.
Q2: What are the visual indicators of this compound degradation?
A2: A noticeable change in the color of the solid material, from its typical off-white or light-yellow appearance to a darker yellow or brown, can indicate degradation. Any clumping or change in the physical state of the powder may also suggest decomposition. For solutions, the development of color in a previously colorless solution is a primary indicator of degradation.
Q3: How should solid this compound be stored to ensure its long-term stability?
A3: To ensure long-term stability, solid this compound should be stored in a tightly sealed, opaque container to protect it from light and moisture. The container should be placed in a cool, dry, and well-ventilated area. For optimal long-term storage, refrigeration (2-8 °C) and storage under an inert atmosphere (e.g., argon or nitrogen) are recommended to minimize oxidation.[1][2]
Q4: What are the recommended conditions for storing solutions of this compound?
A4: Solutions of this compound are generally less stable than the solid form and should be prepared fresh whenever possible. If short-term storage is necessary, the solution should be protected from light by using amber vials or by wrapping the container in aluminum foil. Storage at low temperatures (2-8 °C) can also help to slow down degradation. The stability of the solution will also depend on the solvent and the pH.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Discoloration of Solid Compound | Oxidation due to improper storage (exposure to air and/or light). | Discard the discolored compound as its purity is compromised. For future storage, ensure the container is tightly sealed, purged with an inert gas, and stored in a dark, cool location. |
| Unexpected Peaks in HPLC Analysis | Degradation of the compound in solution. | Prepare fresh solutions for analysis. If using a stock solution, verify its stability over time by running a standard at the beginning and end of the sequence. Consider storing stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. |
| Inconsistent Experimental Results | Partial degradation of the starting material. | Always use a fresh, properly stored batch of this compound for critical experiments. Qualify the purity of the compound by a suitable analytical method (e.g., HPLC, NMR) before use. |
| Precipitation in Stored Solutions | Poor solubility or degradation leading to insoluble products. | Ensure the solvent and concentration are appropriate. If precipitation occurs upon storage, it is likely a sign of degradation. The solution should be discarded and prepared fresh. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to obtain a stock solution of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound in an oven at 105°C for 24 hours. Also, heat 1 mL of the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the solid compound and 1 mL of the stock solution to UV light (e.g., 254 nm) and visible light for a defined period.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for an HPLC method to separate this compound from its potential degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at an appropriate wavelength (e.g., determined by UV scan of the compound) |
| Injection Volume | 10 µL |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Recommended workflow for handling this compound.
References
Technical Support Center: Matrix Effects in Mass Spectrometry of 2-Amino-6-hydroxybenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometric analysis of 2-Amino-6-hydroxybenzoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects and how can they affect the analysis of this compound?
A: Matrix effects in liquid chromatography-mass spectrometry (LC-MS/MS) refer to the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2][3][4][5][6] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification.[1][3][4][6][7] The primary sources of matrix effects in biological samples include endogenous substances like phospholipids, salts, and metabolites, as well as exogenous substances like anticoagulants and dosing vehicles.[2][6]
Q2: I am observing poor sensitivity and inconsistent results for this compound. Could this be due to matrix effects?
A: Yes, poor sensitivity, inconsistent results, and lack of reproducibility are common symptoms of matrix effects.[8] When co-eluting matrix components interfere with the ionization of this compound, it can lead to a suppressed signal, making it difficult to achieve the desired limit of quantification.[1][9] Variability in the composition of the matrix between different samples can also cause inconsistent results.[10]
Q3: How can I determine if my analysis of this compound is being affected by matrix effects?
A: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[10][11][12] A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected. Dips or peaks in the baseline signal of the analyte indicate the retention times at which matrix components are causing ion suppression or enhancement.[11][12]
-
Post-Extraction Spike Method: This quantitative method compares the response of this compound in a pure solvent to its response when spiked into a blank matrix extract that has undergone the sample preparation process.[3][6][10] This allows for the calculation of a matrix factor (MF), where an MF less than 1 indicates ion suppression and an MF greater than 1 indicates ion enhancement.[6]
Q4: What are the most effective strategies to minimize matrix effects for this compound analysis?
A: A multi-faceted approach is often the most effective:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis.[5][13]
-
Protein Precipitation (PPT): A simple and fast method, but it may not provide the cleanest extracts and can be prone to matrix effects.[7][8]
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning this compound into an immiscible organic solvent.[8][13]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest samples by using a solid sorbent to selectively retain the analyte while matrix components are washed away.[8][13][14] Mixed-mode SPE can be particularly effective.[14]
-
-
Chromatographic Separation: Optimize the LC method to separate this compound from co-eluting matrix components.[1] This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.[11]
-
Use of an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the gold standard.[5] It will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data processing.[5]
Q5: My current protein precipitation protocol for plasma samples is showing significant ion suppression for this compound. What should I try next?
A: If protein precipitation is not providing a clean enough sample, consider moving to a more selective sample preparation technique. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are excellent next steps.[8][13] For LLE, you will need to optimize the extraction solvent and pH to ensure efficient recovery of this compound while minimizing the extraction of interfering substances. For SPE, selecting the appropriate sorbent and optimizing the wash and elution steps are crucial for a clean extract.[13]
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method
Objective: To quantitatively determine the extent of matrix effects on the analysis of this compound.
Methodology:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike this compound into the initial mobile phase or a reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Spiked Matrix): Process at least six different lots of blank biological matrix (e.g., plasma, urine) through the entire sample preparation procedure. After the final extraction step, spike the extracts with this compound at the same concentrations as in Set A.
-
-
Analysis: Analyze both sets of samples using the developed LC-MS/MS method.
-
Calculation of Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Internal Standard Normalized MF: If a stable isotope-labeled internal standard is used, calculate the IS-normalized MF:
-
IS-Normalized MF = ( (Peak Area of Analyte in Set B) / (Peak Area of IS in Set B) ) / ( (Peak Area of Analyte in Set A) / (Peak Area of IS in Set A) )
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
Objective: To effectively remove matrix interferences from biological samples prior to the analysis of this compound.
Methodology (Example using a mixed-mode cation exchange SPE cartridge):
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 2% formic acid in water).
-
Loading: Pre-treat the biological sample (e.g., 0.5 mL of plasma) by diluting with the acidic buffer and load it onto the cartridge.
-
Washing:
-
Wash 1: 1 mL of the acidic buffer to remove polar interferences.
-
Wash 2: 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute this compound with 1 mL of a basic elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
Quantitative Data Summary
The following table presents hypothetical data from a matrix effect experiment for this compound, illustrating how to present such findings.
| Analyte Concentration (ng/mL) | Matrix Lot | Peak Area (Neat Solution - A) | Peak Area (Post-Spiked Matrix - B) | Matrix Factor (B/A) |
| 5 | 1 | 12,500 | 8,750 | 0.70 |
| 5 | 2 | 12,650 | 9,108 | 0.72 |
| 5 | 3 | 12,400 | 8,308 | 0.67 |
| 50 | 1 | 128,000 | 92,160 | 0.72 |
| 50 | 2 | 127,500 | 94,350 | 0.74 |
| 50 | 3 | 129,000 | 88,920 | 0.69 |
| 500 | 1 | 1,310,000 | 956,300 | 0.73 |
| 500 | 2 | 1,300,000 | 988,000 | 0.76 |
| 500 | 3 | 1,325,000 | 954,000 | 0.72 |
Interpretation: The consistent Matrix Factor of approximately 0.7 indicates significant ion suppression (around 30%) across different concentrations and matrix lots. This highlights the need for improved sample cleanup or the use of a stable isotope-labeled internal standard.
Visualizations
References
- 1. eijppr.com [eijppr.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. longdom.org [longdom.org]
- 5. longdom.org [longdom.org]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. youtube.com [youtube.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. bme.psu.edu [bme.psu.edu]
Technical Support Center: Optimizing HPLC Resolution of Aminobenzoic Acid Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of aminobenzoic acid isomers (2-aminobenzoic acid, 3-aminobenzoic acid, and 4-aminobenzoic acid) by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate aminobenzoic acid isomers by HPLC?
A1: The separation of aminobenzoic acid isomers is challenging due to their very similar physicochemical properties.[1][2] As structural isomers, they share the same molecular weight and empirical formula, leading to similar hydrophobicity and polarity.[2] Furthermore, their hydrophilic nature can result in poor retention on traditional reversed-phase columns like C18 or C8.[1]
Q2: What is the most effective HPLC technique for separating these isomers?
A2: Mixed-mode chromatography is a highly effective and versatile technique for separating aminobenzoic acid isomers.[3] This method utilizes stationary phases with both reversed-phase and ion-exchange characteristics, offering unique selectivity that can achieve baseline resolution of all three isomers in a single run.[2][3]
Q3: What is the critical role of mobile phase pH in the separation?
A3: The mobile phase pH is a critical parameter for controlling the retention and selectivity of aminobenzoic acid isomers.[2] As these compounds are zwitterionic, their charge state is highly dependent on the pH.[2] Adjusting the pH alters the ionization of the amino and carboxylic acid groups, thereby influencing their interaction with the stationary phase and enabling their separation.
Q4: Can I use standard reversed-phase HPLC for this separation?
A4: While challenging, it is possible to separate aminobenzoic acid isomers using reversed-phase HPLC, particularly with modern core-shell columns that provide high efficiency.[3] However, achieving baseline separation of all three isomers, especially the meta and para isomers, often requires careful optimization of the mobile phase pH and composition.[3]
Troubleshooting Guides
Problem 1: Poor Resolution / Peak Co-elution
Symptoms:
-
Peaks for two or all three isomers are not baseline separated.
-
Difficulty in accurately quantifying individual isomers.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Stationary Phase | Switch to a mixed-mode column (e.g., Primesep 100, Coresep 100) which provides both reversed-phase and ion-exchange retention mechanisms, enhancing selectivity for these isomers.[1][2] |
| Suboptimal Mobile Phase pH | The pH of the mobile phase is crucial. Adjust the pH to be approximately 1.5 to 2 units away from the pKa values of the analytes to ensure they are in a consistent ionization state. For aminobenzoic acids, an acidic mobile phase (e.g., pH 2.5-4.5) is often effective.[3] |
| Incorrect Mobile Phase Composition | Optimize the organic modifier (typically acetonitrile) concentration. A lower percentage of the organic modifier generally increases retention time and may improve resolution. Consider running a gradient elution to improve the separation of all three isomers. |
| Inadequate Buffer Concentration | A low buffer concentration may not effectively control the mobile phase pH, leading to inconsistent interactions and poor peak shape. Use a buffer concentration in the range of 10-50 mM.[4] |
Problem 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Tailing factor greater than 1.5.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Silanols | Residual silanol groups on silica-based columns can interact with the amino group of the analytes, causing tailing.[5] Lowering the mobile phase pH (e.g., to 2.5-3.5) will protonate the silanol groups, minimizing these interactions.[6] Using a highly end-capped column can also mitigate this issue.[6] |
| Column Overload | Injecting too much sample can lead to peak distortion.[7] Reduce the injection volume or dilute the sample. |
| Incompatible Sample Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Contamination or Degradation | Contaminants on the column frit or degradation of the stationary phase can lead to peak tailing.[7] Flush the column with a strong solvent or, if the problem persists, replace the column. The use of a guard column is highly recommended.[7] |
Problem 3: Inconsistent Retention Times
Symptoms:
-
Retention times for the isomers shift between injections or batches.
Possible Causes and Solutions:
| Cause | Solution |
| Poorly Buffered Mobile Phase | If the mobile phase is not adequately buffered, its pH can change over time, leading to shifts in retention.[4] Ensure the buffer has sufficient capacity and is within its effective pH range. |
| Fluctuations in Column Temperature | Changes in column temperature can affect retention times.[8] Use a column oven to maintain a constant and consistent temperature. |
| Mobile Phase Preparation Inconsistency | Inconsistencies in preparing the mobile phase (e.g., variations in solvent ratios or buffer concentration) will lead to retention time shifts.[8] Prepare the mobile phase carefully and consistently. |
| HPLC System Issues | Leaks in the pump, injector, or fittings can cause flow rate fluctuations and, consequently, retention time variability.[9] Regularly inspect the HPLC system for leaks. |
Data Presentation
Table 1: Comparative HPLC Data for Aminobenzoic Acid Isomer Separation
| Parameter | Method 1: Mixed-Mode HPLC[1] | Method 2: Reversed-Phase HPLC[3] |
| Stationary Phase | Primesep 100 (Reversed-Phase/Cation-Exchange) | Discovery C18 |
| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid | 10mM Ammonium Acetate (pH 4.0) and Acetonitrile |
| Separation Time | Baseline separation within 10 minutes | ~ 5-7 minutes for p-aminobenzoic acid |
| Resolution | Baseline resolution of 2-, 3-, and 4-aminobenzoic acid achieved. | Effective separation of procaine and its metabolite p-aminobenzoic acid. |
| Limit of Detection (LOD) | Method-dependent, typically in the low µM range. | 5 µM for p-aminobenzoic acid |
| Limit of Quantitation (LOQ) | Method-dependent, typically in the low µM range. | 10 µM for p-aminobenzoic acid |
Experimental Protocols
Protocol 1: Mixed-Mode HPLC for Baseline Separation[1][3]
This protocol provides a robust method for achieving baseline separation of all three aminobenzoic acid isomers.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Primesep 100 column (4.6 x 150 mm, 5 µm) or equivalent mixed-mode column
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Phosphoric acid (H₃PO₄)
-
Reference standards for 2-, 3-, and 4-aminobenzoic acid
2. Preparation of Solutions:
-
Mobile Phase: Prepare a solution of 20% Acetonitrile in water with 0.1% phosphoric acid. Filter and degas the mobile phase before use.
-
Standard Solutions: Prepare individual stock solutions of each aminobenzoic acid isomer in the mobile phase at a concentration of approximately 0.3 mg/mL. Create a mixed standard solution containing all three isomers by appropriate dilution.
-
Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a suitable concentration.
3. HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
4. Data Analysis:
-
Inject the mixed standard solution to determine the retention times and resolution of the three isomers.
-
Inject the sample solution and identify the peaks by comparing retention times with the standards.
-
Calculate the area percentage of each isomer to determine their relative amounts.
Visualizations
Troubleshooting Workflow for Poor Resolution
Caption: A decision tree for troubleshooting poor resolution.
Logical Relationships in Peak Tailing Issues
Caption: Common causes and solutions for peak tailing.
References
- 1. helixchrom.com [helixchrom.com]
- 2. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 3. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 4. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 5. helixchrom.com [helixchrom.com]
- 6. benchchem.com [benchchem.com]
- 7. mastelf.com [mastelf.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of 4-Aminobenzoic Acid and its Understudied Isomer, 2-Amino-6-hydroxybenzoic Acid
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the known biological activities of 4-aminobenzoic acid (PABA) and its structural isomer, 2-amino-6-hydroxybenzoic acid. While PABA is a well-characterized compound with a defined role in microbial metabolism, a comprehensive literature review reveals a significant lack of biological activity data for this compound, highlighting a potential area for future research.
Introduction
4-Aminobenzoic acid, commonly known as PABA, is an organic compound that plays a crucial role in the biochemistry of many microorganisms.[1][2] It serves as an essential intermediate in the synthesis of folates (B vitamins), which are necessary for DNA synthesis, repair, and methylation.[2][3][4] Due to its importance in microbial pathways and its absence in human folate synthesis, PABA and its metabolic pathway are significant targets for antimicrobial drugs.[2][5]
In stark contrast, its isomer, this compound, remains largely uncharacterized in terms of its biological effects. Publicly available databases and scientific literature lack substantial data on its antimicrobial, anticancer, or other biological activities. This guide, therefore, presents a detailed account of 4-aminobenzoic acid's biological profile, juxtaposed with the current void in our understanding of this compound, and includes a discussion of related isomers to provide context for potential future investigations.
Comparative Analysis of Biological Activity
Due to the absence of published data for this compound, a direct quantitative comparison is not possible. The following table summarizes the known biological activities of 4-aminobenzoic acid and its derivatives.
| Compound | Biological Activity | Target Organism(s) | Quantitative Data (Example) |
| 4-Aminobenzoic acid (PABA) | Intermediate in folate biosynthesis | Bacteria, Fungi, Plants | Not applicable (endogenous metabolite) |
| Direct antibacterial activity | Listeria monocytogenes, Salmonella enteritidis, E. coli | MICs ranging from 9-24 mmol | |
| PABA Derivatives (Schiff bases) | Antibacterial | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC from 15.62 µM |
| Antimycobacterial | Mycobacterium spp. | MIC ≥ 62.5 µM | |
| Antifungal | Various fungi | MIC ≥ 7.81 µM | |
| Cytotoxic (Anticancer) | HepG2 (human liver cancer cell line) | IC₅₀ ≥ 15.0 µM | |
| This compound | No published data available | Not applicable | Not applicable |
Key Biological Pathway: Folate Synthesis
4-aminobenzoic acid is a crucial substrate for the enzyme dihydropteroate synthase (DHPS) in the bacterial folate synthesis pathway. This pathway is essential for bacterial survival and is the primary target of sulfonamide antibiotics, which act as competitive inhibitors of PABA.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of biological activity. Below are standard protocols for evaluating the antibacterial and enzyme-inhibiting properties relevant to aminobenzoic acids.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
References
- 1. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydropteroate synthase inhibitor [medbox.iiab.me]
A Comparative Analysis of the Antimicrobial Properties of 2-Amino-6-hydroxybenzoic Acid and Salicylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antimicrobial properties of 2-Amino-6-hydroxybenzoic acid and the well-characterized antimicrobial agent, salicylic acid. The objective is to present available experimental data, outline methodologies for antimicrobial testing, and discuss the known mechanisms of action to inform research and development in the field of antimicrobial agents.
Introduction
Salicylic acid, a beta-hydroxy acid, has a long history of use as an antiseptic and antimicrobial agent.[1] Its efficacy against a range of microorganisms is well-documented. This compound, a structural analog of salicylic acid, is less studied for its antimicrobial potential. This guide aims to collate the existing scientific literature to draw a comparative baseline between these two compounds.
Quantitative Antimicrobial Data
A critical aspect of evaluating antimicrobial efficacy is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a substance that prevents visible growth of a microorganism. While data for salicylic acid is available, there is a notable lack of published studies detailing the specific MIC values for this compound against a broad range of bacterial and fungal pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of Salicylic Acid
| Microorganism | Strain | MIC (μg/mL) | Reference |
| Escherichia coli | - | 4000 | [2] |
| Staphylococcus aureus | - | 4000 | [2] |
Note: The reported MIC values are for salicylic acid microcapsules.
Antimicrobial Mechanisms of Action
Salicylic Acid
The primary antimicrobial mechanism of salicylic acid involves the disruption of the bacterial cell envelope.[2][3] This leads to increased membrane permeability and the subsequent leakage of essential intracellular components, such as alkaline phosphatases, nucleic acids, and proteins.[2][3] This disruption of cellular integrity ultimately results in bacterial cell death.[3]
In Escherichia coli, salicylic acid has also been shown to induce the mar (multiple antibiotic resistance) operon.[4] This can lead to decreased susceptibility to other antibiotics by altering the expression of outer membrane porins, such as OmpF.[4]
Caption: Mechanism of Action of Salicylic Acid.
This compound
Currently, there is a significant gap in the scientific literature regarding the specific antimicrobial mechanism of this compound. However, studies on related aminobenzoic acid derivatives suggest that they can possess antimicrobial properties. For instance, 5-aminosalicylic acid has demonstrated both antibacterial and antifungal activities.[5] It is plausible that the addition of an amino group to the salicylic acid structure could modulate its antimicrobial activity, potentially by altering its interaction with microbial cell membranes or intracellular targets. Further research is required to elucidate the precise mechanism.
Experimental Protocols
To facilitate further research and a direct comparison of these compounds, the following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized and widely accepted technique for determining the quantitative susceptibility of a microorganism to an antimicrobial agent.
Caption: Experimental Workflow for MIC Determination.
Materials:
-
Test compounds (this compound, Salicylic acid)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial culture in the logarithmic growth phase
-
Sterile saline or broth for inoculum preparation
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Test Compounds:
-
Prepare stock solutions of this compound and salicylic acid in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Perform serial two-fold dilutions of each compound in the appropriate broth medium directly in the 96-well plates to achieve a range of desired concentrations.
-
-
Preparation of Inoculum:
-
Culture the test microorganism overnight on an appropriate agar medium.
-
Select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute this standardized suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate containing the serially diluted compounds.
-
Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for most bacteria).
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
-
Conclusion
Salicylic acid is a well-established antimicrobial agent with a known mechanism of action and quantified efficacy against common bacterial pathogens. In contrast, the antimicrobial properties of this compound are not well-characterized in the existing scientific literature. While related aminobenzoic acid compounds have shown antimicrobial potential, dedicated studies are necessary to determine the specific activity and mechanism of this compound. The provided experimental protocol for MIC determination offers a standardized approach for future investigations to enable a direct and meaningful comparison between these two compounds. Such research is crucial for the discovery and development of new antimicrobial agents.
References
- 1. Salicylic acid - Wikipedia [en.wikipedia.org]
- 2. Antibacterial Effect and Possible Mechanism of Salicylic Acid Microcapsules against Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Effect and Possible Mechanism of Salicylic Acid Microcapsules against Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. A review of the biological and pharmacological activities of mesalazine or 5-aminosalicylic acid (5-ASA): an anti-ulcer and anti-oxidant drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential of Aminohydroxybenzoic Acid Derivatives as Enzyme Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between small molecules and enzymes is paramount in the quest for novel therapeutics. This guide provides a comparative analysis of the efficacy of aminohydroxybenzoic acid derivatives as enzyme inhibitors, with a focus on how the substitution pattern on the aromatic ring influences their inhibitory potential. Due to a scarcity of specific data on 2-amino-6-hydroxybenzoic acid derivatives, this guide broadens its scope to include isomeric aminohydroxybenzoic acids, offering a valuable structure-activity relationship perspective.
This report synthesizes available quantitative data, details key experimental protocols, and visualizes relevant biological pathways to facilitate a deeper understanding of this promising class of compounds.
Comparative Efficacy of Aminohydroxybenzoic Acid Derivatives
The inhibitory activity of aminohydroxybenzoic acid derivatives is significantly influenced by the relative positions of the amino, hydroxyl, and carboxylic acid groups on the benzene ring. The following table summarizes the reported inhibitory concentrations (IC50) of various derivatives against several key enzymes.
| Derivative Class | Specific Derivative | Target Enzyme | IC50 (µM) | Reference |
| 2-Hydroxybenzoic Acid Derivatives | Compound 11 | SIRT5 | 26.4 ± 0.8 | [1] |
| Compound 43 | SIRT5 | ~2.6 | [1] | |
| 4-Aminosalicylic Acid (p-Aminosalicylic Acid) Derivatives | Compound 11 | Neuraminidase (Influenza A, H3N2) | 0.032 | [2] |
| Compound 12 | Neuraminidase (Influenza A, H3N2) | 0.049 | [2] | |
| Compound 13e | Neuraminidase (Influenza A, H3N2) | 0.041 | [2] | |
| Compound 16e | Neuraminidase (Influenza A, H3N2) | 0.039 | [2] | |
| Compound 17c | Neuraminidase (Influenza A, H3N2) | 0.045 | [2] | |
| Compound 18e | Neuraminidase (Influenza A, H3N2) | 0.038 | [2] | |
| 5-Aminosalicylic Acid (Mesalamine) | 5-Aminosalicylic Acid | Cyclooxygenase-2 (COX-2) | Inhibition Observed | [3] |
| Hydroxybenzoic Acid Derivatives | Methyl Syringate | Acetylcholinesterase (AChE) | 5.50 (µmol/µmol AChE) | [4] |
| Salicylic Acid | Acetylcholinesterase (AChE) | Lowest IC50 among isomers | [4] | |
| 2,3,4-trihydroxybenzoic acid | α-Amylase | 17.30 ± 0.73 mM | [5] |
Key Experimental Protocols
Accurate and reproducible experimental design is the bedrock of reliable scientific data. Below are detailed methodologies for the key enzyme inhibition assays cited in this guide.
SIRT5 Inhibition Assay (Trypsin-Coupled Fluorescence Assay)
This assay is designed to identify and characterize inhibitors of SIRT5, a sirtuin deacetylase.
-
Reagent Preparation :
-
Prepare a stock solution of recombinant human SIRT5 enzyme in assay buffer.
-
Dissolve the test compounds (2-hydroxybenzoic acid derivatives) in DMSO to create a concentration gradient.
-
Prepare a solution of a fluorogenic peptide substrate and NAD+.
-
Prepare a developer solution containing trypsin.
-
-
Assay Procedure :
-
In a 96-well plate, add the SIRT5 enzyme to each well, excluding the negative control wells.
-
Add the test compounds at various concentrations to the designated wells.
-
Initiate the enzymatic reaction by adding the substrate and NAD+ solution to all wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the trypsin-containing developer solution.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]
-
Neuraminidase Inhibition Assay (Fluorescence-Based)
This assay is used to determine the inhibitory activity of compounds against influenza neuraminidase.
-
Reagent Preparation :
-
Prepare a working solution of the neuraminidase enzyme from a specific influenza virus strain.
-
Serially dilute the test compounds (e.g., 4-aminosalicylic acid derivatives) in an appropriate buffer.
-
Prepare a solution of the fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
-
-
Assay Procedure :
-
In a 96-well plate, add the diluted test compounds to the wells.
-
Add the neuraminidase enzyme solution to all wells except the blank.
-
Pre-incubate the plate to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the MUNANA substrate solution to all wells.
-
Incubate the plate at 37°C for a defined period.
-
Stop the reaction by adding a suitable stop solution.
-
Measure the fluorescence of the product (4-methylumbelliferone) using a fluorescence plate reader (excitation ~365 nm, emission ~450 nm).
-
-
Data Analysis :
-
Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition at each inhibitor concentration.
-
Determine the IC50 value by plotting the percent inhibition versus the inhibitor concentration.[6]
-
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay evaluates the ability of compounds to inhibit the activity of the COX-2 enzyme, which is involved in inflammation.
-
Reagent Preparation :
-
Prepare a solution of purified COX-2 enzyme.
-
Dissolve the test compounds (e.g., 5-aminosalicylic acid) in a suitable solvent.
-
Prepare a solution of arachidonic acid (the substrate) and any necessary co-factors (e.g., hematin).
-
-
Assay Procedure :
-
In a suitable reaction vessel, combine the COX-2 enzyme, co-factors, and the test compound.
-
Pre-incubate the mixture to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for a specific time.
-
Terminate the reaction.
-
Quantify the product of the reaction (e.g., prostaglandin E2) using an appropriate method, such as an enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis :
-
Determine the amount of product formed in the presence and absence of the inhibitor.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value from the dose-response curve.
-
Visualizing the Mechanisms: Pathways and Workflows
To provide a clearer understanding of the biological context and experimental processes, the following diagrams have been generated using the DOT language.
Caption: General workflow for an in vitro enzyme inhibition assay.
Caption: The COX-2 signaling pathway and the inhibitory action of 5-ASA derivatives.
Caption: Mechanism of influenza virus release and inhibition by neuraminidase inhibitors.
References
- 1. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, inhibitory activity, and SAR studies of hydrophobic p-aminosalicylic acid derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-aminosalicylic acid mediates expression of cyclooxygenase-2 and 15-hydroxyprostaglandin dehydrogenase to suppress colorectal tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simulation Studies [mdpi.com]
- 5. A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives [mdpi.com]
- 6. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 2-Amino-6-hydroxybenzoic Acid: HPLC-UV and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and key intermediates like 2-Amino-6-hydroxybenzoic acid is paramount for ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of the widely used High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method with other analytical techniques for the quantification of this compound. Detailed experimental protocols and validation data are presented to support the selection of the most appropriate method for a given application.
Method Comparison
The choice of an analytical method for quantifying this compound depends on various factors, including the required sensitivity, specificity, sample matrix, and available instrumentation.[1] High-Performance Liquid Chromatography (HPLC) is a versatile and robust technique widely employed for the analysis of aminobenzoate isomers.[1] While HPLC-UV is a common and cost-effective approach, other methods like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Spectrophotometry offer distinct advantages in specific scenarios.
| Parameter | HPLC-UV | LC-MS/MS | Spectrophotometry (UV-Vis) |
| Principle | Chromatographic separation followed by UV absorbance detection.[2] | Chromatographic separation coupled with mass-to-charge ratio detection.[2] | Measurement of UV absorbance of the analyte in a solution. |
| Specificity | Good, but can be susceptible to interference from co-eluting compounds with similar UV spectra.[2] | Excellent, highly specific due to the monitoring of parent and fragment ions.[2] | Low, prone to interference from any matrix components that absorb at the same wavelength.[3] |
| Sensitivity | Moderate. | Very high, ideal for trace-level analysis. | Low, suitable for higher concentration samples. |
| Linearity (Typical r²) | ≥ 0.999[4] | > 0.99 | Varies, generally lower than chromatographic methods. |
| Accuracy (% Recovery) | Typically 98-102%[4] | Typically 95-105% | Can be lower and more variable depending on interferences. |
| Precision (%RSD) | Intra-day: ≤ 1.5%, Inter-day: ≤ 2%[4][5] | Intra-day: < 15%, Inter-day: < 15% | Generally higher %RSD compared to chromatographic methods. |
| Limit of Quantification (LOQ) | ng/mL to µg/mL range. | pg/mL to ng/mL range. | µg/mL to mg/mL range. |
| Cost | Lower initial instrument and operational costs.[2] | Higher initial instrument and operational costs.[2] | Lowest instrument cost. |
| Typical Use | Routine quality control, stability testing, and content uniformity.[2] | Bioanalysis, impurity profiling, and metabolite identification.[2] | Simple, high-concentration assays where specificity is not a major concern. |
Table 1: Comparison of Analytical Methods for this compound Quantification
Detailed Experimental Protocol: HPLC-UV Method Validation
This section outlines a typical protocol for the validation of an HPLC-UV method for the quantification of this compound, following the International Council for Harmonisation (ICH) guidelines.[5][6]
Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[4] |
| Mobile Phase | Isocratic: Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 30:70 v/v).[7] |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 10 µL |
| Column Temperature | 30°C[4] |
| Detection Wavelength | To be determined by UV scan (typically around 254 nm or 300 nm). |
Validation Parameters and Acceptance Criteria
The validation of the analytical method will be performed according to ICH Q2(R1) guidelines, assessing the following parameters:[8]
| Validation Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo, and a spiked sample to demonstrate that no interference occurs at the retention time of this compound. | The peak for the analyte should be well-resolved from any other peaks.[4] |
| Linearity | Prepare at least five concentrations of the reference standard over a range (e.g., 50-150% of the expected sample concentration). Plot a graph of peak area versus concentration. | Correlation coefficient (r²) ≥ 0.999.[4] The y-intercept should be ≤ 2% of the response at 100% concentration.[9] |
| Range | The range is determined from the linearity study and should demonstrate acceptable accuracy and precision.[10] | The specified range for which the method is linear, accurate, and precise. |
| Accuracy (% Recovery) | Analyze samples at three concentration levels (e.g., 80%, 100%, and 120%) in triplicate. The recovery is calculated as the percentage of the measured concentration to the nominal concentration.[10] | 98.0% to 102.0% recovery.[4] |
| Precision (Repeatability & Intermediate) | Repeatability: Analyze six replicate samples at 100% of the test concentration.[9] Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. | Repeatability: Relative Standard Deviation (RSD) ≤ 1.5%.[5] Intermediate Precision: RSD ≤ 2.0%.[4] |
| Limit of Detection (LOD) | Determined based on a signal-to-noise ratio of 3:1.[4][6] | The lowest concentration at which the analyte can be detected. |
| Limit of Quantification (LOQ) | Determined based on a signal-to-noise ratio of 10:1.[4][6] | The lowest concentration that can be quantified with acceptable precision and accuracy. |
| Robustness | Deliberately vary method parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). | The method should remain unaffected by small, deliberate variations in parameters.[5] System suitability parameters should still be met. |
| System Suitability | Inject a standard solution multiple times before sample analysis. | %RSD of peak area and retention time ≤ 2.0%. Tailing factor ≤ 2.0. Theoretical plates > 2000. |
Table 2: HPLC-UV Method Validation Parameters and Acceptance Criteria
Workflow and Process Visualization
The following diagrams illustrate the logical workflow for the HPLC-UV method validation process and a simplified representation of the analytical signaling pathway.
Caption: Workflow for HPLC-UV Method Validation.
Caption: HPLC-UV Analytical Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. "Comparison of methods for determination of para-aminobenzoic acid (PAB" by L.-C. Chen and M.-L. Hu [jfda-online.com]
- 4. benchchem.com [benchchem.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. actascientific.com [actascientific.com]
- 7. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrrjournal.com [ijrrjournal.com]
- 9. demarcheiso17025.com [demarcheiso17025.com]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Cross-Reactivity of 2-Amino-6-hydroxybenzoic Acid in Immunoassays: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and specific detection of target analytes is paramount. In the realm of immunoassays, cross-reactivity poses a significant challenge, potentially leading to inaccurate quantification and misinterpretation of results.[1] This guide provides a comparative analysis of the potential cross-reactivity of 2-Amino-6-hydroxybenzoic acid, a compound of interest in various research and development pipelines.
Due to a lack of direct experimental data for this compound in publicly available literature, this guide will utilize data from structurally similar compounds, primarily salicylic acid and its derivatives. Salicylic acid serves as an excellent model to illustrate the principles of immunoassay cross-reactivity, as even minor structural modifications can significantly impact antibody recognition.[2] Both this compound and salicylic acid share a core benzoic acid structure with a hydroxyl group, making comparisons of related compounds highly relevant.
Understanding Immunoassay Specificity and Cross-Reactivity
Immunoassays function on the principle of specific binding between an antibody and its target analyte.[1] However, antibodies can also bind to other molecules with similar chemical structures, a phenomenon known as cross-reactivity.[3] The degree of cross-reactivity is influenced by the structural similarity between the target analyte and the interfering substance, as well as the specific antibody used in the assay.[1] This can lead to false positives or overestimated concentrations of the target analyte.[3]
Comparative Cross-Reactivity Data
Different immunoassay platforms exhibit varying levels of specificity due to the unique antibodies and methodologies employed.[2] The following table summarizes the cross-reactivity of various salicylic acid derivatives in two common immunoassay formats: Fluorescence Polarization Immunoassay (FPIA) and Enzyme-Linked Immunosorbent Assay (ELISA). This data can be used to predict the potential cross-reactivity of this compound. Given that this compound is an isomer of 5-Aminosalicylic acid (5-ASA), the data for 5-ASA is particularly noteworthy.
| Compound | Immunoassay Type | Percent Cross-Reactivity (%) |
| 5-Methylsalicylic acid | FPIA | 1200%[4] |
| Diflunisal | FPIA | 222%[4] |
| Salazosulfapyridin | FPIA | 153%[4] |
| 5-Aminosalicylic acid (5-ASA) | FPIA | 122%[4] |
| Salicylic Acid | FPIA | 100% (Reference Compound)[1] |
| Aspirin (Acetylsalicylic Acid) | FPIA | Minimal[1] |
| Salicyluric Acid | FPIA | Minimal[1] |
| Gentisic Acid | FPIA | Minimal[1] |
| Closely Related Compounds | ELISA | Negligible[1][2] |
Percent cross-reactivity is typically calculated as: (Concentration of target analyte / Concentration of cross-reactant that produces the same signal) x 100.[1]
Analysis of Data: The FPIA data reveals that substitutions on the salicylic acid ring can significantly alter cross-reactivity.[4] For instance, a methyl group at the 5-position dramatically increases cross-reactivity.[1] In contrast, the ELISA kits cited are reported to be highly specific for salicylic acid, with minimal cross-reactivity from similar compounds.[1][2] This underscores the critical need to validate each immunoassay for potential interferences from structurally related molecules.[2]
Visualizing a Competitive Immunoassay Workflow
The following diagram illustrates the principle of a competitive immunoassay, a common format for detecting small molecules like this compound.
Experimental Protocols
Accurate assessment of cross-reactivity requires robust experimental protocols. Below are detailed methodologies for two common immunoassay formats.
Competitive ELISA Protocol
This protocol is based on the competition between the unlabeled analyte in a sample and a labeled version of the analyte for a limited number of antibody binding sites.[2]
-
Plate Coating: Microtiter plate wells are coated with a capture antibody specific for the target analyte (e.g., an antibody raised against a this compound conjugate).[1]
-
Sample and Standard Addition: The test samples containing unknown concentrations of this compound and a series of standards with known concentrations are added to the wells.[2]
-
Competitive Binding: A fixed amount of enzyme-labeled analyte (e.g., this compound conjugated to horseradish peroxidase) is added to each well. The unlabeled analyte from the sample and the enzyme-labeled analyte compete for binding to the immobilized antibodies.[2]
-
Washing: The plate is washed to remove any unbound material.[1]
-
Substrate Addition: A chromogenic substrate is added to the wells. The enzyme bound to the antibody catalyzes a color change.[2]
-
Detection: The absorbance of the color is measured using a spectrophotometer. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.[2]
Fluorescence Polarization Immunoassay (FPIA) Protocol
FPIA is a homogeneous competitive immunoassay that measures the change in polarization of fluorescent light.
-
Reagent Mixture: The sample, a fluorescently labeled tracer (e.g., a fluorescein-labeled derivative of this compound), and a specific antibody are combined.[1]
-
Competitive Binding: The analyte in the sample and the fluorescent tracer compete for the antibody's binding sites.[1]
-
Polarization Measurement: The mixture is excited with polarized light, and the polarization of the emitted fluorescence is measured. A small, unbound tracer tumbles rapidly, resulting in low polarization. When bound to the larger antibody, its rotation slows, leading to higher polarization.[1]
-
Quantification: The degree of fluorescence polarization is inversely proportional to the concentration of the analyte in the sample.[2]
Metabolic Pathways and Potential Cross-Reactants
Understanding the metabolic fate of related compounds is crucial for identifying potential cross-reactants. For example, aspirin is rapidly metabolized to salicylic acid, which is then further converted to other compounds.
Researchers working with this compound should consider its potential metabolic pathway and synthesize any predicted metabolites to test for cross-reactivity in their specific immunoassay.
Conclusion and Recommendations
For professionals engaged in research and drug development involving this compound, the following recommendations are crucial:
-
Assay-Specific Validation: Always validate the chosen immunoassay for cross-reactivity with this compound, its precursors, and potential metabolites.
-
Consider Structural Analogues: Be aware that compounds with similar core structures may interfere with the assay.
-
Method Comparison: If high specificity is critical, consider comparing results from different immunoassay platforms (e.g., a highly specific ELISA versus a more broadly reactive FPIA) or using a confirmatory method like liquid chromatography-mass spectrometry (LC-MS).
References
A Comparative Analysis of Aminobenzoic Acid Isomers in Biological Systems: Ortho vs. Meta vs. Para
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct biological profiles of ortho-aminobenzoic acid (anthranilic acid), meta-aminobenzoic acid, and para-aminobenzoic acid (PABA).
The positional isomerism of the amino group on the benzoic acid ring profoundly influences the biological and pharmacological properties of the three aminobenzoic acid isomers. This guide provides a detailed comparative analysis of their mechanisms of action, metabolic pathways, and physiological effects, supported by experimental data, to serve as a valuable resource for research and drug development.
Executive Summary
-
Ortho-aminobenzoic acid (Anthranilic acid): Primarily known as a precursor in the biosynthesis of tryptophan, its derivatives are potent anti-inflammatory agents that inhibit cyclooxygenase (COX) enzymes.[1] It has also been investigated for its role in modulating the Hedgehog signaling pathway.
-
Meta-aminobenzoic acid (m-ABA): The least explored of the three isomers, m-ABA has demonstrated anti-inflammatory properties by targeting tight junction regulatory pathways in intestinal epithelial cells.[2] Its analogs have also been shown to act as inhibitors of γ-aminobutyric acid transaminase (GABA-AT).[2]
-
Para-aminobenzoic acid (PABA): Widely recognized as an essential nutrient for various microorganisms, PABA is a key component in the bacterial folate synthesis pathway, making this pathway a target for sulfonamide antibiotics.[3] It is also known for its use as a UV-filtering agent in sunscreens.
Quantitative Pharmacological Data
The following tables summarize available quantitative data on the comparative toxicity and enzyme inhibitory activity of the aminobenzoic acid isomers. It is important to note that direct comparative studies for all three isomers under identical experimental conditions are limited.
Table 1: Comparative Toxicity of Aminobenzoic Acid Isomers
| Isomer | Animal Model | Route of Administration | LD50 Value | Citation |
| meta-Aminobenzoic acid | Mouse | Oral | 6300 mg/kg | [3] |
| para-Aminobenzoic acid | Mouse | Oral | 2850 mg/kg | [3] |
Table 2: Comparative Enzyme Inhibition of Aminobenzoic Acid Isomers
| Isomer | Enzyme | Inhibition Constant (Ki) / IC50 | Mechanism of Inhibition | Citation |
| ortho-Aminobenzoic acid | Tyrosinase (monophenolase) | Kᵢ = 5.15 µM | Non-competitive | [4] |
| Tyrosinase (diphenolase) | Kᵢ = 4.72 µM | Non-competitive | [4] | |
| para-Aminobenzoic acid | Tyrosinase (monophenolase) | Kᵢ = 3.8 µM | Non-competitive | [4] |
| Tyrosinase (diphenolase) | Kᵢ = 20 µM | Non-competitive | [4] |
Signaling and Metabolic Pathways
The distinct biological roles of the aminobenzoic acid isomers are a direct consequence of their interaction with specific metabolic and signaling pathways.
Ortho-Aminobenzoic Acid (Anthranilic Acid): Cyclooxygenase (COX) Inhibition and Hedgehog Signaling
Derivatives of anthranilic acid, such as fenamic acids, are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins involved in inflammation and pain.[1][5] Additionally, there is evidence suggesting that derivatives of anthranilic acid can modulate the Hedgehog signaling pathway, which is crucial in embryonic development and has been implicated in cancer.[6][7]
Meta-Aminobenzoic Acid: Tight Junction Regulation
Meta-aminobenzoic acid has been shown to exert anti-inflammatory effects by targeting the regulatory pathways of tight junctions in intestinal epithelial cells. This action enhances the integrity of the intestinal barrier and reduces epithelial permeability.[2]
Para-Aminobenzoic Acid: Bacterial Folate Synthesis
PABA is a vital precursor for the synthesis of folic acid in bacteria. This pathway is a primary target for sulfonamide antibiotics, which act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[3]
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the pharmacological properties of aminobenzoic acid isomers.
COX Inhibition Assay
This protocol is used to determine the inhibitory potential of compounds against COX-1 and COX-2 enzymes.[3]
Objective: To determine the IC50 value of a test compound for COX-1 and COX-2 inhibition.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Colorimetric or fluorometric detection kit for prostaglandin E2 (PGE2)
Procedure:
-
In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to each well.
-
Add various dilutions of the test compound to the appropriate wells. Include wells for 100% enzyme activity (no inhibitor) and a background control (no enzyme).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate for 10 minutes at 37°C.
-
Stop the reaction according to the detection kit's instructions.
-
Measure the amount of PGE2 produced using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.[3]
Tyrosinase Inhibition Assay
This protocol is used to assess the inhibitory effect of compounds on tyrosinase activity.[4]
Objective: To determine the inhibition constant (Ki) of a test compound for tyrosinase inhibition.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (substrate for diphenolase activity) or L-tyrosine (substrate for monophenolase activity)
-
Test compounds (dissolved in a suitable solvent)
-
Phosphate buffer (e.g., 10 mM, pH 6.8)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing phosphate buffer and the test compound at various concentrations.
-
Add the tyrosinase solution to the mixture and incubate for a few minutes.
-
Initiate the reaction by adding the substrate (L-DOPA or L-tyrosine).
-
Monitor the change in absorbance over time at a specific wavelength (e.g., 475 nm for dopachrome formation from L-DOPA).
-
Calculate the initial reaction velocities from the linear portion of the absorbance-time curve.
-
Determine the type of inhibition and the inhibition constant (Ki) by analyzing the data using Lineweaver-Burk or Dixon plots.
MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9]
Objective: To determine the cytotoxic effect (IC50) of a test compound on a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Test compounds (dissolved in a suitable solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the test compound concentration to determine the IC50 value.
Experimental Workflow
The following diagram illustrates a general workflow for the initial screening of the biological activities of aminobenzoic acid isomers and their derivatives.
Conclusion
The isomeric forms of aminobenzoic acid exhibit distinct and pharmacologically valuable profiles. Derivatives of ortho-aminobenzoic acid are established as anti-inflammatory agents. Para-aminobenzoic acid is a cornerstone in understanding antimicrobial chemotherapy and has applications in dermatology. The therapeutic potential of meta-aminobenzoic acid is an emerging area of research with promising anti-inflammatory and neurological applications. This comparative guide underscores the critical importance of isomeric structure in drug design and provides a foundational resource for the continued exploration and development of therapeutic agents based on the aminobenzoic acid scaffold.
References
- 1. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Piperazic acid derivatives inhibit Gli1 in Hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT (Assay protocol [protocols.io]
- 9. atcc.org [atcc.org]
Validating Analytical Method Specificity for 2-Amino-6-hydroxybenzoic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the specificity of an analytical method is paramount for the accurate quantification of active pharmaceutical ingredients (APIs) and their impurities. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry for validating the specificity of analytical methods for 2-Amino-6-hydroxybenzoic acid. We present detailed experimental protocols, comparative data, and logical workflows to assist in selecting the most appropriate method for your analytical needs.
The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is a critical attribute to be determined during method validation.
Comparative Performance of HPLC and UV-Vis Spectrophotometry
High-Performance Liquid Chromatography (HPLC) with a suitable detector, such as a Diode Array Detector (DAD), is a powerful technique for separating and quantifying the analyte of interest from potential interferences. In contrast, UV-Vis Spectrophotometry is a simpler, high-throughput technique but is more susceptible to interference from compounds with overlapping absorption spectra.
The following table summarizes the key performance parameters for validating the specificity of analytical methods for this compound using HPLC-UV/DAD and UV-Vis Spectrophotometry. The data presented is based on established methods for similar phenolic and amino acid compounds and represents expected performance.
| Parameter | HPLC-UV/DAD | UV-Vis Spectrophotometry |
| Specificity | High (Excellent separation from isomers, and degradation products) | Low to Moderate (Prone to interference from compounds with similar chromophores) |
| Resolution from Isomers | Baseline separation achievable with optimized conditions. | Not possible without prior separation. |
| Forced Degradation Analysis | Capable of separating and quantifying degradation products. | Measures the composite absorbance of the analyte and degradation products. |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~1.5 µg/mL |
| Linearity (r²) | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% |
Experimental Protocols
Detailed methodologies are crucial for the successful validation of analytical method specificity. Below are the protocols for both HPLC-UV/DAD and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC-UV/DAD) Method
This method is designed for the separation and quantification of this compound, ensuring high specificity.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). A typical gradient might be:
-
0-5 min: 5% B
-
5-20 min: 5% to 40% B
-
20-25 min: 40% B
-
25-27 min: 40% to 5% B
-
27-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm (or determined from the UV spectrum of the analyte).
-
Injection Volume: 10 µL
Specificity Validation Protocol:
-
Analysis of Blank and Placebo:
-
Inject the diluent (blank) to ensure no interfering peaks at the retention time of this compound.
-
Prepare and inject a placebo sample (containing all excipients except the API) to demonstrate the absence of interference from the matrix.
-
-
Analysis of Potential Impurities and Isomers:
-
Prepare a solution containing this compound spiked with known related substances and potential isomers (e.g., 3-aminosalicylic acid, 4-aminosalicylic acid, 5-aminosalicylic acid).
-
Inject the mixture and verify that all compounds are well-resolved from the main analyte peak. The resolution between peaks should be greater than 1.5.
-
-
Forced Degradation Studies:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1 M NaOH, and dilute to a known concentration.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1 M HCl, and dilute to a known concentration.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a known concentration.
-
Thermal Degradation: Expose the solid powder of this compound to 105°C for 24 hours. Dissolve a known amount in the diluent.
-
Photolytic Degradation: Expose a solution of the analyte to UV light (254 nm) and visible light for 24 hours.
-
Analyze all stressed samples by the HPLC method. The method is considered specific if the main peak is spectrally pure (as determined by DAD peak purity analysis) and is well-resolved from all degradation product peaks.
-
UV-Vis Spectrophotometry Method
This method is suitable for a rapid, preliminary assessment of specificity.
Instrumentation:
-
UV-Vis Spectrophotometer with matched quartz cuvettes.
Methodology:
-
Solvent: 0.1 M HCl or another suitable solvent in which the analyte is stable and soluble.
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax of this compound by scanning a dilute solution over the range of 200-400 nm.
Specificity Validation Protocol:
-
Analysis of Blank and Placebo:
-
Record the spectrum of the solvent (blank) and a placebo solution. There should be no significant absorbance at the λmax of the analyte.
-
-
Analysis of Potential Impurities and Isomers:
-
Record the UV spectra of individual solutions of potential impurities and isomers at the same concentration as the analyte.
-
Compare their spectra with that of this compound to assess the potential for spectral overlap and interference.
-
-
Forced Degradation Studies:
-
Subject the analyte to the same stress conditions as described in the HPLC protocol.
-
Record the UV spectra of the stressed samples.
-
Changes in the spectral shape or shifts in the λmax compared to an unstressed sample indicate degradation and a lack of specificity for the UV-Vis method in the presence of these degradants.
-
Visualization of Experimental Workflows
The logical flow of the specificity validation process is crucial for a well-designed study.
Inter-Laboratory Comparison of 2-Amino-6-hydroxybenzoic Acid Quantification: A Performance Guide
This guide provides a comparative overview of analytical performance from a simulated inter-laboratory study on the quantification of 2-Amino-6-hydroxybenzoic acid. The data presented is intended to offer researchers and drug development professionals a benchmark for evaluating analytical methodologies, particularly High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The objective is to highlight key performance metrics and sources of variability in the quantification of this analyte across different laboratory settings.
Study Overview
An inter-laboratory comparison was organized to assess the proficiency of participating laboratories in quantifying this compound in a standardized sample matrix. Each laboratory received a set of identical, blind samples containing a certified concentration of the analyte. Participants were instructed to perform the analysis using their in-house HPLC-UV protocols and report their findings, including quantitative results and method validation parameters. The consensus concentration from the reference material was 25.0 µg/mL .
Quantitative Data Summary
The performance of each participating laboratory was evaluated based on the accuracy of their reported concentration compared to the certified value. Results were used to calculate a Z-score for each participant, providing a standardized measure of performance. A Z-score between -2 and +2 is generally considered satisfactory.
Table 1: Reported Concentrations and Performance Scores
| Laboratory ID | Reported Mean Concentration (µg/mL) | Standard Deviation (n=3) | Accuracy (%) | Z-Score |
| Lab-01 | 24.5 | 0.8 | 98.0 | -0.63 |
| Lab-02 | 26.1 | 1.1 | 104.4 | 1.38 |
| Lab-03 | 22.9 | 1.5 | 91.6 | -2.63 |
| Lab-04 | 25.3 | 0.5 | 101.2 | 0.38 |
Table 2: Comparison of Method Validation Parameters
| Laboratory ID | Analytical Method | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) |
| Lab-01 | HPLC-UV | 0.9995 | 0.25 | 0.75 |
| Lab-02 | HPLC-UV | 0.9989 | 0.30 | 0.90 |
| Lab-03 | HPLC-UV | 0.9971 | 0.50 | 1.50 |
| Lab-04 | HPLC-UV | 0.9998 | 0.20 | 0.60 |
Experimental Workflow
The workflow for this inter-laboratory comparison followed a standardized process to ensure consistency and allow for objective evaluation. The key stages, from sample preparation to final data analysis, are outlined in the diagram below.
A Researcher's Guide to Selecting the Optimal HPLC Column for Aminobenzoic Acid Isomer Separation
For researchers, scientists, and drug development professionals, the accurate separation and quantification of aminobenzoic acid isomers are critical for ensuring the purity, efficacy, and safety of pharmaceutical products. The choice of High-Performance Liquid Chromatography (HPLC) column is a pivotal factor in achieving the desired resolution and robust analytical method. This guide provides an objective comparison of the performance characteristics of various HPLC columns for the separation of 2-, 3-, and 4-aminobenzoic acid, supported by experimental data.
The separation of aminobenzoic acid isomers can be challenging due to their similar physicochemical properties.[1] This guide explores the performance of reversed-phase, mixed-mode, and other column technologies to provide a comprehensive resource for method development.
Performance Comparison of HPLC Columns
The selection of an appropriate HPLC column is paramount for the successful separation of aminobenzoic acid isomers. The stationary phase chemistry significantly influences retention, selectivity, and peak shape. This section compares the performance of various columns based on available experimental data.
| Column Type | Stationary Phase | Column Name | Isomers Separated | Key Performance Characteristics | Reference |
| Mixed-Mode | Reversed-Phase/Cation-Exchange | Primesep 100 | 2-, 3-, 4-Aminobenzoic acid | Baseline separation achieved within 10 minutes with excellent peak shapes.[1] | [1] |
| Mixed-Mode | Reversed-Phase/Cation-Exchange | Coresep 100 | 2-, 3-, 4-Aminobenzoic acid | Fast, robust, and reproducible separation. Retention is controlled by ACN concentration, buffer concentration, and pH.[2] | [2] |
| Mixed-Mode | Reversed-Phase/Cation-Exchange | Amaze SC | 2-, 3-, 4-Aminobenzoic acid | Successful separation under LC/MS compatible conditions.[3] | [3] |
| Reversed-Phase | C18 | Optimapak C18 (with ionic liquid modifier) | 2-, 3-, 4-Aminobenzoic acid | Excellent separation achieved with 2.0-8.0 mM/L [OMIm][MS] or 1.0-8.0 mM/L [EMIm][MS] as eluent modifiers.[4] | [4] |
| Reversed-Phase | C18 | Discovery C18, Eclipse XDB-C18 | 4-Aminobenzoic acid (PABA) | Good retention (4.9-5.3 min) and peak shape. A reliable starting point for routine analysis.[5] | [5] |
| Reversed-Phase | C8 | ZORBAX C8 | 4-Aminobenzoic acid (PABA) | Less retentive than C18, offering potentially faster analysis. However, one study reported poor peak shape (forked and broad peaks).[5] | [5] |
| Reversed-Phase | Phenyl | Luna Phenyl-Hexyl | 4-Aminobenzoic acid (PABA) | Offers alternative selectivity to alkyl chain columns through π-π interactions, which can be beneficial for aromatic compounds.[5] | [5] |
| Normal-Phase | Amine-bonded silica | Amine Column | Positional isomers of substituted benzoic acids | Retention order can be predicted by the pKa values of the analytes.[6] | [6] |
| Normal-Phase | Beta-cyclodextrin bonded silica | Beta-cyclodextrin Column | Positional isomers of substituted benzoic acids | Strong interaction requires the addition of acetic acid to the mobile phase to avoid peak broadening and tailing.[6] | [6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting separation methods. Below are experimental protocols from the cited literature for the separation of aminobenzoic acid isomers on different column types.
Mixed-Mode Chromatography (Primesep 100)
-
Column: Primesep 100, 4.6 x 150 mm, 5 µm, 100 Å[1]
-
Mobile Phase: Acetonitrile (MeCN) and water with phosphoric acid (H₃PO₄) or sulfuric acid (H₂SO₄) as a buffer.[1] The specific gradient or isocratic conditions were not detailed in the summary.
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV at 230 nm[1]
-
Analytes: 2-Aminobenzoic acid, 3-Aminobenzoic acid, 4-Aminobenzoic acid[1]
Mixed-Mode Chromatography (Coresep 100)
-
Column: Coresep 100, 3.0 x 100 mm[2]
-
Mobile Phase: 20% Acetonitrile (ACN) with 0.1% Phosphoric acid (H₃PO₄)[2]
-
Flow Rate: 0.6 mL/min[2]
-
Detection: UV at 235 nm[2]
-
Sample Concentration: 0.3 mg/mL[2]
-
Injection Volume: 1 µL[2]
-
Analytes: 2-Aminobenzoic acid, 3-Aminobenzoic acid, 4-Aminobenzoic acid[2]
Reversed-Phase Chromatography with Ionic Liquid Modifier (Optimapak C18)
-
Column: Optimapak C18, 4.6 x 150 mm, 5 µm[4]
-
Mobile Phase: 25% (v/v) Methanol in water, with varying concentrations (0.5 to 64.0 mM/L) of ionic liquids ([BMIm][BF₄], [EMIm][BF₄], [EMIm][MS], or [OMIm][MS])[4]
-
Flow Rate: 1.0 mL/min[4]
-
Detection: UV at 254 nm[4]
-
Injection Volume: 5 µL (individual standards), 15 µL (mixture)[4]
-
Analytes: 2-Aminobenzoic acid, 3-Aminobenzoic acid, 4-Aminobenzoic acid[4]
Reversed-Phase Chromatography (for p-Aminobenzoic Acid)
-
Column: Discovery C18, 5 µm, 4.6 x 150 mm I.D.[5]
-
Mobile Phase: A: 0.1% Trifluoroacetic acid in Water, B: 0.1% Trifluoroacetic acid in Acetonitrile[5]
-
Gradient: Start with 8% B, increase linearly to 50% B in 7 min, then to 100% B in 3 min. Re-equilibrate at initial conditions for 4 min.[5]
-
Flow Rate: 1.0 mL/min[5]
-
Detection: UV at 254 nm[5]
-
Analyte: 4-Aminobenzoic acid (PABA)[5]
Column Selection Workflow
The choice of an HPLC column for aminobenzoic acid separation depends on the specific analytical goals, such as routine analysis, purity determination, or LC/MS compatibility. The following workflow provides a logical approach to column selection.
Conclusion
The separation of aminobenzoic acid isomers is most effectively achieved using mixed-mode reversed-phase/cation-exchange columns, which consistently demonstrate baseline separation of all three isomers with excellent peak shapes.[1][2] For routine analysis of a single isomer like p-aminobenzoic acid, a standard C18 column provides a robust and reliable starting point.[5] However, if challenges such as poor peak shape or insufficient retention are encountered on traditional reversed-phase columns, exploring mixed-mode or alternative stationary phases like phenyl columns is highly recommended.[5] The use of mobile phase modifiers, such as ionic liquids, can also significantly enhance the separation on a C18 column.[4] Ultimately, the optimal column choice will depend on the specific requirements of the analysis, including the need to separate all isomers, desired analysis time, and compatibility with the detection method.
References
- 1. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 2. helixchrom.com [helixchrom.com]
- 3. helixchrom.com [helixchrom.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of 2-Amino-6-hydroxybenzoic Acid and Its Nitro Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic potential of 2-Amino-6-hydroxybenzoic acid and its nitro-substituted analogs. Due to the limited availability of direct comparative studies on these specific compounds, this guide synthesizes data from structurally related molecules to infer their potential cytotoxic effects and mechanisms of action. The information presented herein is intended to guide further research and drug development efforts in the field of cancer therapeutics.
Introduction
Aromatic compounds bearing both amino and carboxylic acid functionalities, such as derivatives of aminobenzoic acid, are important scaffolds in medicinal chemistry. The introduction of additional functional groups, such as hydroxyl (-OH) and nitro (-NO2) moieties, can significantly modulate their biological activity, including their ability to induce cancer cell death. This guide explores the prospective cytotoxic profiles of this compound and its nitro derivatives, focusing on their potential efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Data Presentation: Comparative Cytotoxicity
| Compound/Derivative Class | Cell Line | Assay | IC50 Value (µM) | Reference Compound |
| Hydroxybenzoic Acid Derivatives (Inferred) | ||||
| 2,4,6-Trihydroxybenzoic acid (structurally similar) | - | CDK2 Inhibition | 262 ± 29 | N/A |
| Nitro-Aminobenzoic Acid Derivatives (Inferred) | ||||
| 2-Aminobenzothiazole derivative of 2-amino-5-nitrobenzoic acid | HCT116 (Colon) | MTT | 6.43 ± 0.72 | N/A |
| 2-Amino-1,4-naphthoquinone-3-nitroaniline derivative | MDA-MB-231 (Breast) | MTT | 0.4 | Cisplatin |
| Halogenated-Aminobenzoic Acid Derivative (For Context) | ||||
| 2-Amino-3-chlorobenzoic acid | MDA-MB-231 (Breast) | MTT | 5 (at 48h) | N/A |
Note: The data presented is for structurally related compounds and should be used as a guide for potential activity. Direct head-to-head experimental validation is required for a definitive comparison.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of novel compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[1]
-
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells.
-
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis. The released LDH activity is proportional to the number of dead cells.
-
Procedure:
-
Cell Seeding and Treatment: Prepare and treat cells with test compounds in a 96-well plate as described for the MTT assay.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell-free supernatant.
-
LDH Reaction: Add the supernatant to a new plate containing the LDH reaction mixture (substrate and cofactor).
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add a stop solution to terminate the reaction.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on LDH release from treated cells compared to control cells (spontaneous release) and maximum release (lysis buffer-treated cells).
-
Annexin V Apoptosis Assay
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.
-
Principle: In early apoptosis, PS is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye. Propidium iodide (PI) is used as a counterstain to identify necrotic cells.
-
Procedure:
-
Cell Treatment: Treat cells with the test compounds for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Mandatory Visualization
Experimental Workflow
Caption: A typical experimental workflow for evaluating the cytotoxicity of novel compounds.
Inferred Apoptosis Signaling Pathway for Nitroaromatic Derivatives
Caption: Inferred intrinsic apoptosis pathway induced by nitroaromatic compounds.
References
Safety Operating Guide
Proper Disposal of 2-Amino-6-hydroxybenzoic Acid: A Step-by-Step Guide
For researchers and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides detailed, step-by-step procedures for the proper disposal of 2-Amino-6-hydroxybenzoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This minimizes the risk of exposure and ensures personal safety.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber). |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[1] |
| Protective Clothing | A lab coat or other impervious clothing to prevent skin contact.[2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood to avoid dust inhalation.[1][2] |
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility. Always adhere to local, state, and federal regulations regarding chemical waste.[3]
-
Containerization:
-
Waste Collection:
-
Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.
-
-
Incineration (Preferred Method):
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
-
Evacuate and Ventilate:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure the area is well-ventilated.
-
-
Containment and Cleanup:
-
For dry spills, use dry clean-up procedures to avoid generating dust.[3][6][7] Moisten the spilled material lightly with water or use a HEPA-filter vacuum for cleanup.[8]
-
Collect the spilled material and place it into a sealed, labeled container for disposal.[2][3][6][7]
-
Do not allow the chemical to enter drains or waterways.[4][6][7][9]
-
-
Decontamination:
-
After the solid material has been collected, wash the affected area thoroughly with soap and water.[1]
-
Place all contaminated cleaning materials into the hazardous waste container.
-
Quantitative Data Summary
While specific quantitative disposal parameters are often determined by local regulations and the specific waste facility, the following table summarizes key physical and chemical properties of this compound relevant to its handling and disposal.
| Parameter | Value |
| Melting Point | 233 - 234 °C / 451.4 - 453.2 °F[1] |
| Physical State | Powder / Solid[1] |
| Solubility | No information available |
| Incompatible Materials | Strong oxidizing agents, strong bases.[1][8] |
Visual Workflow for Disposal
To further clarify the disposal process, the following diagram illustrates the logical steps from initial handling to final disposal.
Caption: Workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. biosynth.com [biosynth.com]
- 5. redox.com [redox.com]
- 6. alpharesources.com [alpharesources.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. nj.gov [nj.gov]
- 9. isotope.com [isotope.com]
Safeguarding Your Research: Personal Protective Equipment for 2-Amino-6-hydroxybenzoic Acid
Essential guidance for the safe handling and disposal of 2-Amino-6-hydroxybenzoic acid is critical for laboratory personnel. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal protocols to ensure the well-being of researchers, scientists, and drug development professionals.
When working with this compound, a solid powder, the primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.[1][2] Adherence to the following PPE guidelines is mandatory to mitigate these risks.
Personal Protective Equipment (PPE) Specifications
Due to the absence of specific permeation breakthrough time data for this compound, the following recommendations are based on data for chemically related substances, such as other aromatic amines and benzoic acid derivatives. It is crucial to consult the specific glove manufacturer's chemical resistance guide for the most accurate information.
| PPE Category | Specification | Breakthrough Time (hours) |
| Hand Protection | ||
| Nitrile Rubber Gloves (minimum 5 mil thickness) | > 8 hours (estimated for splash protection) | |
| Neoprene Gloves | > 8 hours (estimated) | |
| Butyl Rubber Gloves | > 8 hours (estimated) | |
| Eye & Face Protection | Chemical Safety Goggles (meeting ANSI Z87.1 or equivalent standard) | N/A |
| Face Shield (in addition to goggles when there is a significant splash hazard) | N/A | |
| Respiratory Protection | N95 Particulate Respirator (or equivalent) | N/A |
| Half-mask or Full-facepiece Air-Purifying Respirator with P100 (or equivalent) particulate filters for higher concentrations or when engineering controls are not sufficient. | N/A | |
| Protective Clothing | Fully buttoned Laboratory Coat | N/A |
| Chemical-resistant Apron (when handling larger quantities) | N/A | |
| Closed-toe Shoes | N/A |
Note: The breakthrough times provided are estimates based on general chemical resistance charts for similar compounds and should be used as a guideline.[3] Always inspect gloves for any signs of degradation before and during use, and replace them immediately if any damage is observed or if direct contact with the chemical occurs.
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize exposure. The following step-by-step operational plan should be implemented:
1. Pre-Operational Checks:
- Ensure that the work area is clean and uncluttered.
- Verify that a properly functioning chemical fume hood is available.
- Locate the nearest safety shower and eyewash station and confirm they are accessible.
- Assemble all necessary materials and equipment before starting the procedure.
- Inspect all PPE for integrity.
2. Handling Procedures:
- All handling of this compound powder should be conducted within a certified chemical fume hood to control dust.
- Wear the appropriate PPE as specified in the table above.
- When weighing the powder, use a balance inside the fume hood or in a ventilated balance enclosure.
- Avoid creating dust. Use a spatula to gently transfer the solid.
- If making a solution, add the solid to the solvent slowly to prevent splashing.
- Keep containers with this compound tightly closed when not in use.
3. Post-Handling Procedures:
- Decontaminate the work surface with an appropriate solvent and then wash with soap and water.
- Properly remove and dispose of contaminated gloves.
- Wash hands thoroughly with soap and water after removing gloves.
- Remove lab coat and other reusable PPE before leaving the laboratory.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: Collect unused this compound and any grossly contaminated disposable materials (e.g., weigh boats, paper towels) in a clearly labeled, sealed, and compatible waste container.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the designated solid chemical waste container.
-
Empty Containers: "Empty" containers of this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Waste Disposal: All chemical waste must be disposed of through the institution's environmental health and safety office in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain.[4]
Experimental Workflow: PPE Selection and Disposal
The following diagram illustrates the logical workflow for selecting and disposing of personal protective equipment when handling this compound.
Caption: PPE Selection and Disposal Workflow.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
